HMN-176
Descripción
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Propiedades
IUPAC Name |
(NZ)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEJOKLXXLVMPR-RPBJWCAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=CC=C/C2=C\C=C3C=CN(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HMN-176 Mechanism of Action in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent antitumor activity against a broad spectrum of human cancer cell lines. Its multifaceted mechanism of action distinguishes it from conventional chemotherapeutic agents. This compound effectively circumvents multidrug resistance, induces cell cycle arrest at the G2/M phase, and triggers apoptosis through the intrinsic mitochondrial pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. This compound has been shown to restore chemosensitivity in MDR cancer cells.[1][2]
Mechanism of MDR1 Downregulation:
This compound downregulates the expression of the MDR1 gene by targeting the transcription factor NF-Y.[1][2][3] NF-Y is a key regulator of MDR1 gene expression, binding to the Y-box consensus sequence in the MDR1 promoter.[1][2] this compound inhibits the binding of NF-Y to the Y-box, thereby suppressing MDR1 transcription.[1][2] This leads to a reduction in both MDR1 mRNA and protein levels, ultimately decreasing the efflux of chemotherapeutic drugs from the cancer cell.[1][4]
Quantitative Data: Effect of this compound on Chemosensitivity and MDR1 Expression
| Parameter | Cell Line | Treatment | Result | Reference |
| GI50 of Adriamycin | K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease | [1][3] |
| MDR1 mRNA Expression | K2/ARS cells | 3 µM this compound for 48h | ~56% suppression | [3][4] |
| MDR1 Protein Expression | K2/ARS cells | 3 µM this compound for 48h | Significant reduction | [4] |
Induction of G2/M Cell Cycle Arrest
This compound is a potent mitotic inhibitor that induces cell cycle arrest at the G2/M phase in various cancer cell lines.[5] This arrest is a consequence of the disruption of normal mitotic spindle formation.
Mechanism of Mitotic Disruption:
Unlike taxanes or vinca (B1221190) alkaloids, this compound does not directly interact with tubulin.[2] Instead, it inhibits centrosome-dependent microtubule nucleation, leading to the formation of short and/or multipolar spindles.[1][6] This disruption of spindle polar bodies prevents proper chromosome alignment at the metaphase plate, activating the spindle assembly checkpoint and halting cell cycle progression at mitosis.[5][6] The G2/M arrest is further characterized by the activation of the cdc2-cyclin B kinase complex, a key regulator of entry into mitosis.[5]
Quantitative Data: Cytotoxicity and Cell Cycle Arrest
| Parameter | Cell Line(s) | Concentration | Result | Reference |
| Mean IC50 | Panel of cancer cell lines | 112 nM | [1][2] | |
| IC50 | P388 leukemia (cisplatin-resistant) | 143 nM | [1][2] | |
| IC50 | P388 leukemia (doxorubicin-resistant) | 557 nM | [1][2] | |
| IC50 | P388 leukemia (vincristine-resistant) | 265 nM | [1][2] | |
| Cell Cycle Arrest | HeLa cervical cancer | 3 µM | G2/M phase arrest | [1] |
| Cell Cycle Arrest | HCT116, A549, DLD-1, NCI-H358 | 0.1 µM to 1 µM | G2/M phase arrest at 24 hours | [5] |
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This compound activates the intrinsic, mitochondria-mediated apoptotic pathway.[5]
Signaling Pathway of Apoptosis:
The apoptotic cascade initiated by this compound involves the upregulation and phosphorylation of the tumor suppressor protein p53.[5] Activated p53, in turn, increases the expression of pro-apoptotic proteins such as Noxa and Puma, while downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1.[5] This shift in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, beginning with the initiator caspase-9 and culminating in the executioner caspase-3.[5] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.[5]
Quantitative Data: Apoptotic Response
| Parameter | Cell Line(s) | Treatment | Result | Reference |
| Caspase-3 Activation | HCT116 and A549 (wild-type p53) | 0.1 µM to 1 µM this compound | Activation within 24 hours | [5] |
| Caspase-3 Activation | DLD-1 and NCI-H358 (mutant/null p53) | 0.1 µM to 1 µM this compound | No activation at 24 hours | [5] |
| Response Rate (ex-vivo) | Human tumor specimens | 0.1 µg/ml this compound | 32% (11/34) | [4][7] |
| Response Rate (ex-vivo) | Human tumor specimens | 1.0 µg/ml this compound | 62% (21/34) | [4][7] |
| Response Rate (ex-vivo) | Human tumor specimens | 10.0 µg/ml this compound | 71% (25/35) | [4][7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 1 mL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MDR1, p53, Bcl-2, Mcl-1, caspase-3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
-
Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cancer cells.
-
Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-Y binding consensus sequence (Y-box) from the MDR1 promoter with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, add an excess of unlabeled probe.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Detect the probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shifted" band indicates the formation of the NF-Y-DNA complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits NF-Y binding to the MDR1 promoter, downregulating P-glycoprotein.
References
- 1. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanisms of HMN-176
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a novel stilbene (B7821643) derivative that has demonstrated potent antitumor activity. This document provides a comprehensive technical overview of the core molecular targets and mechanisms of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This compound exhibits a dual mechanism of action, primarily targeting the transcription factor NF-Y to counteract multidrug resistance and interfering with the spatial localization of Polo-like kinase 1 (PLK1) to induce mitotic arrest and apoptosis. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction
This compound ((E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide) is a synthetic antitumor agent that has shown significant cytotoxicity across a broad range of human tumor cell lines.[1] Its prodrug, HMN-214, is readily absorbed upon oral administration and is rapidly hydrolyzed to this compound in the serum.[1] A key challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes the P-glycoprotein efflux pump. This compound has been shown to circumvent this resistance. Furthermore, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.[2] This guide delineates the two primary molecular pathways through which this compound exerts its anticancer effects.
Primary Target 1: Transcription Factor NF-Y
A primary mechanism of this compound is its ability to restore chemosensitivity in multidrug-resistant cancer cells by targeting the transcription factor NF-Y.[1][3]
Mechanism of Action
NF-Y is a heterotrimeric transcription factor that binds to the CCAAT box, a common cis-acting element in the promoter region of numerous genes, including MDR1.[1] this compound inhibits the binding of NF-Y to the Y-box consensus sequence within the MDR1 promoter.[3] This inhibition leads to the downregulation of MDR1 mRNA and protein expression, thereby reducing the efflux of chemotherapeutic agents and restoring sensitivity to drugs like Adriamycin.[1][3]
Signaling Pathway
Caption: this compound inhibits NF-Y, preventing MDR1 transcription and restoring chemosensitivity.
Primary Target 2: Polo-like Kinase 1 (PLK1)
The second key target of this compound is the mitotic kinase PLK1. Unlike typical kinase inhibitors, this compound does not block the ATP-binding site of PLK1.[4]
Mechanism of Action
This compound interferes with the subcellular spatial localization of PLK1.[1][4] Proper localization of PLK1 to structures such as the centrosomes, kinetochores, and central spindle is critical for the execution of mitosis. By altering its distribution, this compound disrupts key mitotic events, including the formation of spindle polar bodies.[1][2] This disruption leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis through the intrinsic caspase-9 mitochondrial pathway.[2][5]
Signaling Pathway
Caption: this compound alters PLK1 localization, leading to G2/M arrest and apoptosis.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Efficacy of this compound in Cell-Based Assays
| Parameter | Cell Line / Condition | Value | Reference |
| GI50 of Adriamycin | K2/ARS (Adriamycin-resistant) | Decreased by ~50% with 3 µM this compound | [3] |
| MDR1 mRNA Expression | K2/ARS cells | Suppressed by ~56% with 3 µM this compound | [1] |
| MDR1 Promoter Activity | HeLa cells | Inhibited by ~40% with 300 nM this compound | [1] |
| Cell Cycle Arrest | HCT116, A549, DLD-1, NCI-H358 | G2/M arrest observed with 0.1 µM to 1 µM this compound | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding
This protocol is designed to assess the inhibitory effect of this compound on the binding of NF-Y to the MDR1 promoter.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation: A double-stranded DNA probe corresponding to the Y-box sequence of the MDR1 promoter is synthesized and end-labeled with biotin.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from HeLa cells, which are a source of the NF-Y transcription factor.
-
Binding Reaction: The binding reaction is assembled in a buffer containing the nuclear extract, the biotin-labeled probe, and a non-specific competitor DNA [poly(dI-dC)]. This compound at various concentrations is added to the experimental samples.
-
Incubation: The reaction mixtures are incubated to allow for protein-DNA binding.
-
Electrophoresis: The samples are resolved on a native polyacrylamide gel.
-
Transfer and Detection: The DNA-protein complexes are transferred to a nylon membrane, and the biotin-labeled probe is detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay quantifies the effect of this compound on the transcriptional activity of the MDR1 promoter.
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed by cloning the MDR1 promoter region upstream of the firefly luciferase gene. A control plasmid expressing Renilla luciferase is used for normalization.
-
Cell Culture and Transfection: HeLa cells are cultured and co-transfected with the MDR1-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
This compound Treatment: After transfection, the cells are treated with varying concentrations of this compound for 48 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Immunofluorescence for PLK1 Localization
This protocol is used to visualize the effect of this compound on the subcellular localization of PLK1.
Caption: Workflow for Immunofluorescence Staining.
Methodology:
-
Cell Culture: HCT116 cells are grown on glass coverslips.
-
Treatment: Cells are treated with this compound at the desired concentration.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibody entry.
-
Blocking: Non-specific antibody binding sites are blocked.
-
Antibody Incubation: Cells are incubated with a primary antibody specific for PLK1, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: The coverslips are mounted on microscope slides with a mounting medium containing DAPI to stain the nuclei. The subcellular localization of PLK1 is then visualized using confocal microscopy.
Conclusion
This compound is a promising anticancer agent with a unique dual mechanism of action. By inhibiting the transcription factor NF-Y, it effectively reverses multidrug resistance, a significant hurdle in cancer treatment. Concurrently, by disrupting the proper subcellular localization of the critical mitotic kinase PLK1, it induces cell cycle arrest and apoptosis. This multifaceted approach underscores the potential of this compound as a therapeutic agent. The data and protocols presented in this guide provide a foundational resource for further research and development of this compound and related compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of HMN-176 and Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the interaction between HMN-176, a stilbene (B7821643) derivative with potent antitumor activity, and Polo-like kinase 1 (PLK1), a critical regulator of mitosis. This compound is the active metabolite of the oral prodrug HMN-214.[1][2] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound employs a distinct mechanism of action, making it a subject of significant interest in cancer research. This guide details its mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways.
Mechanism of Action: A Novel Approach to PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[3][4][5] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[6][7][8]
This compound distinguishes itself from traditional ATP-competitive PLK1 inhibitors. It does not directly inhibit the catalytic activity of the PLK1 kinase domain.[6][9] Instead, its primary mechanism involves interfering with the proper subcellular localization of PLK1.[9][10][11] By disrupting the spatial distribution of PLK1 at critical structures like centrosomes and the cytoskeleton, this compound prevents the kinase from effectively performing its functions during mitosis.[10] This interference leads to defects in mitotic spindle assembly, resulting in the formation of short and/or multipolar spindles.[12][13] Consequently, the spindle assembly checkpoint is activated, causing a prolonged delay in mitotic progression and ultimately leading to G2/M cell cycle arrest and apoptosis (programmed cell death).[12][14]
Furthermore, this compound has demonstrated an ability to restore chemosensitivity in multidrug-resistant (MDR) cells. It achieves this by down-regulating the expression of the MDR1 gene, which encodes for an efflux pump that expels chemotherapeutic agents from cancer cells.[15][16] This effect is mediated by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[15][16]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Lines/Context | IC50 Value (Mean/Range) | Notes | Source |
|---|---|---|---|
| Panel of various cancer cells (HeLa, PC-3, A549, etc.) | 118 nM (mean) | Broad-spectrum anti-tumor activity. | [1][17] |
| Drug-resistant human and murine cell lines | 143 nM – 265 nM | Effective against cells resistant to cisplatin (B142131) and vincristine. | [1] |
| Doxorubicin-resistant K2/ARS cells | 2 µM | Demonstrates activity in cells with high MDR1 expression. |[1] |
Table 2: Cellular Effects of this compound
| Cell Line(s) | Concentration | Effect | Source |
|---|---|---|---|
| hTERT-RPE1, CFPAC-1 | 2.5 µM | Greatly increases the duration of mitosis. | [9][17] |
| HeLa | 3 µM | Blocks cell cycle at G2/M phase. | [1] |
| Spisula oocytes | 0.025 - 2.5 µM | Inhibits aster formation in a concentration-dependent manner. | [17] |
| K2/ARS (Ovarian Cancer) | 3 µM | Suppresses MDR1 mRNA expression by 56%. | [15][17] |
| Neuroblastoma Cell Lines | Dose-dependent | Inhibited proliferation and colony formation. |[2] |
Table 3: Activity of this compound in Human Tumor Specimens (Ex-Vivo Assay)
| Tumor Type | Concentration | Percentage of Assessable Specimens Responding | Source |
|---|---|---|---|
| Breast Cancer | 1.0 µg/mL | 75% (6 of 8) | [18] |
| Non-Small Cell Lung Cancer | 10.0 µg/mL | 67% (4 of 6) | [17][18] |
| Ovarian Cancer | 10.0 µg/mL | 57% (4 of 7) | [17][18] |
| All Assessable Specimens | 0.1 µg/mL | 32% (11 of 34) | [18] |
| All Assessable Specimens | 1.0 µg/mL | 62% (21 of 34) | [18] |
| All Assessable Specimens | 10.0 µg/mL | 71% (25 of 35) |[18] |
Signaling Pathways and Visualizations
The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize the interaction between this compound and PLK1.
This assay is used to determine if a compound directly inhibits the catalytic activity of a kinase by measuring ADP production.
-
Objective: To quantify the direct inhibitory effect of this compound on purified PLK1 kinase activity.
-
Principle: The amount of ADP produced in the kinase reaction is measured. A reagent is added to stop the reaction and deplete unused ATP. A second reagent converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.
-
Materials:
-
Purified recombinant PLK1 enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP solution.
-
Kinase Assay Buffer (containing MgCl₂).
-
This compound serially diluted in DMSO.
-
A known PLK1 inhibitor (e.g., BI 2536) as a positive control.
-
Luminescence-based detection kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well plates.
-
Luminometer plate reader.
-
-
Methodology:
-
Prepare serial dilutions of this compound, the positive control inhibitor, and a DMSO vehicle control.
-
To the wells of the assay plate, add the kinase assay buffer.
-
Add the test compounds (this compound), positive control, or DMSO to the appropriate wells.
-
Add the PLK1 substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of purified PLK1 enzyme and ATP. For "blank" wells, add buffer instead of the enzyme.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For this compound, this value is expected to be very high or not determinable, indicating a lack of direct catalytic inhibition.[6]
This colorimetric assay is used to measure the reduction in cell viability caused by a compound.
-
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (absorbance at ~570 nm).
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000–10,000 cells/well) and allow them to adhere overnight.[1]
-
The next day, treat the cells with serial dilutions of this compound. Include wells with DMSO only as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance of each well using a microplate reader.
-
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
This technique is used to quantify the proportion of cells in different phases of the cell cycle.
-
Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is directly proportional to their DNA content. A flow cytometer measures this intensity, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Materials:
-
Cell line of interest.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cold 70% ethanol (B145695) for fixation.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
-
-
Methodology:
-
Seed cells and allow them to adhere. Treat with various concentrations of this compound (and a DMSO control) for a set time (e.g., 24 hours).[14]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms. Quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in this compound-treated cells compared to the control indicates G2/M arrest.[14]
Conclusion
This compound represents a novel class of mitotic inhibitors with a unique mechanism of action against Polo-like kinase 1. By interfering with the subcellular localization of PLK1 rather than its catalytic site, it induces potent cytotoxic effects through mitotic arrest and apoptosis.[9][17] The quantitative data robustly support its efficacy across a broad range of cancer types, including those with multidrug resistance.[1][15][17] The ability of this compound to down-regulate MDR1 expression further enhances its therapeutic potential.[17] The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other compounds that target protein localization as a therapeutic strategy. As a first-in-class anti-centrosome drug, this compound holds significant promise and warrants further evaluation in clinical settings.[12][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 and the NF-Y Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein efflux pump. The transcription of MDR1 is critically regulated by the Nuclear Transcription Factor Y (NF-Y). HMN-176, the active metabolite of the oral prodrug HMN-214, has emerged as a promising therapeutic agent that circumvents MDR.[1] This technical guide provides an in-depth exploration of the mechanism by which this compound inhibits the NF-Y signaling pathway to suppress MDR1 expression, thereby restoring chemosensitivity in resistant cancer cells. It includes a summary of key quantitative data, detailed experimental protocols for validating this pathway, and visual diagrams to elucidate the core molecular interactions and workflows.
The NF-Y Transcription Factor: Structure and Function
Nuclear Transcription Factor Y (NF-Y) is a highly conserved, heterotrimeric protein complex essential for the transcriptional regulation of a wide array of genes, including those involved in cell cycle progression and metabolism.[2][3] The complex consists of three distinct subunits: NF-YA, NF-YB, and NF-YC.[2]
-
NF-YB and NF-YC: These subunits contain histone-fold motifs (HFMs) and form a stable heterodimer in the cytoplasm.[4][5]
-
NF-YA: This subunit provides the sequence-specific DNA binding to the CCAAT box, a common cis-acting element in the promoter region of many eukaryotic genes.[6]
The assembly process is sequential: the NF-YB/NF-YC dimer translocates to the nucleus, where it associates with NF-YA. This final heterotrimeric complex is then competent to bind to the CCAAT box and activate gene transcription.[4] In the context of multidrug resistance, NF-Y is an essential factor for the basal expression of the MDR1 gene.[1]
This compound Mechanism of Action: Inhibition of NF-Y
This compound restores chemosensitivity in MDR cancer cells by directly targeting the NF-Y transcription factor.[1] Its primary mechanism involves inhibiting the binding of the active NF-Y heterotrimer to the Y-box (which contains the CCAAT core sequence) within the MDR1 gene promoter.[1][7] This disruption prevents the transcriptional activation of the MDR1 gene, leading to a significant reduction in both MDR1 mRNA and P-glycoprotein levels. The resulting decrease in drug efflux capacity renders the cancer cells sensitive once again to chemotherapeutic agents like Adriamycin.[1][7]
Beyond its effect on MDR1, this compound also exhibits direct cytotoxic effects and can induce G2-M cell cycle arrest, suggesting a multifaceted antitumor mechanism.[7] This dual action of cytotoxicity and MDR1 downregulation makes it a unique antitumor agent.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound in reversing multidrug resistance and its direct cytotoxic effects have been quantified in several studies. The data below summarizes key findings.
| Parameter | Cell Line / Model | Treatment | Result | Reference |
| Chemosensitization | K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | GI₅₀ of Adriamycin decreased by ~50% | [1][7] |
| MDR1 mRNA Expression | K2/ARS cells | 3 µM this compound for 48h | MDR1 mRNA expression suppressed by ~56% | [7] |
| MDR1 mRNA Expression | Mouse xenograft model (KB-A.1 cells) | HMN-214 (prodrug), p.o. | Suppressed expression of MDR1 mRNA | [1][7] |
| In Vitro Antitumor Activity | 132 human tumor specimens (ex-vivo assay) | 0.1 µg/ml this compound | 32% response rate (11/34) | [8] |
| 1.0 µg/ml this compound | 62% response rate (21/34) | [8] | ||
| 10.0 µg/ml this compound | 71% response rate (25/35) | [8] | ||
| Tumor-Specific Activity | Breast Cancer Specimens | 1.0 µg/ml this compound | 75% response rate (6/8) | [8] |
| Non-Small-Cell Lung Cancer Specimens | 10.0 µg/ml this compound | 67% response rate (4/6) | [8] | |
| Ovarian Cancer Specimens | 10.0 µg/ml this compound | 57% response rate (4/7) | [8] |
Experimental Protocols
Validation of the this compound-NF-Y inhibition pathway relies on a series of established molecular biology techniques.
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Quantification
This protocol is used to measure the effect of this compound on the mRNA expression levels of the MDR1 gene.
-
Cell Culture and Treatment: Culture MDR-positive cells (e.g., K2/ARS) to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 1 µM and 3 µM) and a vehicle control for a specified time (e.g., 48 hours).[7]
-
RNA Extraction: Harvest cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze PCR products via agarose (B213101) gel electrophoresis. Quantify band intensity using densitometry software. The expression of MDR1 mRNA is presented as a ratio relative to the housekeeping gene.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is performed to directly assess the ability of this compound to inhibit the binding of the NF-Y protein complex to its DNA target sequence.[1][7]
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the Y-box consensus sequence of the MDR1 promoter. Label the double-stranded probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line that expresses NF-Y.
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer. For the inhibition assay, pre-incubate the nuclear extract with increasing concentrations of this compound before adding the probe.
-
Supershift Assay (Optional): To confirm the presence of NF-Y in the protein-DNA complex, add antibodies specific to NF-YA or NF-YB to the binding reaction, which will "supershift" the complex to a higher molecular weight.[7]
-
Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for ³²P) or chemiluminescence (for biotin). A decrease in the intensity of the shifted NF-Y-DNA band in the presence of this compound indicates inhibition.
Luciferase Reporter Assay
This assay measures the transcriptional activity of the MDR1 promoter in response to this compound.[1]
-
Plasmid Construction: Clone the promoter region of the MDR1 gene containing the Y-box sequence upstream of a luciferase reporter gene in an expression vector.
-
Cell Transfection: Transfect host cells (e.g., HeLa or K2) with the reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Drug Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in relative luciferase activity indicates that this compound inhibits MDR1 promoter activity.[1]
Other Reported Mechanisms of Action
While NF-Y inhibition is a key mechanism for overcoming MDR, this compound is also reported to have other cellular effects. It is a stilbene (B7821643) derivative that can interfere with the function of polo-like kinase-1 (plk1), a critical regulator of mitotic events.[9][10] Furthermore, studies have shown it inhibits centrosome-dependent microtubule nucleation, which can delay the satisfaction of the spindle assembly checkpoint and lead to mitotic arrest.[9][11] These additional mechanisms likely contribute to its overall cytotoxic and anti-proliferative effects.
Conclusion and Future Directions
This compound presents a compelling dual-pronged strategy for cancer therapy: it directly kills tumor cells while simultaneously reversing a common mechanism of drug resistance. By inhibiting the binding of the NF-Y transcription factor to the MDR1 promoter, this compound effectively downregulates P-glycoprotein expression and re-sensitizes resistant cells to chemotherapy. The quantitative data and experimental protocols outlined in this guide provide a framework for further investigation into this pathway. Future research should focus on identifying the precise binding site of this compound on the NF-Y complex to enable the rational design of more potent and specific second-generation inhibitors. Furthermore, clinical evaluation of its prodrug, HMN-214, in combination with standard chemotherapies is warranted, particularly in tumors known to overexpress MDR1.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-Y activates genes of metabolic pathways altered in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The animal nuclear factor Y: an enigmatic and important heterotrimeric transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. NFYA - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Technical Guide on its Discovery, Synthesis, and Mechanism of Action
An In-depth Resource for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of HMN-176, a synthetic stilbene (B7821643) derivative with potent antitumor activity. It covers the compound's discovery as an active metabolite, its synthesis, mechanism of action, and preclinical data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, with the chemical name (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is the active metabolite of the orally administered prodrug HMN-214.[1][2] It is a stilbene derivative that has demonstrated significant cytotoxicity against a variety of human tumor cell lines.[3] this compound's primary mechanism of action involves the inhibition of mitosis by interfering with polo-like kinase-1 (plk1), a key regulator of cell cycle progression, without directly affecting tubulin polymerization.[4] Furthermore, it has been shown to circumvent multidrug resistance by downregulating the expression of the MDR1 gene.[1][2]
Synthesis
While the precise, step-by-step synthesis of this compound is proprietary, its stilbene core suggests that its synthesis would rely on established olefination reactions. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are common methods for the stereoselective synthesis of trans-stilbenes, which is the isomeric form of this compound.[5][6][7] These reactions involve the coupling of a phosphorus-stabilized carbanion with an aryl aldehyde.[5] The general approach for synthesizing stilbene derivatives often involves the preparation of appropriate aldehyde and phosphonium (B103445) salt precursors, followed by the olefination reaction to form the characteristic stilbene double bond.[6][8]
Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its potent antitumor effects:
-
Mitotic Inhibition via Plk1 Interference: this compound induces cell cycle arrest at the M phase by disrupting the function of polo-like kinase-1 (Plk1).[4] Plk1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Instead of directly inhibiting Plk1's kinase activity, this compound alters its subcellular localization, thereby preventing it from phosphorylating its downstream targets and leading to mitotic arrest.[1]
-
Overcoming Multidrug Resistance: this compound has been shown to restore chemosensitivity to multidrug-resistant cancer cells.[1][2] This is achieved by downregulating the expression of the multidrug resistance gene 1 (MDR1), which encodes for the P-glycoprotein (P-gp) efflux pump. This compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter, thereby suppressing MDR1 transcription.[1][2]
Signaling Pathway Diagrams
Caption: this compound alters Plk1 localization, leading to mitotic arrest.
Caption: this compound inhibits NF-Y, suppressing MDR1 and restoring chemosensitivity.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound and its prodrug, HMN-214.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Reference |
| K2/ARS | Ovarian Cancer | GI50 of Adriamycin | 3 µM | Decreased by ~50% | [2] |
| K2/ARS | Ovarian Cancer | MDR1 mRNA Expression | 3 µM (48h) | Suppressed by ~56% | [1] |
| A2780/A2780cp | Ovarian Carcinoma | Gene Expression | 0.1 µg/ml (up to 48h) | Upregulation of TIMP gene | [3] |
| Various | Various | Cytotoxicity | 0.1, 1.0, 10.0 µg/ml | Dose-dependent response | [3] |
| hTERT-RPE1, CFPAC-1 | - | Mitosis Duration | 2.5 µM | Greatly increased | [4] |
Table 2: In Vivo Activity of HMN-214 (Prodrug of this compound)
| Xenograft Model | Cancer Type | Administration | Effect | Reference |
| KB-A.1 | Adriamycin-resistant | Oral | Suppressed MDR1 mRNA expression | [2] |
| Human Tumor Xenografts | Various | Oral | Potent antitumor activity | [1] |
Table 3: Phase I Clinical Trial of HMN-214
| Parameter | Value | Dosing Schedule | Patient Population | Reference |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | 21-day continuous, every 28 days | Advanced solid tumors | [9] |
| Dose-Limiting Toxicities | Myalgia/bone pain syndrome, hyperglycemia | at 9.9 mg/m²/day | Advanced solid tumors | [9] |
| Pharmacokinetics | Dose-proportional increases in AUC, no accumulation of this compound | - | Advanced solid tumors | [9] |
Experimental Protocols
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
This protocol is based on the methodology described in the study by Tanaka et al.[1]
-
Cell Culture and Treatment: K2 or K2/ARS cells are incubated with or without this compound (e.g., 1 or 3 µM) for 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification of the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control.
-
Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel and visualized by ethidium (B1194527) bromide staining.
-
Quantification: The band intensity corresponding to MDR1 is normalized against the intensity of the GAPDH band.
Western Blotting for MDR1 Protein Expression
This protocol is a standard method for protein detection, as implied in the study by Tanaka et al.[1]
-
Cell Lysis: Cells treated with this compound are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for P-glycoprotein (MDR1).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on the methodology used to demonstrate this compound's effect on NF-Y binding.[1][2]
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the MDR1 Y-box consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.
-
Binding Reaction: The labeled probe is incubated with the nuclear extract in the presence or absence of increasing concentrations of this compound.
-
Gel Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate system (for non-radioactive probes) to visualize the DNA-protein complexes. A supershift assay using antibodies against NF-YA and NF-YB can be performed to confirm the identity of the protein in the complex.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound/HMN-214.
Conclusion
This compound is a promising antitumor agent with a distinct dual mechanism of action that includes mitotic inhibition and circumvention of multidrug resistance. The data presented in this guide highlight its potential as a therapeutic candidate. Further research into its synthesis optimization, detailed pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical models is warranted to support its clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
HMN-176: A Technical Guide to a Novel Synthetic Antitumor Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176 is a potent synthetic antitumor agent and the active metabolite of the orally bioavailable prodrug HMN-214.[1][2][3][4] This stilbene (B7821643) derivative exhibits a dual mechanism of action, positioning it as a unique compound in the landscape of cancer therapeutics. This compound interferes with the subcellular localization of Polo-like kinase 1 (PLK1), a critical regulator of mitosis, and separately, it downregulates the expression of the multidrug resistance gene 1 (MDR1) by inhibiting the transcription factor NF-Y.[1][5][6] This dual activity leads to cell cycle arrest at the G2/M phase and restores chemosensitivity in multidrug-resistant cancer cells.[2][3][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antitumor activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its antitumor effects through two primary, independent mechanisms:
1.1. Interference with Polo-like Kinase 1 (PLK1) Localization and Function:
This compound is not a direct inhibitor of PLK1's kinase activity. Instead, it disrupts the normal subcellular spatial distribution of PLK1 at critical mitotic structures like centrosomes and the cytoskeleton.[2][5][8] This interference with PLK1 localization leads to defects in spindle pole formation, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis, characterized by DNA fragmentation.[6][9] The disruption of PLK1 function by this compound has been shown to inhibit the proliferation of various cancer cell lines, including neuroblastoma.[10][11]
1.2. Downregulation of Multidrug Resistance Gene 1 (MDR1) via NF-Y Inhibition:
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes for the P-glycoprotein efflux pump. This compound has been shown to circumvent this resistance. It inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter.[1][2][12] This inhibition suppresses the basal expression of MDR1 at both the mRNA and protein levels, thereby restoring the sensitivity of resistant cancer cells to other chemotherapeutic agents like Adriamycin.[1][2][8]
Quantitative Antitumor Activity
The antitumor efficacy of this compound has been demonstrated in a variety of preclinical models, both in vitro and in vivo. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Panel of Cancer Cell Lines | Various | 112 (mean) | |
| P388 Leukemia (Cisplatin-resistant) | Leukemia | 143 | |
| P388 Leukemia (Doxorubicin-resistant) | Leukemia | 557 | |
| P388 Leukemia (Vincristine-resistant) | Leukemia | 265 |
Data sourced from Cayman Chemical product information.[7][13]
Table 2: In Vitro Efficacy of this compound in Human Tumor Specimens (Ex-vivo Soft Agar Cloning Assay)
| This compound Concentration (µg/mL) | Assessable Specimens | Response Rate (%) |
| 0.1 | 34 | 32 |
| 1.0 | 34 | 62 |
| 10.0 | 35 | 71 |
Data from a study on a panel of 132 human tumor specimens.[14][15]
Table 3: Effect of this compound on MDR1 Expression and Chemosensitization
| Cell Line | Treatment | Effect | Reference |
| K2/ARS (Adriamycin-resistant Ovarian Cancer) | 3 µM this compound | ~50% decrease in GI50 of Adriamycin | [1][2][8] |
| K2/ARS | 3 µM this compound | ~56% suppression of MDR1 mRNA expression | [2][9] |
| HeLa (Cervical Cancer) | 300 nM this compound | ~40% inhibition of MDR1 promoter activity | [2] |
Table 4: Pharmacokinetics of this compound (from Phase I Clinical Trial of Prodrug HMN-214)
| Parameter | Value | Conditions |
| Maximum Tolerated Dose (MTD) of HMN-214 | 8 mg/m²/day | 21-day on, 7-day off schedule |
| Cmax and AUC0–24 | Dose-proportional increases in AUC, but not Cmax | |
| Accumulation | No accumulation of this compound with repeated dosing |
Data from a Phase I clinical trial in patients with advanced solid tumors.[1][3][4][5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the antitumor activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (typically 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.
Analysis of MDR1 Gene Expression
This technique is used to measure the levels of MDR1 mRNA.
-
RNA Isolation: Total RNA is extracted from this compound-treated and untreated control cells using a suitable RNA isolation kit.
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized. The intensity of the MDR1 band relative to the housekeeping gene band indicates the level of MDR1 mRNA expression.
This method is used to detect the P-glycoprotein (the protein product of the MDR1 gene).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for P-glycoprotein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the band corresponding to P-glycoprotein indicates its expression level.
MDR1 Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of the MDR1 promoter.
-
Cell Transfection: Cells (e.g., HeLa) are transfected with a plasmid containing the firefly luciferase gene under the control of the MDR1 promoter. A second plasmid containing the Renilla luciferase gene under a constitutive promoter is often co-transfected for normalization.
-
Drug Treatment: The transfected cells are treated with this compound.
-
Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the MDR1 promoter.
NF-Y DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of NF-Y to the Y-box sequence in the MDR1 promoter.
-
Nuclear Extract Preparation: Nuclear proteins are extracted from cells.
-
DNA Probe Labeling: A double-stranded DNA oligonucleotide containing the Y-box consensus sequence is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with the nuclear extract in the presence or absence of this compound. For supershift assays, an antibody specific to an NF-Y subunit is added.
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled DNA probes are detected by autoradiography or fluorescence imaging. A slower migrating band compared to the free probe indicates a protein-DNA complex. A reduction in the intensity of this band in the presence of this compound suggests inhibition of NF-Y binding.
Centrosome-Dependent Microtubule Nucleation Assay
This assay assesses the effect of this compound on the ability of centrosomes to nucleate microtubules.
-
Centrosome Isolation: Centrosomes are isolated from cultured cells.
-
In Vitro Nucleation: The isolated centrosomes are incubated with purified tubulin and GTP in the presence or absence of this compound.
-
Microscopy: The formation of microtubule asters around the centrosomes is visualized by immunofluorescence microscopy using an anti-tubulin antibody.
-
Analysis: The number and length of microtubules nucleated from the centrosomes are quantified. A reduction in microtubule nucleation in the presence of this compound indicates its inhibitory effect.[16][17]
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action on PLK1 and Mitosis
Caption: this compound disrupts PLK1 localization, leading to mitotic arrest.
Diagram 2: this compound Mechanism of Action on MDR1 Expression
References
- 1. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. apexbt.com [apexbt.com]
- 15. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: An In-Depth Technical Guide to the Active Metabolite of HMN-214
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, chemically identified as (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide, is the biologically active metabolite of the orally bioavailable prodrug HMN-214 ((E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]}1-oxide).[1][2] Developed by Nippon Shinyaku Co., Ltd., HMN-214 was designed to enhance the oral bioavailability of this compound.[2] Following administration, HMN-214 is rapidly converted to this compound in the body.[2] This technical guide provides a detailed overview of this compound, focusing on its mechanism of action, experimental data, and relevant protocols for research and development.
Metabolic Conversion of HMN-214 to this compound
The conversion of the prodrug HMN-214 to its active form, this compound, is a critical step for its therapeutic activity. This biotransformation involves the deacetylation of HMN-214.
Caption: Metabolic activation of HMN-214 to this compound.
Mechanism of Action
This compound exhibits a dual mechanism of antitumor activity: restoration of chemosensitivity in multidrug-resistant cells and induction of cell cycle arrest.
Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the MDR1 gene, which encodes for P-glycoprotein (P-gp). This compound has been shown to circumvent MDR by targeting the transcription factor NF-Y.[1][3] NF-Y is a crucial factor for the basal expression of the MDR1 gene.[1] this compound inhibits the binding of NF-Y to the Y-box consensus sequence in the MDR1 promoter, leading to the downregulation of MDR1 expression at both the mRNA and protein levels.[1][3] This suppression of MDR1 restores the sensitivity of cancer cells to other chemotherapeutic agents.[1]
Caption: this compound inhibits NF-Y, downregulating MDR1 expression.
Interference with Mitosis and Polo-like Kinase 1 (PLK1)
This compound induces cell cycle arrest at the G2/M phase.[4][5] While it does not directly inhibit the kinase activity of Polo-like Kinase 1 (PLK1), a key regulator of mitosis, it alters its subcellular spatial distribution.[1][6] This disruption of PLK1 localization interferes with the formation of spindle polar bodies, leading to mitotic arrest and subsequent apoptosis, characterized by DNA fragmentation.[1][2]
Caption: this compound disrupts PLK1 localization, causing G2/M arrest.
Quantitative Data
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines.[4][7][8]
| Cell Line | Cancer Type | Mean IC50 (nM) | Reference |
| 22 Human Tumor Cell Lines | Various | 118 | [4][8] |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 | [4][5] |
| P388/VCR | Vincristine-Resistant Leukemia | 265 | [4][5] |
| K2/CDDP | Cisplatin-Resistant Ovarian | - | [4] |
| K2/VP-16 | Etoposide-Resistant Ovarian | - | [4] |
| K2/ARS | Doxorubicin-Resistant Ovarian | 2000 | [4] |
Effect of this compound on MDR1 Expression
Treatment with this compound has been shown to significantly reduce the expression of the MDR1 gene.
| Cell Line | Treatment | Effect on MDR1 mRNA | Reference |
| K2/ARS | 3 µM this compound | 56% suppression | [7] |
| KB-A.1 Xenograft | 10, 20 mg/kg HMN-214 (p.o.) | Dose-dependent decrease | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[4]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in the appropriate growth medium.[4] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in DMSO.[9] Further dilute with the cell culture medium to achieve the final desired concentrations. Add the diluted this compound to the respective wells. Include a vehicle control group treated with DMSO at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for MDR1 Expression
This protocol is used to assess the protein level of P-glycoprotein (MDR1).[3]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the P-glycoprotein levels to the loading control.
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
This protocol is used to evaluate the effect of this compound on MDR1 mRNA levels.[1]
-
RNA Extraction: Treat cells with this compound for the specified duration. Isolate total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. Normalize the band intensity of MDR1 to the housekeeping gene to determine the relative mRNA expression.
Conclusion
This compound, the active metabolite of the prodrug HMN-214, presents a compelling profile as an anticancer agent. Its dual mechanism of action, involving the reversal of multidrug resistance through the inhibition of the NF-Y/MDR1 pathway and the induction of mitotic arrest via disruption of PLK1 localization, positions it as a promising candidate for further preclinical and clinical investigation. The data and protocols outlined in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scispace.com [scispace.com]
HMN-176: A Structural and Mechanistic Analysis of a Novel Antitumor Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally bioavailable prodrug HMN-214, is a synthetic stilbene (B7821643) derivative that has demonstrated potent antitumor activities. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, biological functions, and mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide outlines detailed protocols for key experimental assays and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Physicochemical Properties of this compound
This compound is a small molecule with the chemical formula C₂₀H₁₈N₂O₄S.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]-stilbazole}1-oxide | [2] |
| Synonyms | HMN176, HM 176 | [1] |
| CAS Number | 173529-10-7 | [1][3] |
| Molecular Formula | C₂₀H₁₈N₂O₄S | [1][3] |
| Molecular Weight | 382.43 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=--INVALID-LINK--C=C3 | [3] |
| InChI Key | MYEJOKLXXLVMPR-UHFFFAOYSA-N | [1] |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Biological Activity of this compound
This compound exhibits potent cytotoxic effects across a range of human cancer cell lines and demonstrates significant antitumor activity in vivo. Its efficacy extends to multidrug-resistant (MDR) cancer cells, highlighting its potential to overcome common mechanisms of chemotherapy resistance.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line/Tumor Type | Parameter | Value | Reference |
| Panel of Cancer Cell Lines | Mean IC₅₀ | 118 nM | [2][4] |
| P388 Leukemia (Cisplatin-resistant) | IC₅₀ | 143 nM | [2] |
| P388 Leukemia (Doxorubicin-resistant) | IC₅₀ | 557 nM | [2] |
| P388 Leukemia (Vincristine-resistant) | IC₅₀ | 265 nM | [2] |
| Breast Cancer Specimens (10.0 µg/mL) | Response Rate | 63% (5/8) | [2][4] |
| Non-Small Cell Lung Cancer Specimens (10.0 µg/mL) | Response Rate | 67% (4/6) | [2][4] |
| Ovarian Cancer Specimens (10.0 µg/mL) | Response Rate | 57% (4/7) | [2][4] |
Table 3: Effect of this compound on Multidrug Resistance
| Cell Line | Treatment | Effect | Reference |
| K2/ARS (Adriamycin-resistant ovarian cancer) | 3 µM this compound | ~50% decrease in GI₅₀ of Adriamycin | |
| K2/ARS | 3 µM this compound | 56% suppression of MDR1 mRNA expression | [2][4] |
| HeLa | 300 nM this compound | ~40% inhibition of MDR1 promoter activity |
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism of action: interference with mitotic progression via Polo-like kinase 1 (PLK1) and reversal of multidrug resistance through the inhibition of the transcription factor NF-Y.
Interference with Polo-like Kinase 1 (PLK1)
This compound does not directly inhibit the kinase activity of PLK1 but rather interferes with its subcellular localization.[4] This disruption of PLK1's spatial distribution leads to defects in spindle pole body formation, causing cell cycle arrest in the M phase, which is ultimately followed by the induction of apoptosis.
Caption: this compound signaling pathway via PLK1 interference.
Inhibition of NF-Y and Reversal of Multidrug Resistance
This compound has been shown to inhibit the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter. NF-Y is a crucial factor for the basal expression of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump, a key mediator of multidrug resistance. By inhibiting NF-Y binding, this compound downregulates the expression of MDR1, thereby restoring the sensitivity of cancer cells to other chemotherapeutic agents.
Caption: this compound signaling pathway via NF-Y inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the analysis of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT assay.
MDR1 mRNA Expression Analysis (RT-PCR)
Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the expression of the MDR1 gene at the mRNA level.
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RNA extraction kit
-
Reverse transcriptase
-
dNTPs
-
Primers for MDR1 and a housekeeping gene (e.g., GAPDH)
-
Taq polymerase
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
-
Procedure:
-
Isolate total RNA from treated and control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Set up PCR reactions with primers for MDR1 and the housekeeping gene.
-
Run the PCR program on a thermocycler.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Quantify the band intensities to determine the relative expression of MDR1 mRNA.
-
MDR1 Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify the expression of the P-glycoprotein (the protein product of the MDR1 gene).
-
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression of P-glycoprotein.
-
NF-Y Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to detect the binding of the NF-Y transcription factor to its DNA consensus sequence in the MDR1 promoter.
-
Materials:
-
Nuclear extracts from cells treated with this compound or vehicle control
-
Labeled DNA probe containing the NF-Y binding site (Y-box)
-
Unlabeled competitor DNA probe
-
Binding buffer
-
Polyacrylamide gel
-
Electrophoresis system
-
Detection system (e.g., autoradiography or fluorescence imaging)
-
-
Procedure:
-
Prepare nuclear extracts from treated and control cells.
-
Incubate the nuclear extracts with the labeled DNA probe in the presence or absence of this compound.
-
For competition assays, add an excess of unlabeled competitor probe.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled DNA probes using the appropriate detection system. A "shift" in the migration of the labeled probe indicates protein binding.
-
Conclusion
This compound is a promising antitumor agent with a unique dual mechanism of action. Its ability to induce mitotic arrest and reverse multidrug resistance makes it a compelling candidate for further preclinical and clinical investigation, particularly in the context of treating refractory and resistant cancers. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the development of novel cancer therapeutics.
References
HMN-176 and Its Effects on Cell Cycle Progression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
HMN-176, the active metabolite of the oral prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent anti-proliferative and cytotoxic activity across a broad spectrum of human tumor cell lines.[1][2] Its primary mechanism of action involves the induction of mitotic arrest at the G2/M phase of the cell cycle.[1][3] Unlike many mitotic inhibitors that target tubulin polymerization, this compound uniquely functions by disrupting centrosome-mediated microtubule nucleation, leading to the formation of defective mitotic spindles and activation of the spindle assembly checkpoint.[4][5] This G2/M arrest subsequently triggers apoptosis through the intrinsic, p53-dependent mitochondrial pathway.[1] Furthermore, this compound exhibits a distinct second mechanism by which it can restore chemosensitivity to multidrug-resistant (MDR) cancer cells. It achieves this by inhibiting the transcription factor NF-Y, leading to the downregulation of the MDR1 gene.[3][6] This dual-action profile—direct cytotoxicity through mitotic catastrophe and reversal of drug resistance—positions this compound as a compound of significant interest for further oncological research and development.
Core Mechanism of Action: Induction of Mitotic Arrest
This compound is a potent mitotic inhibitor that causes cell cycle arrest at the G2/M phase.[1] This effect has been consistently observed in various cancer cell lines, including those from colon, lung, and ovarian tumors.[1][2] The arrest is not caused by interference with tubulin polymerization, a common mechanism for drugs like taxanes and vinca (B1221190) alkaloids.[2][7] Instead, this compound presents a novel mechanism centered on the disruption of mitotic spindle formation.
Interference with Polo-Like Kinase 1 (PLK1) and Spindle Assembly
While sometimes referred to as a PLK inhibitor, this compound does not directly inhibit the kinase activity of Polo-like kinase 1 (PLK1).[7][8] Instead, it interferes with the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeleton.[9] This disruption is critical, as PLK1 is a master regulator of mitotic progression.
The primary physical consequence of this compound treatment is the disruption of spindle polar bodies and the inhibition of centrosome-dependent microtubule nucleation.[3][4][5] This leads to the formation of short and/or multipolar spindles, which are incapable of properly aligning chromosomes.[4][5][8] The presence of these defective spindles activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that halts mitotic progression until all chromosomes are correctly attached to the spindle.[4][8] This sustained checkpoint activation results in a definitive G2/M arrest.[1]
Caption: Mechanism of this compound-induced mitotic arrest.
Downstream Signaling: Induction of Apoptosis
The prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[1] This process is mediated primarily through the intrinsic mitochondrial pathway and is particularly effective in cells with wild-type p53.[1]
Upon mitotic arrest, cells treated with this compound show an increased expression of the p53 tumor suppressor protein and its phosphorylation on serine 20.[1] Activated p53 then transcriptionally upregulates pro-apoptotic proteins, specifically Noxa and Puma.[1] Concurrently, this compound treatment leads to the downregulation of key anti-apoptotic proteins, including Bcl-2 and Mcl-1.[1] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane, leading to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in PARP cleavage and apoptosis.[1]
Caption: Apoptotic signaling pathway activated by this compound.
Reversal of Multidrug Resistance (MDR)
A compelling feature of this compound is its ability to counteract multidrug resistance, a major obstacle in cancer therapy.[3][6] This effect is mediated by the downregulation of the multidrug resistance gene (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump.
This compound inhibits the binding of the Nuclear Factor Y (NF-Y) transcription factor to its consensus Y-box sequence within the MDR1 gene promoter.[3][6] By preventing NF-Y binding, this compound suppresses the basal transcription of the MDR1 gene.[6] This leads to reduced levels of both MDR1 mRNA and P-gp protein, thereby decreasing the cell's ability to pump out chemotherapeutic drugs and restoring sensitivity.[3]
Caption: Mechanism of MDR1 downregulation by this compound.
Quantitative Efficacy Data
The anti-proliferative activity of this compound has been quantified across various preclinical models.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line Category | Representative Cell Lines | Mean IC₅₀ (nM) | Reference |
|---|---|---|---|
| Broad Spectrum Panel | HeLa, PC-3, A549, MCF-7, WiDr, etc. | 118 | [7][10] |
| Drug-Resistant Lines | P388/VCR, K2/CDDP, K2/VP-16 | 143 - 265 | [10] |
| Doxorubicin-Resistant | K2/ARS | 2000 |[10] |
Table 2: Effect of this compound on MDR1 Expression
| Cell Line | Concentration | Effect | Reference |
|---|---|---|---|
| K2/ARS (Ovarian) | 3 µM | ~56% suppression of MDR1 mRNA | [3][7] |
| K2/ARS (Ovarian) | 3 µM | GI₅₀ of Adriamycin decreased by ~50% |[3][6] |
Table 3: Activity of this compound in Ex-Vivo Human Tumor Specimens
| Tumor Type | Concentration (µg/mL) | Response Rate (% of assessable specimens) | Reference |
|---|---|---|---|
| Breast | 1.0 | 75% (6/8) | [2] |
| Non-Small Cell Lung | 10.0 | 67% (4/6) | [2][7] |
| Ovarian | 10.0 | 57% (4/7) | [2][7] |
| Overall | 0.1 | 32% (11/34) | [2] |
| Overall | 1.0 | 62% (21/34) | [2] |
| Overall | 10.0 | 71% (25/35) |[2] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
-
Materials and Reagents:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of harvest.
-
Treatment: Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample. The DNA content is used to quantify the percentage of cells in G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Caption: Experimental workflow for cell cycle analysis.
Western Blotting for Cell Cycle and Apoptotic Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the cell cycle and apoptosis pathways following this compound treatment.
-
Materials and Reagents:
-
Treated cell pellets (from a parallel experiment to 5.1)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-p53, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. Wash thoroughly with TBST.
-
Secondary Antibody & Detection: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control to ensure equal protein loading.[11]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Profile of HMN-176: A Technical Overview for Drug Development Professionals
An in-depth analysis of the mechanisms and cellular impact of the novel anti-cancer agent HMN-176, prepared for researchers, scientists, and drug development professionals.
This compound, the active metabolite of the orally administered prodrug HMN-214, is a synthetic stilbene (B7821643) derivative that has demonstrated potent cytotoxic activity against a broad spectrum of human tumor cell lines.[1][2][3] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its cellular effects.
Core Cytotoxic Mechanisms of this compound
This compound exerts its anti-tumor effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. A key characteristic of this compound is its ability to circumvent multidrug resistance, a significant hurdle in cancer chemotherapy.
Induction of G2/M Cell Cycle Arrest
Treatment of cancer cell lines with this compound leads to a robust arrest of the cell cycle in the G2/M phase.[2] This is initiated by the compound's interaction with Polo-like kinase 1 (PLK1), a critical regulator of mitotic events.[1][4] this compound does not directly inhibit PLK1's kinase activity but rather interferes with its subcellular localization.[5] This disruption of PLK1 function leads to the activation of the cdc2-cyclin B kinase complex, a hallmark of mitosis, and results in disrupted spindle polar bodies, ultimately halting cell division.[2]
Activation of the Intrinsic Apoptotic Pathway
Following mitotic arrest, this compound induces programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[2] This is evidenced by the activation of caspase-9.[2] A key player in this process is the tumor suppressor protein p53, which is upregulated and phosphorylated on serine 20 in response to this compound treatment.[2] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins Noxa and Puma.[2] Concurrently, this compound treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, further tipping the cellular balance towards apoptosis.[2] The culmination of these events is the activation of executioner caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[2]
Overcoming Multidrug Resistance
A distinguishing feature of this compound is its ability to restore chemosensitivity to multidrug-resistant (MDR) cancer cells.[5][6] This is achieved by down-regulating the expression of the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) efflux pump.[5][6] this compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter, thereby suppressing its transcription.[5][6] This dual mechanism of direct cytotoxicity and MDR1 downregulation makes this compound a promising candidate for treating resistant tumors.[5][6]
Quantitative Cytotoxicity Data
This compound has demonstrated potent cytotoxicity across a range of human tumor specimens and cancer cell lines.
| Metric | Value/Observation | Reference |
| Mean IC50 | 118 nM | [1] |
| Activity in Breast Cancer Specimens | 63% (5/8) at 10.0 µg/mL | [1] |
| Activity in Non-Small Cell Lung Cancer Specimens | 67% (4/6) at 10.0 µg/mL | [1] |
| Activity in Ovarian Cancer Specimens | 57% (4/7) at 10.0 µg/mL | [1] |
| Effect on MDR1 mRNA Expression | ~56% suppression with 3 μM this compound | [1] |
| Chemosensitization | GI50 of Adriamycin decreased by ~50% in K2/ARS cells with 3 μM this compound | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the cytotoxic pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p53, Bcl-2, Mcl-1, caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms of this compound cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]
HMN-176: A Technical Guide to Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HMN-176, an active metabolite of the oral prodrug HMN-214, and its significant role in circumventing multidrug resistance (MDR) in cancer cells. This document details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the relevant biological pathways and workflows.
Executive Summary
Multidrug resistance remains a formidable challenge in cancer chemotherapy, often leading to treatment failure. A primary driver of MDR is the overexpression of the MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump. This compound has emerged as a promising agent that can restore chemosensitivity to resistant cancer cells. Its primary mechanism of action involves the targeted inhibition of the transcription factor NF-Y, leading to the downregulation of MDR1 expression. Concurrently, this compound exhibits cytotoxic effects through a distinct mechanism involving the spatial alteration of polo-like kinase 1 (PLK1), inducing mitotic arrest. This dual functionality makes this compound a compelling candidate for further investigation and development in oncology.
Mechanism of Action: Reversing Multidrug Resistance
This compound's ability to overcome MDR is principally attributed to its modulation of the MDR1 gene expression at the transcriptional level.[1][2][3][4]
Targeting the NF-Y Transcription Factor
The promoter region of the MDR1 gene contains a Y-box consensus sequence, which is a binding site for the nuclear transcription factor Y (NF-Y).[1][2][3] NF-Y is a crucial factor for the basal expression of the MDR1 gene.[1][2][3] this compound has been shown to inhibit the binding of NF-Y to this Y-box sequence.[1][2][3] This inhibitory action prevents the recruitment of the transcriptional machinery necessary for MDR1 gene expression, ultimately leading to a reduction in P-gp levels on the cell surface.
The proposed signaling pathway is as follows:
Interaction with Polo-Like Kinase 1 (PLK1)
Separate from its effect on MDR1, this compound also induces cell cycle arrest at the G2/M phase.[5][6] This is achieved not by direct enzymatic inhibition of PLK1, but by altering its spatial distribution within the cell.[1][5] This disruption of PLK1 localization interferes with the formation of the spindle polar bodies, leading to mitotic arrest and subsequent apoptosis.[5] This cytotoxic activity is independent of the MDR reversal mechanism and contributes to the overall anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its prodrug, HMN-214.
| Cell Line | Treatment | Effect | Reference |
| K2/ARS (Adriamycin-resistant human ovarian cancer) | 3 µM this compound | ~50% decrease in the GI50 of Adriamycin | [1][2][3] |
| K2/ARS | 3 µM this compound for 48h | ~56% suppression of MDR1 mRNA expression | [1][7][8] |
| Human Tumor Specimens (Breast, NSCLC, Ovarian) | 10.0 µg/mL this compound | Activity in 63% of breast, 67% of non-small cell lung, and 57% of ovarian tumor specimens | [7][8] |
Table 1: In Vitro Efficacy of this compound
| Model | Drug | Dosing | Effect | Reference |
| Mouse Xenograft (KB-A.1 Adriamycin-resistant cells) | HMN-214 (p.o.) | Not specified | Suppression of MDR1 mRNA expression | [1][2][3] |
| Advanced Solid Tumors (Phase I Clinical Trial) | HMN-214 | Maximum Tolerated Dose: 8 mg/m²/d | Stable disease in 7 of 29 patients | [1] |
Table 2: In Vivo and Clinical Trial Data for HMN-214/HMN-176
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Drug Treatment
-
Cell Lines:
-
K2 and K2/ARS (Adriamycin-resistant) human ovarian cancer cells.
-
KB and KB-A.1 (Adriamycin-resistant) HeLa-origin cells.
-
HeLa cells.
-
-
Culture Conditions: Cells were maintained in DMEM supplemented with 10% fetal bovine serum. For resistant cell lines (K2/ARS and KB-A.1), 2 µM Adriamycin was added to the medium to maintain the resistant phenotype.[1]
-
This compound Treatment: this compound was dissolved in DMSO to a stock concentration of 10 mM and diluted with PBS for experiments. Cells were treated with specified concentrations (e.g., 1 or 3 µM) for designated time periods (e.g., 48 hours).[1]
Reverse Transcription-PCR (RT-PCR) for MDR1 mRNA Expression
-
RNA Isolation: Total RNA was extracted from treated and untreated cells.
-
Reverse Transcription: cDNA was synthesized from the isolated RNA.
-
PCR Amplification: The MDR1 and a housekeeping gene (e.g., GAPDH) cDNA were amplified using specific primers.
-
Analysis: PCR products were resolved on an agarose (B213101) gel and visualized to compare the expression levels of MDR1 mRNA between different treatment groups.
Western Blotting for P-glycoprotein (MDR1)
-
Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for P-glycoprotein. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for MDR1 Promoter Activity
-
Plasmid Construction: A luciferase reporter plasmid containing the Y-box-dependent promoter region of the MDR1 gene was constructed.
-
Transfection: HeLa cells were transfected with the reporter plasmid.
-
Treatment and Lysis: Transfected cells were treated with this compound. After treatment, cells were lysed.
-
Luciferase Assay: The luciferase activity in the cell lysates was measured using a luminometer. A decrease in luciferase activity in this compound-treated cells indicated inhibition of the MDR1 promoter activity.[1][2]
Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts containing transcription factors were prepared from cells.
-
Probe Labeling: A double-stranded oligonucleotide probe corresponding to the Y-box consensus sequence in the MDR1 promoter was labeled with a radioactive isotope (e.g., ³²P).
-
Binding Reaction: The labeled probe was incubated with the nuclear extracts in the presence or absence of this compound. For supershift assays, antibodies against NF-YA and NF-YB were added to confirm the identity of the protein-DNA complex.[1]
-
Electrophoresis: The reaction mixtures were separated on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel was dried and exposed to X-ray film to visualize the DNA-protein complexes. A decrease in the shifted band in the presence of this compound indicated inhibition of NF-Y binding to the Y-box.[1][2]
Conclusion and Future Directions
This compound demonstrates a compelling dual mechanism for combating cancer: the direct reversal of multidrug resistance through the suppression of MDR1 expression via NF-Y inhibition, and the induction of mitotic catastrophe by disrupting PLK1 localization. The data presented in this guide underscore the potential of this compound as a valuable therapeutic agent, particularly in combination with conventional chemotherapies that are susceptible to P-gp-mediated efflux. Further research should focus on elucidating the precise molecular interactions between this compound and the NF-Y complex, as well as a more detailed investigation into the effects of this compound on PLK1 in various cancer models. The outcomes of ongoing and future clinical trials of its prodrug, HMN-214, are eagerly awaited by the scientific and medical communities.
References
- 1. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Y/CCAAT box in cancer: YB-1 (YBX1) or NF-Y? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy of HMN-176: A Technical Overview
This technical guide provides an in-depth analysis of the preliminary studies on the efficacy of HMN-176, an active metabolite of the oral stilbene (B7821643) derivative HMN-214. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of the compound's mechanism of action, preclinical efficacy data, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action
This compound exhibits a dual mechanism of action, contributing to its cytotoxic effects and its ability to overcome multidrug resistance (MDR) in cancer cells. Primarily, it functions by downregulating the expression of the Multidrug Resistance Gene 1 (MDR1).[1][2] This is achieved by targeting the transcription factor NF-Y, which is crucial for the basal expression of MDR1.[1][2] Additionally, this compound has been shown to interfere with the mitotic process by interacting with polo-like kinase-1 (plk1).[2][3]
Signaling Pathway of this compound in MDR1 Regulation
The following diagram illustrates the signaling pathway through which this compound inhibits MDR1 expression.
Quantitative Efficacy Data
The antitumor activity of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy data from these studies.
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Treatment | Concentration | Effect on Adriamycin GI₅₀ | Reference |
| K2 Human Ovarian Cancer | This compound | 3 µM | Decreased by approximately 50% | [1][2] |
Table 2: In Vitro Efficacy of this compound on MDR1 Expression
| Cell Line | Treatment | Concentration | Reduction in MDR1 mRNA Expression | Reference |
| K2/ARS (Adriamycin-resistant) | This compound | 3 µM | ~56% | [2] |
Table 3: Ex Vivo Efficacy of this compound in Human Tumor Specimens
| Tumor Type | This compound Concentration (µg/ml) | Response Rate (%) | Reference |
| All Assessable Specimens | 0.1 | 32% (11/34) | [4] |
| 1.0 | 62% (21/34) | [4] | |
| 10.0 | 71% (25/35) | [4] | |
| Breast Cancer | 1.0 | 75% (6/8) | [4] |
| Non-Small-Cell Lung Cancer | 10.0 | 67% (4/6) | [4] |
| Ovarian Cancer | 10.0 | 57% (4/7) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the preliminary efficacy studies of this compound.
Analysis of MDR1 Expression
Objective: To determine the effect of this compound on the mRNA and protein levels of MDR1.
Methods:
-
Reverse Transcription-PCR (RT-PCR): Used to quantify the levels of MDR1 mRNA in cancer cells following treatment with this compound.[1][2]
-
Western Blotting: Employed to detect the expression of P-glycoprotein (the protein product of the MDR1 gene) in cell lysates.[1][2]
Experimental Workflow for MDR1 Expression Analysis
MDR1 Promoter Activity Assay
Objective: To assess the inhibitory effect of this compound on the promoter activity of the MDR1 gene.
Method:
-
Luciferase Reporter Fusion Gene Analysis: A reporter plasmid containing the MDR1 promoter linked to a luciferase gene is transfected into cells. The cells are then treated with this compound, and the luciferase activity is measured to determine the effect on promoter activity.[1][2]
NF-Y Binding Assay
Objective: To investigate whether this compound directly inhibits the binding of the NF-Y transcription factor to the MDR1 promoter.
Method:
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect protein-DNA interactions. A labeled DNA probe containing the NF-Y binding site (Y-box) from the MDR1 promoter is incubated with nuclear extracts from cells. The formation of a protein-DNA complex, and the effect of this compound on this formation, is visualized by gel electrophoresis.[1][2]
Logical Relationship of Key Experiments
Ex Vivo Antitumor Activity Assay
Objective: To evaluate the anticancer activity of this compound in fresh human tumor specimens.
Method:
-
Human Tumor Colony-Forming Assay (HTCFA): Freshly collected human tumor specimens are disaggregated into single-cell suspensions and cultured in a soft agar (B569324) medium in the presence of varying concentrations of this compound. The number of tumor colonies formed after a specific incubation period is counted to determine the drug's cytotoxic effect.[4]
Conclusion
The preliminary studies on this compound provide compelling evidence of its potential as an anticancer agent, particularly in the context of multidrug-resistant tumors. Its well-defined mechanism of action, involving the targeted inhibition of the NF-Y/MDR1 pathway, distinguishes it from many conventional chemotherapeutic agents. The quantitative data from both in vitro and ex vivo studies demonstrate significant, dose-dependent efficacy across a range of cancer types. Further clinical evaluation of this compound and its prodrug, HMN-214, is warranted based on these promising preclinical findings.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 and Centrosome-Dependent Microtubule Nucleation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the prodrug HMN-214, is a novel sulfonamide derivative that has demonstrated potent anti-proliferative activity in a range of human tumor cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role as a first-in-class inhibitor of centrosome-dependent microtubule nucleation. We will detail the key experimental findings that elucidate its effects on mitotic progression, spindle formation, and the spindle assembly checkpoint. This document includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction
The centrosome is the primary microtubule-organizing center (MTOC) in most animal cells, playing a critical role in the formation of the bipolar spindle during mitosis, which is essential for accurate chromosome segregation.[1][2] The nucleation of microtubules at the centrosome is a complex process primarily mediated by the γ-tubulin ring complex (γ-TuRC).[3][4][5] Dysregulation of centrosome function and microtubule dynamics can lead to genomic instability, a hallmark of cancer.[1] Consequently, the molecular machinery governing centrosome-dependent microtubule nucleation represents a promising target for anti-cancer drug development.
This compound, with the chemical name (E)-4-{[2-N-[4-methoxybenzenesulfonyl] amino] stilbazole} 1-oxide, has emerged as a promising anti-cancer agent.[6] While initial studies suggested effects on transcriptional regulation, subsequent research has provided compelling evidence that its primary anti-proliferative effect stems from the disruption of mitotic processes.[6][7] Specifically, this compound has been identified as an inhibitor of centrosome-dependent microtubule nucleation, leading to defects in spindle assembly, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest and apoptosis.[6][8] This guide synthesizes the current understanding of this compound's mechanism of action.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of centrosome-dependent microtubule nucleation.[6] This is distinct from many other microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, which directly bind to tubulin and affect microtubule polymerization or depolymerization dynamics. In contrast, this compound does not significantly affect the in vitro polymerization of either invertebrate or mammalian tubulin.[6]
The key findings supporting this mechanism are:
-
Inhibition of Aster Formation: this compound inhibits the formation of microtubule asters from isolated centrosomes in vitro, as well as in cell-free extracts and intact oocytes.[6] This indicates a direct effect on the centrosome's ability to nucleate microtubules.
-
Induction of Mitotic Defects: Treatment of human cells with this compound leads to a delay in mitosis, characterized by the formation of short or multipolar spindles.[6][9]
-
Spindle Assembly Checkpoint Activation: The abnormal spindle structures resulting from this compound treatment lead to a prolonged activation of the spindle assembly checkpoint, delaying the onset of anaphase.[6]
-
Cell Cycle Arrest and Apoptosis: The sustained mitotic delay ultimately triggers G2/M arrest and apoptosis, particularly through the intrinsic caspase-9 mitochondrial pathway.[8]
-
Effects on Polo-like Kinase 1 (Plk1): While this compound does not directly inhibit the enzymatic activity of Plk1, a key regulator of mitosis, it has been shown to alter its subcellular distribution.[7][9][10] This mislocalization may contribute to the observed mitotic defects.
The following diagram illustrates the proposed signaling pathway for this compound's action:
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Specimens [11]
| This compound Concentration (µg/mL) | Percentage of Assessable Specimens Responding |
| 0.1 | 32% (11/34) |
| 1.0 | 62% (21/34) |
| 10.0 | 71% (25/35) |
Table 2: Tumor-Specific Activity of this compound [11]
| Tumor Type | This compound Concentration (µg/mL) | Percentage of Specimens Responding |
| Breast Cancer | 1.0 | 75% (6/8) |
| Non-Small Cell Lung Cancer | 10.0 | 67% (4/6) |
| Ovarian Cancer | 10.0 | 57% (4/7) |
Table 3: Effects of this compound on Mitosis and Spindle Formation [6]
| Cell Line | This compound Concentration | Observed Effect |
| Spisula oocytes | Not specified | Complete inhibition of aster formation, spindle assembly, and polar body extrusion. |
| hTERT-RPE1 | 2.5 µM | Delay in mitosis (3x normal duration), reduced spindle length (approx. half of control). |
| CFPAC-1 | 2.5 µM | Longer delay in mitosis (5x normal duration), induction of multipolar spindles. |
Table 4: Effect of this compound on MDR1 Gene Expression [12][13]
| Cell Line | This compound Concentration | Effect on MDR1 mRNA Expression |
| K2/ARS (Adriamycin-resistant) | 3 µM | ~56% suppression |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human cell lines such as HeLa, hTERT-RPE1, and CFPAC-1 are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) is run in parallel.
Immunofluorescence Staining for Microtubules and Centrosomes
This protocol is used to visualize the effects of this compound on spindle morphology.
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Drug Treatment: Treat cells with this compound at the desired concentration and for the specified duration.
-
Fixation: Gently wash the cells with PBS and then fix with -20°C methanol (B129727) for 10 minutes or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and a centrosomal marker (e.g., γ-tubulin or pericentrin) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI or Hoechst to visualize the nuclei.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
In Vitro Microtubule Polymerization Assay
This assay determines if this compound directly affects tubulin polymerization.
-
Reagents: Purified tubulin (e.g., bovine brain tubulin), polymerization buffer (e.g., BRB80), GTP, and a temperature-controlled spectrophotometer.
-
Reaction Setup: In a cuvette, combine tubulin, GTP, and the polymerization buffer. Add this compound at various concentrations, a vehicle control (DMSO), and a positive control inhibitor (e.g., colchicine).
-
Initiation of Polymerization: Place the cuvette in the spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in turbidity indicates microtubule polymerization.
-
Analysis: Plot absorbance versus time to generate polymerization curves and compare the effects of this compound to the controls.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.
The following diagram illustrates a general experimental workflow for assessing the impact of this compound:
Conclusion
This compound represents a novel class of anti-cancer agents that specifically target centrosome-dependent microtubule nucleation. Its mechanism of action, which is distinct from traditional microtubule poisons, offers a potentially new therapeutic avenue for various cancers, including those resistant to other drugs. The induction of mitotic catastrophe through the formation of defective spindles highlights the centrosome as a valuable target for cancer therapy. Further research into the precise molecular interactions of this compound with centrosomal components will be crucial for optimizing its therapeutic potential and for the development of next-generation anti-centrosome drugs. This guide provides a comprehensive resource for researchers and drug development professionals working with or interested in this compound and its unique mechanism of action.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Protocol to identify centrosome-associated transcription factors during mitosis in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Isolation of Mitotic Centrosomes from Cultured Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Downstream Effects of HMN-176 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the orally available prodrug HMN-214, is a potent anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the downstream molecular effects of this compound treatment. It details the compound's impact on cell cycle progression, apoptosis induction, and its unique ability to circumvent multidrug resistance. This document serves as a comprehensive resource, consolidating quantitative data from preclinical studies and providing detailed experimental protocols for key assays used to elucidate the compound's activity. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a clear understanding of the complex processes involved.
Introduction
This compound is a stilbene (B7821643) derivative that has demonstrated significant cytotoxic activity against a broad range of human tumor cell lines.[1][2] Its primary mechanism of action involves the disruption of mitotic processes, leading to cell cycle arrest and subsequent apoptosis.[2] Notably, this compound does not directly interact with tubulin, distinguishing it from many other mitotic inhibitors.[3] Instead, it interferes with the proper localization of polo-like kinase 1 (plk1) and inhibits centrosome-dependent microtubule nucleation, resulting in the formation of abnormal mitotic spindles.[1][3][4]
A particularly compelling aspect of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[5] This is achieved through a secondary mechanism involving the downregulation of the MDR1 gene, which encodes the P-glycoprotein efflux pump.[5] this compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter, thereby suppressing its expression.[5] This dual-action profile, combining direct cytotoxicity with the reversal of drug resistance, makes this compound a promising candidate for further oncological drug development.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Breast, Non-small cell lung, Ovarian | Mean IC50 of 118 nM | [1] |
Table 2: Effect of this compound on Multidrug Resistance
| Cell Line | Treatment | Effect | Reference |
| K2/ARS (Adriamycin-resistant) | 3 µM this compound | ~50% decrease in GI50 of Adriamycin | [5] |
| K2/ARS | 3 µM this compound for 48h | ~56% reduction in MDR1 mRNA expression | [1] |
Table 3: this compound Induced Cell Cycle Arrest and Apoptosis
| Cell Line | Treatment | Effect | Reference |
| HCT116, A549, DLD-1, NCI-H358 | 0.1 µM to 1 µM this compound for 24h | G2/M arrest | [2] |
| HCT116, A549 (wild-type p53) | This compound (concentration not specified) for 24h | Caspase-3 activation | [2] |
| DLD-1, NCI-H358 (mutant/null p53) | This compound (concentration not specified) for 24h | No caspase-3 activation at 24h | [2] |
Signaling Pathways and Mechanisms of Action
Induction of Mitotic Arrest
This compound induces G2/M phase cell cycle arrest by disrupting the normal process of mitosis.[2] This is not due to direct inhibition of tubulin polymerization, but rather through the inhibition of centrosome-dependent microtubule nucleation.[3][4] This leads to the formation of short and/or multipolar spindles, activating the spindle assembly checkpoint and delaying mitotic progression.[3][4] Furthermore, this compound alters the spatial distribution of polo-like kinase 1 (plk1), a key regulator of mitotic events, without directly inhibiting its kinase activity.[1]
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HMN-176 on M Phase Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176, the active metabolite of the prodrug HMN-214, is a novel stilbene-like compound that has demonstrated potent anti-tumor activity across a range of cancer cell lines. A significant body of research has elucidated its primary mechanism of action, which involves the induction of M phase cell cycle arrest, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced M phase arrest, detailed experimental protocols for its investigation, and a summary of key quantitative findings. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The M phase, or mitosis, is a critical stage of the cell cycle where the cell divides into two daughter cells. Consequently, the M phase has become an attractive target for the development of anti-cancer therapeutics. This compound is a promising anti-cancer agent that exerts its cytotoxic effects by disrupting the normal progression of mitosis.[1] This document details the impact of this compound on M phase cell cycle arrest, providing a technical framework for its study and evaluation.
Mechanism of Action: M Phase Arrest
This compound induces M phase, specifically G2/M, cell cycle arrest in a variety of solid tumor cell lines, including colon (HCT116, DLD-1) and lung (A549, NCI-H358) cancer cells.[1] The arrest is typically observed within 24 hours of treatment and is dose-dependent, with increasing concentrations of this compound from 0.1 µM to 1 µM leading to a greater accumulation of cells in the G2/M phase.[1]
The primary mechanisms through which this compound induces M phase arrest are:
-
Disruption of Spindle Polar Bodies: Treatment with this compound leads to highly irregular morphology during cell division and the disruption of spindle polar bodies.[1] This prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation, thereby halting the cell cycle in mitosis.
-
Activation of the cdc2-cyclin B Kinase: this compound treatment results in the decreased tyrosine phosphorylation of cdc2 and an increased formation of the cdc2-cyclin B complex.[1] This indicates an activation of the cdc2-cyclin B kinase (also known as Maturation Promoting Factor or MPF), which is a key regulator of entry into mitosis. The sustained activation of this kinase in the presence of a defective mitotic spindle leads to mitotic arrest.
-
Alteration of Polo-like Kinase 1 (PLK1) Distribution: this compound does not directly inhibit the kinase activity of PLK1 but rather alters its spatial distribution within the cell.[2] PLK1 is a crucial regulator of mitotic progression, and its mislocalization contributes to the mitotic arrest induced by this compound.
Signaling Pathway of this compound Induced M Phase Arrest
The following diagram illustrates the signaling cascade initiated by this compound, leading to M phase arrest.
Induction of Apoptosis
Prolonged M phase arrest induced by this compound ultimately leads to programmed cell death, or apoptosis.[1] This apoptotic response is also dose-dependent. The key molecular events in this compound-induced apoptosis include:
-
Activation of the Intrinsic Caspase Pathway: this compound triggers apoptosis through the intrinsic, or mitochondrial, pathway, which is evidenced by the activation of caspase-9.[1] This is followed by the activation of the executioner caspase, caspase-3, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). The extrinsic caspase-8 pathway does not appear to be involved.
-
Modulation of p53 and Bcl-2 Family Proteins: this compound treatment leads to an increased expression and phosphorylation of p53 on serine 20. This, in turn, upregulates the expression of pro-apoptotic proteins regulated by p53, such as Noxa and Puma. Concurrently, the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 is downregulated. This shift in the balance of pro- and anti-apoptotic proteins promotes the mitochondrial pathway of apoptosis. The activation of caspase-3 is observed within 24 hours in cell lines with wild-type p53 (HCT116 and A549), but not in cells with mutant or null p53 (DLD-1 and NCIH358), suggesting a role for p53 in mediating the apoptotic response.
Signaling Pathway of this compound Induced Apoptosis
The following diagram outlines the signaling pathway of this compound-induced apoptosis subsequent to M phase arrest.
Quantitative Data
The following tables summarize the dose-dependent effects of this compound on cell cycle distribution and apoptosis. The data presented is a representative summary based on published literature.[1]
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)
| This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| 0 (Control) | 55-65% | 15-25% | 10-20% |
| 0.1 | Decreased | No significant change | Increased |
| 0.5 | Significantly Decreased | No significant change | Significantly Increased |
| 1.0 | Markedly Decreased | No significant change | Markedly Increased |
Table 2: Induction of Apoptosis by this compound in A549 Cells (24-hour treatment)
| This compound Concentration (µM) | % of Apoptotic Cells (Annexin V positive) | Relative Caspase-3 Activity |
| 0 (Control) | < 5% | 1.0 |
| 0.1 | Increased | Increased |
| 0.5 | Significantly Increased | Significantly Increased |
| 1.0 | Markedly Increased | Markedly Increased |
Experimental Protocols
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle and Apoptotic Proteins
This protocol outlines the detection of key proteins involved in this compound-induced M phase arrest and apoptosis by Western blotting.
Materials:
-
This compound treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-cdc2 (Tyr15), anti-cyclin B1, anti-p53, anti-phospho-p53 (Ser20), anti-Bcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and PI staining.
Materials:
-
This compound
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described in the cell cycle analysis protocol. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for studying the effects of this compound.
Conclusion
This compound is a potent inducer of M phase cell cycle arrest and apoptosis in cancer cells. Its mechanism of action involves the disruption of mitotic spindle formation and the modulation of key cell cycle and apoptotic regulatory proteins, including cdc2, cyclin B, PLK1, p53, and members of the Bcl-2 family. The detailed protocols and summarized data provided in this technical guide offer a comprehensive resource for the continued investigation and development of this compound as a potential anti-cancer therapeutic. Further research into the nuanced aspects of its signaling pathways and its efficacy in various cancer models will be crucial for its clinical translation.
References
Methodological & Application
HMN-176 In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMN-176 is a synthetic stilbene (B7821643) derivative and an active metabolite of the antitumor agent HMN-214.[1][2] In vitro studies have demonstrated its potent cytotoxic effects against a variety of human tumor cell lines.[3] This document provides detailed application notes and protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound. The protocols are compiled from publicly available research and are intended to serve as a guide for researchers in the field of oncology and drug development.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, primarily centered around cell cycle arrest and the circumvention of multidrug resistance.
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the M phase.[1] This is achieved not by direct interaction with tubulin, but by altering the spatial distribution of polo-like kinase 1 (plk1), a key regulator of mitosis.[1][4] This interference with plk1 leads to the destruction of spindle polar bodies and subsequent induction of DNA fragmentation.[1]
-
Overcoming Multidrug Resistance: this compound has been shown to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1][2] It achieves this by down-regulating the expression of the MDR1 gene, which encodes for the P-glycoprotein efflux pump.[1] The mechanism for this downregulation involves the inhibition of the transcription factor NF-Y binding to the Y-box consensus sequence in the MDR1 promoter.[1][2]
A proposed signaling pathway for this compound's effect on multidrug resistance is depicted below.
Caption: this compound inhibits NF-Y, reducing MDR1 expression and increasing chemosensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies of this compound.
Table 1: Cytotoxicity of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | GI50 (µM) of this compound | Reference |
| K2 | Ovarian Cancer | Not explicitly stated, but used as sensitive parent line | [1] |
| K2/ARS | Adriamycin-resistant Ovarian Cancer | Not explicitly stated, but showed similar sensitivity to parent line | [1] |
| A2780 | Ovarian Carcinoma | Not explicitly stated, but deemed sensitive | [3] |
| A2780cp | Cisplatin-resistant Ovarian Carcinoma | Not explicitly stated, but deemed resistant | [3] |
GI50: 50% growth inhibition concentration.
Table 2: Effect of this compound on MDR1 Expression and Promoter Activity
| Cell Line | Treatment | Effect on MDR1 mRNA | Effect on MDR1 Protein | Inhibition of MDR1 Promoter Activity | Reference |
| K2/ARS | 3 µM this compound (48h) | ~56% suppression | Reduced expression | Not Applicable | [1] |
| HeLa | 300 nM this compound | Not Applicable | Not Applicable | ~40% inhibition | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on this compound and general MTT assay procedures.[1][5]
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)[1]
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1.5 x 10³ cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This is a general protocol for assessing apoptosis by flow cytometry.[6]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is based on general procedures for cell cycle analysis using propidium iodide staining and flow cytometry.[7][8][9]
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol provides a general workflow for detecting protein expression levels.[10][11]
Objective: To analyze the effect of this compound on the expression of specific proteins (e.g., MDR1, c-Myc, CDK2).
Materials:
-
This compound
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDR1, anti-c-Myc, anti-CDK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
This compound and the c-Myc/CDK2 Axis
Emerging research suggests a link between the c-Myc oncogene, cyclin-dependent kinase 2 (CDK2), and the control of cellular senescence.[12][13][14] Cdk2 is required for Myc to repress Ras-induced senescence.[14] Specifically, the phosphorylation of Myc at Serine-62 by CDK2 is a critical event in this process.[12][14] Given that this compound can induce cell cycle arrest, investigating its effects on the c-Myc/CDK2 axis could provide further insights into its mechanism of action. Western blotting, as described above, can be employed to assess the expression and phosphorylation status of c-Myc and CDK2 in response to this compound treatment.
Caption: The interplay between c-Myc, CDK2, and cell cycle regulators.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Cdk2: a key regulator of the senescence control function of Myc | Aging [aging-us.com]
- 13. Cdk2 suppresses cellular senescence induced by the c-myc oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphorylation by Cdk2 is required for Myc to repress Ras-induced senescence in cotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMN-176 in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, making it a compelling candidate for cancer therapy. It is the active metabolite of the prodrug HMN-214. These application notes provide a comprehensive overview of the in vivo application of this compound, focusing on mouse xenograft models. Detailed protocols for establishing xenografts, preparing and administering the compound, and evaluating its efficacy are provided, along with a summary of its molecular mechanism and relevant signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary mechanisms:
-
Inhibition of Polo-like Kinase 1 (PLK1): this compound interferes with the function of PLK1, a key regulator of mitosis.[1][2] This disruption leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[2][3]
-
Suppression of Multidrug Resistance 1 (MDR1) Expression: this compound targets the transcription factor NF-Y, inhibiting its binding to the Y-box in the MDR1 promoter.[1] This leads to the downregulation of MDR1 expression, which can restore chemosensitivity in multidrug-resistant tumors.[1]
Signaling Pathways
The signaling pathways affected by this compound are crucial to its anti-cancer activity. Below are diagrams illustrating these pathways.
Caption: this compound inhibits PLK1, leading to G2/M cell cycle arrest and apoptosis.
Caption: this compound inhibits NF-Y, suppressing MDR1 expression and overcoming drug resistance.
In Vivo Efficacy of HMN-214 (this compound Prodrug) in Xenograft Models
HMN-214, the orally administered prodrug of this compound, has demonstrated significant tumor growth inhibition in various mouse xenograft models. The following tables summarize quantitative data from representative studies.
| Cell Line | Cancer Type | Mouse Strain | HMN-214 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| PC-3 | Prostate Cancer | BALB/c nude | 10 - 20 | QD x 28 | Significant |
| A549 | Lung Carcinoma | BALB/c nude | 10 - 20 | QD x 28 | Significant |
| WiDr | Colon Carcinoma | BALB/c nude | 10 - 20 | QD x 28 | Significant |
| KB-A.1 | Ovarian Carcinoma (Adriamycin-resistant) | Nude mice | 10 - 20 | Not Specified | Suppressed MDR1 mRNA |
Experimental Protocols
I. Preparation of HMN-214 for Oral Administration
Materials:
-
HMN-214 powder
-
0.5% Methylcellulose (B11928114) solution
-
Agate pestle and mortar (or equivalent homogenizer)
-
Sterile water for injection
-
Appropriate sized sterile tubes and syringes
Protocol:
-
Weigh the required amount of HMN-214 powder based on the desired concentration and the number of animals to be treated.
-
Grind the powder to a fine consistency using an agate pestle and mortar.
-
Gradually add the 0.5% methylcellulose solution to the powder while continuously mixing to form a homogenous suspension.
-
Ensure the final concentration of the suspension is as required for the study (e.g., 1-2 mg/mL to deliver a 10-20 mg/kg dose in a 0.2 mL volume for a 20g mouse).[4]
-
The suspension should be prepared fresh before each administration.
II. Tumor Cell Implantation and Xenograft Establishment
Materials:
-
Cancer cell lines (e.g., PC-3, A549, WiDr)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Sterile syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability and cell number.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL).[4]
-
Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.[4]
-
Monitor the mice for tumor formation. Tumor measurements should begin once the tumors are palpable.
III. In Vivo Efficacy Study
Materials:
-
Prepared HMN-214 suspension
-
Oral gavage needles
-
Calipers
-
Animal scale
Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[4]
-
Administer HMN-214 orally via gavage to the treatment group at the selected dose (e.g., 10-20 mg/kg). The control group should receive the vehicle (0.5% methylcellulose) only.[4]
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[4]
-
The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
Experimental Workflow
Caption: Workflow for an in vivo mouse xenograft study with HMN-214.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: HMN-176 Treatment in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, is a novel stilbene (B7821643) derivative that has demonstrated potent cytotoxicity across a range of human tumor cell lines.[1][2] Its mechanism of action is distinct from many conventional chemotherapeutic agents, involving the induction of cell cycle arrest at the M phase and the modulation of multidrug resistance pathways.[1] While specific data on the efficacy of this compound in common breast cancer cell lines (e.g., MCF-7, MDA-MB-231) is not extensively detailed in currently available literature, its demonstrated activity in ex vivo human breast cancer specimens suggests its potential as a therapeutic agent for breast cancer.[2]
These application notes provide a summary of the known effects of this compound and offer detailed protocols for its evaluation in breast cancer cell line models.
Mechanism of Action
This compound exerts its antitumor effects through a dual mechanism:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis.[3] This is achieved through the disruption of spindle polar bodies, a critical component of the mitotic apparatus.[1][3] This action is not associated with direct interaction with tubulin, distinguishing it from taxanes and vinca (B1221190) alkaloids.[1] The cell cycle arrest is associated with the activation of the cdc2-cyclin B kinase complex.[3] this compound is also reported to interfere with the subcellular location of polo-like kinase-1 (PLK-1), a key regulator of mitotic events.[4]
-
Overcoming Multidrug Resistance: this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells.[1][5] It achieves this by inhibiting the transcription factor NF-Y, which is essential for the basal expression of the Multidrug Resistance 1 (MDR1) gene.[1][5] By inhibiting NF-Y binding to the Y-box in the MDR1 promoter, this compound downregulates the expression of P-glycoprotein (P-gp), the protein product of the MDR1 gene, which functions as a drug efflux pump.[1][5]
Signaling Pathway of this compound
Caption: this compound signaling pathways in cancer cells.
Data Presentation
| Concentration of this compound | Number of Assessable Breast Cancer Specimens | Number of Responding Specimens | Response Rate (%) |
| 1.0 µg/mL | 8 | 6 | 75% |
| 10.0 µg/mL | Not specified | Not specified | Greatest overall activity noted |
Data extracted from a study on the anticancer activity of this compound in human tumor specimens in vitro.[2]
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound in specific breast cancer cell lines.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Protein Expression
Objective: To determine the effect of this compound on the expression levels of key proteins involved in its mechanism of action (e.g., MDR1/P-gp, NF-Y, p53, Bcl-2).
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MDR1, anti-NF-YB, anti-p53, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
This compound is a promising antitumor agent with a unique mechanism of action that includes induction of M-phase cell cycle arrest and downregulation of MDR1 expression. While further studies are required to specifically characterize its effects in various breast cancer cell line models, the provided protocols offer a robust framework for researchers to investigate its therapeutic potential in breast cancer. The existing data from ex vivo studies on human breast cancer specimens provides a strong rationale for such investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HMN-176 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of the prodrug HMN-214, is a novel stilbene (B7821643) derivative with demonstrated potent antitumor activity.[1] In the context of non-small cell lung cancer (NSCLC), this compound presents a compelling area of investigation due to its dual mechanism of action: direct cytotoxicity and the ability to circumvent multidrug resistance.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in NSCLC research.
Mechanism of Action
This compound exerts its anticancer effects through two primary mechanisms:
-
Cytotoxicity and Mitotic Inhibition: this compound is a mitotic inhibitor that interferes with polo-like kinase 1 (PLK1), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] This disruption of mitosis is achieved without a significant effect on tubulin polymerization.[1]
-
Downregulation of Multidrug Resistance (MDR1): this compound restores chemosensitivity in multidrug-resistant cells by targeting the transcription factor Nuclear Factor Y (NF-Y).[2][3] NF-Y is a key regulator of the Multidrug Resistance 1 (MDR1) gene. By inhibiting the binding of NF-Y to the Y-box in the MDR1 promoter, this compound suppresses MDR1 expression at both the mRNA and protein levels.[2][3] This leads to a reduction in the P-glycoprotein (P-gp) efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
The transcription factor NF-YA, a subunit of NF-Y, is often overexpressed in lung squamous cell carcinomas and adenocarcinomas, correlating with a pro-proliferative signature.[5][6] This highlights the relevance of targeting the NF-Y pathway in NSCLC.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Panel of various cancer cell lines | Various | ~112 (mean) | Demonstrates broad-spectrum cytotoxicity.[7] |
| P388/Cisplatin-resistant | Leukemia | 143 | Shows activity against cisplatin-resistant cells.[7] |
| P388/Doxorubicin-resistant | Leukemia | 557 | Shows activity against doxorubicin-resistant cells.[7] |
| P388/Vincristine-resistant | Leukemia | 265 | Shows activity against vincristine-resistant cells.[7] |
Table 2: Efficacy of this compound in Human Tumor Specimens (Ex Vivo)
| Tumor Type | Concentration (µg/mL) | Response Rate (%) | Number of Responsive Specimens / Total Assessable Specimens |
| Non-Small Cell Lung | 10.0 | 67 | 4 / 6 |
| Breast Cancer | 1.0 | 75 | 6 / 8 |
| Ovarian Cancer | 10.0 | 57 | 4 / 7 |
Data from an ex-vivo soft agar (B569324) cloning assay with 14-day continuous exposure.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/MTS or Neutral Red Uptake)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, NCI-H358)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT, MTS, or Neutral Red reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should typically span from 0.01 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
For Neutral Red Uptake: Follow a standard NRU protocol.[9]
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with this compound (e.g., 0.1 µM, 1 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution (Sub-G1, G1, S, G2/M phases).
Apoptosis Assay by Annexin V/PI Staining
This protocol detects this compound-induced apoptosis in NSCLC cells.
Materials:
-
NSCLC cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat NSCLC cells with this compound at desired concentrations (e.g., 0.1 µM, 1 µM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. Add 400 µL of binding buffer.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for MDR1 and Apoptosis-Related Proteins
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
NSCLC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDR1, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound for 24-48 hours. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
In Vivo NSCLC Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound's prodrug, HMN-214, in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
NSCLC cell line (e.g., A549)
-
Matrigel (optional)
-
HMN-214 (for oral administration)
-
Vehicle control
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer HMN-214 orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound in NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NF-YA Overexpression in Lung Cancer: LUSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-YA Overexpression in Lung Cancer: LUAD: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for HMN-176 and Doxorubicin Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and experimental protocols for the investigation of combination therapy involving HMN-176 and the widely used chemotherapeutic agent, doxorubicin (B1662922). This compound is the active metabolite of the orally bioavailable prodrug HMN-214 and has demonstrated potent antitumor activity. A key mechanism of action for this compound is the restoration of chemosensitivity in multidrug-resistant (MDR) cancer cells. This is particularly relevant for doxorubicin, a potent anthracycline antibiotic whose efficacy is often limited by the development of resistance, frequently mediated by the overexpression of the MDR1 gene product, P-glycoprotein (P-gp).
This compound has been shown to circumvent doxorubicin resistance by inhibiting the transcription factor NF-Y, which leads to the downregulation of MDR1 gene expression.[1][2] This targeted approach, combined with the DNA-damaging effects of doxorubicin, presents a promising synergistic strategy for the treatment of various cancers. Furthermore, this compound is known to interfere with the function of polo-like kinase 1 (PLK1), a key regulator of mitosis.[3][4]
These protocols are intended to guide researchers in the design and execution of in vitro and in vivo studies to evaluate the efficacy and synergy of this compound and doxorubicin combination therapy.
Mechanisms of Action
This compound:
-
Inhibition of NF-Y: this compound inhibits the binding of the transcription factor NF-Y to the Y-box consensus sequence in the MDR1 promoter. This leads to the transcriptional suppression of the MDR1 gene, resulting in decreased expression of P-gp, the protein pump responsible for doxorubicin efflux from cancer cells.[1][2]
-
Interference with Polo-like Kinase 1 (PLK1): this compound interferes with the subcellular localization of PLK1, a serine/threonine kinase crucial for multiple stages of mitosis.[3][4] This disruption of PLK1 function leads to mitotic arrest and apoptosis.
Doxorubicin:
-
DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby inhibiting DNA replication and transcription.[5][6]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA strand breaks.[5][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of cytotoxic free radicals that damage cellular components, including DNA and membranes.[7]
Signaling Pathway Diagrams
Caption: Combined signaling pathways of this compound and doxorubicin leading to synergistic cytotoxicity.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin
| Cell Line | Cancer Type | Drug | IC50 / GI50 (µM) | Notes | Reference |
| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | Doxorubicin | > 10 | Doxorubicin alone | [1][2] |
| K2/ARS | Ovarian Cancer (Adriamycin-resistant) | Doxorubicin + 3 µM this compound | ~5 | GI50 decreased by ~50% with this compound pre-treatment | [1][2] |
| HCT116 | Colon Adenocarcinoma | This compound | 0.35 | - | [8] |
| A549 | Lung Adenocarcinoma | This compound | 0.35 | - | [8] |
| K2 | Ovarian Cancer | This compound | Not Specified | - | [1][2] |
| KB-A.1 | Adriamycin-resistant Cell Line | This compound | Not Specified | - | [1][2] |
Table 2: In Vivo Efficacy of HMN-214 (this compound Prodrug)
| Cell Line Xenograft | Cancer Type | Mouse Strain | HMN-214 Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| KB-A.1 | Adriamycin-resistant | Nude Mice | Not Specified | p.o. administration | Suppressed MDR1 mRNA expression | [1][2] |
Note: "Not Specified" indicates that the specific detail was not available in the provided search results.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity using a Sequential Dosing Schedule
This protocol is designed to evaluate the schedule-dependent synergy between this compound and doxorubicin. The key aspect is the pre-treatment with this compound to allow for the downregulation of MDR1 expression before the cells are exposed to doxorubicin.
Materials:
-
Cancer cell line of interest (e.g., doxorubicin-resistant and parental cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Doxorubicin hydrochloride (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Experimental Workflow:
Caption: Workflow for the sequential dosing cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO concentration equivalent to the highest this compound concentration). Incubate for 24 to 48 hours. This pre-incubation period is critical for the downregulation of MDR1.
-
Doxorubicin Treatment: Prepare serial dilutions of doxorubicin in complete culture medium. Add 100 µL of the doxorubicin dilutions to the wells already containing this compound. This will result in a final volume of 200 µL per well. It is also important to have control wells with this compound alone and doxorubicin alone.
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for this compound alone, doxorubicin alone, and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of P-glycoprotein (MDR1) Expression
This protocol is used to confirm the mechanism of action of this compound in downregulating P-gp expression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (MDR1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for Western blot analysis of P-glycoprotein expression.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 and 48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to determine the relative change in expression.
Protocol 3: In Vivo Xenograft Model for Combination Therapy Evaluation
This protocol outlines a general procedure for evaluating the combination of HMN-214 (the prodrug of this compound) and doxorubicin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Doxorubicin-resistant cancer cell line
-
HMN-214
-
Doxorubicin
-
Vehicle for HMN-214 (e.g., 0.5% methylcellulose)
-
Saline for doxorubicin
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of doxorubicin-resistant cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
HMN-214 alone
-
Doxorubicin alone
-
HMN-214 and Doxorubicin combination (sequential administration)
-
-
Treatment Administration:
-
HMN-214: Administer HMN-214 orally (e.g., daily for 5 consecutive days).
-
Doxorubicin: Administer doxorubicin via intraperitoneal or intravenous injection at a predetermined schedule (e.g., once or twice a week), starting 24 hours after the first dose of HMN-214.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment.
-
Perform statistical analysis to compare the efficacy of the combination therapy to the single-agent treatments.
-
Conclusion
The combination of this compound and doxorubicin represents a rational and promising therapeutic strategy, particularly for overcoming doxorubicin resistance in cancer. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination in both in vitro and in vivo models. Careful consideration of experimental design, particularly the sequential administration schedule, is crucial for observing the full potential of this combination therapy.
References
- 1. stat.ucla.edu [stat.ucla.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay and Combination Index Calculation [bio-protocol.org]
- 4. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Combined Use of HMN-176 and Taxol in Cancer Treatment Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the combination of HMN-176 and Taxol® (paclitaxel) in preclinical cancer models. This compound, the active metabolite of the oral prodrug HMN-214, is a novel stilbene (B7821643) derivative with a dual mechanism of action: it induces mitotic arrest and can reverse multidrug resistance. Taxol is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. The strategic combination of these agents offers a promising avenue for cancer therapy, particularly in the context of drug-resistant tumors.
This compound exerts its cytotoxic effects by causing cell cycle arrest in the M phase, which is associated with the destruction of spindle polar bodies.[1] Unlike Taxol, this compound does not directly interact with tubulin.[1] A significant feature of this compound is its ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells.[1][2] This is achieved by downregulating the expression of the MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump, a major contributor to chemotherapy resistance.[1][2] this compound inhibits the transcription factor NF-Y, which is crucial for the basal expression of MDR1.[1][2]
Taxol's primary mechanism involves binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization.[3][4] This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase and the induction of apoptosis.[4]
Preclinical studies have suggested that the combination of this compound with various chemotherapeutic agents, including Taxol, can result in an additive cytotoxic effect.[1] The sequence of administration appears to be a critical factor, with evidence suggesting that pre-treatment with this compound followed by the second agent may be the more effective strategy.
Data Presentation
The following tables summarize representative quantitative data for this compound and Taxol, both as single agents and in combination. Please note that specific combination data for this compound and Taxol is limited in publicly available literature; therefore, the combination data presented here is illustrative and based on the described additive effects.
Table 1: In Vitro Cytotoxicity of this compound and Taxol in Representative Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Taxol IC50 (nM) | Reference |
| K2 | Human Ovarian Cancer | Not Specified | Not Specified | [1] |
| K2/ARS (Adriamycin-resistant) | Human Ovarian Cancer | Not Specified | Not Specified | [1] |
| HCT116 | Human Colon Carcinoma | 0.35 | Not Specified | [5] |
| A549 | Human Lung Carcinoma | 0.35 | Not Specified | [5] |
Table 2: Illustrative Example of Additive Effect of this compound and Taxol Combination
This table provides a hypothetical representation of an additive effect. Actual values would need to be determined experimentally.
| Treatment Group | HCT116 Cell Viability (%) | A549 Cell Viability (%) |
| Control | 100 | 100 |
| This compound (IC25) | 75 | 75 |
| Taxol (IC25) | 75 | 75 |
| This compound (IC25) + Taxol (IC25) (Simultaneous) | ~50 | ~50 |
| This compound (24h pre-treatment) then Taxol (IC25) | ~45 | ~45 |
Table 3: In Vivo Tumor Growth Inhibition with HMN-214 (prodrug of this compound) in a Xenograft Model
This table presents a representative example of in vivo efficacy. Combination data with Taxol would require specific experimental determination.
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2 |
| HMN-214 (40 mg/kg, p.o., daily for 5 days) | 53 | -8 |
| 5-FU/LV (120/80 mg/kg, i.p., single dose) | 46-60 | Not Specified |
| HMN-214 (daily for 5 days) + 5-FU/LV (on day 7) | 76 | -8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) for this compound and Taxol Combination
Objective: To determine the cytotoxic effects of this compound and Taxol, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, or relevant MDR lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Taxol (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment (Sequential Administration):
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 24 hours.
-
Prepare serial dilutions of Taxol in complete medium.
-
Remove the this compound containing medium and wash the cells gently with PBS.
-
Add 100 µL of the Taxol dilutions to the wells.
-
Incubate for an additional 48 hours.
-
-
MTT Assay:
-
After the 48-hour incubation with Taxol, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values for each treatment condition.
-
Protocol 2: Western Blot Analysis of MDR1 (P-glycoprotein) Expression
Objective: To assess the effect of this compound on the protein expression levels of MDR1 in multidrug-resistant cancer cells.
Materials:
-
MDR-positive cancer cell line (e.g., K2/ARS) and its parental sensitive line (K2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibody against MDR1/P-glycoprotein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 3 µM) for 48 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MDR1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the MDR1 band intensity to the loading control.
-
Protocol 3: In Vivo Xenograft Model of HMN-214 and Taxol Combination
Objective: To evaluate the anti-tumor efficacy of HMN-214 (oral prodrug of this compound) in combination with Taxol in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for xenograft (e.g., HCT116)
-
Matrigel (optional)
-
HMN-214 (for oral administration)
-
Vehicle for HMN-214 (e.g., 0.5% methylcellulose)
-
Taxol (for intravenous or intraperitoneal injection)
-
Vehicle for Taxol
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel (1:1).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: HMN-214 alone
-
Group 3: Taxol alone
-
Group 4: HMN-214 followed by Taxol (sequential administration)
-
-
-
Drug Administration:
-
HMN-214: Administer HMN-214 orally (e.g., 40 mg/kg) daily for 5 consecutive days.
-
Taxol: For the sequential group, administer Taxol (e.g., 10 mg/kg, i.p. or i.v.) on day 6 (24 hours after the last HMN-214 dose).
-
Administer the respective vehicles to the control groups.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach the predetermined maximum size, or if signs of excessive toxicity are observed.
-
Excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathways of this compound and Taxol in cancer cells.
Caption: Workflow for in vitro sequential drug treatment.
Caption: Workflow for in vivo xenograft combination study.
References
- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MDR1 overexpression inhibits chemotherapy-induced toxicity of granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Cell Viability in Response to HMN-176
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HMN-176 is an active metabolite of the synthetic antitumor agent HMN-214.[1][2] It has demonstrated potent cytotoxic effects on various human tumor cell lines by inducing cell cycle arrest at the M phase, which leads to DNA fragmentation.[2] Notably, this compound has been shown to circumvent multidrug resistance in cancer cells.[1] Its mechanism of action involves interfering with the subcellular distribution of polo-like kinase-1 (PLK1) and inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter, thereby suppressing MDR1 expression.[1][3] This document provides a detailed protocol for assessing the effects of this compound on cell viability using the MTT assay, a widely used colorimetric method.
Data Presentation
Table 1: Reported Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Concentration | Reference |
| K2 Human Ovarian Cancer (Adriamycin-resistant) | Decreased GI50 of Adriamycin by ~50% | 3 µM | [1] |
| K2/ARS | Significant suppression of MDR1 expression | Not specified | [1] |
| Various Human Tumor Cell Lines | Potent cytotoxicity | Mean IC50 of 118 nM | [4] |
| hTERT-RPE1 and CFPAC-1 | Increased duration of mitosis | 2.5 µM | [4] |
| Breast, Non-small-cell lung, Ovarian tumors | Inhibitory effects | 10.0 µg/mL | [4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (CAS No.: 173529-10-7)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test cells (e.g., cancer cell lines)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is recommended to prepare a stock solution in DMSO and then dilute it in the medium. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Mandatory Visualization
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis Following HMN-176 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is the active metabolite of the orally bioavailable prodrug HMN-214 and has demonstrated potent antitumor activities.[1] Its mechanism of action is multifaceted, primarily involving the disruption of mitotic progression by interfering with the function of Polo-like kinase 1 (PLK1).[2][3] this compound alters the subcellular localization of PLK1, which is a critical regulator of the cell cycle, leading to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[4][5]
Furthermore, this compound has been shown to restore chemosensitivity in multidrug-resistant cancer cells.[6] This is achieved by inhibiting the transcription factor NF-Y, which in turn suppresses the expression of the Multidrug Resistance 1 (MDR1) gene. The MDR1 gene encodes for P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic agents from cancer cells.[6][7]
Western blot analysis is a crucial technique to elucidate the molecular effects of this compound treatment. This document provides detailed protocols for the analysis of key proteins in the this compound signaling pathway, including PLK1, phosphorylated PLK1 (pPLK1), CDK1, NF-Y, and MDR1 (P-glycoprotein).
Data Presentation
The following table summarizes quantitative data from Western blot analyses following treatment with HMN-214, the prodrug of this compound. The data demonstrates a dose-dependent decrease in the phosphorylation of PLK1 and the total protein levels of CDK1 in SH-SY5Y neuroblastoma cells.[4] While specific quantitative data for MDR1 reduction by this compound from a Western blot is not detailed in the available literature, studies confirm a significant suppression of MDR1 protein expression.[7]
| Target Protein | Treatment Concentration (HMN-214) | Cell Line | Change in Protein Level (Relative to Control) | Reference |
| pPLK1 (Thr210) | 100 nM | SH-SY5Y | ~50% decrease | [4] |
| pPLK1 (Thr210) | 200 nM | SH-SY5Y | ~75% decrease | [4] |
| CDK1 | 100 nM | SH-SY5Y | ~25% decrease | [4] |
| CDK1 | 200 nM | SH-SY5Y | ~60% decrease | [4] |
| MDR1 (P-gp) | 3 µM (this compound) | K2/ARS | Significant decrease | [7] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for Western blot analysis.
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess changes in key proteins following this compound treatment.
Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., SH-SY5Y, K2/ARS, or other relevant lines) in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 3 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions include:
-
Rabbit anti-PLK1 (1:1000)
-
Rabbit anti-phospho-PLK1 (Thr210) (1:1000)
-
Mouse anti-CDK1 (1:1000)
-
Rabbit anti-NF-YA (or other NF-Y subunits) (1:1000)
-
Mouse anti-MDR1/P-glycoprotein (1:500)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin or GAPDH) to correct for variations in protein loading. The results can be expressed as a fold change relative to the vehicle-treated control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunofluorescence for PLK1 Localization in Response to HMN-176
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the immunofluorescent staining of Polo-like kinase 1 (PLK1) to investigate changes in its subcellular localization following treatment with HMN-176. This compound, the active metabolite of the oral prodrug HMN-214, is a stilbene (B7821643) derivative that interferes with mitosis by altering the spatial distribution of PLK1 rather than by direct kinase inhibition[1][2][3]. Understanding the precise impact of this compound on PLK1 localization is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics. The following protocol is designed to guide researchers in visualizing and quantifying these effects.
Introduction to PLK1 and this compound
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis[4][5][6]. Its dynamic localization to various subcellular structures such as centrosomes, kinetochores, and the spindle midzone is essential for proper cell cycle progression[4][7][8]. Dysregulation and overexpression of PLK1 are common in many cancers, making it an attractive therapeutic target[3][5].
This compound is a novel antitumor agent that induces G2/M cell cycle arrest and has demonstrated potent cytotoxicity against a range of human tumor cell lines[1][9][10]. Unlike many other PLK1 inhibitors that target the ATP-binding site, this compound appears to exert its effect by disrupting the normal subcellular localization of PLK1[1][3]. This unique mechanism necessitates methods like immunofluorescence to fully characterize its on-target effects.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from immunofluorescence imaging analysis. This allows for a clear comparison of PLK1 localization patterns between control and this compound treated cells across different mitotic stages.
Table 1: Quantitative Analysis of PLK1 Subcellular Localization Following this compound Treatment
| Mitotic Stage | Treatment Group | % of Cells with PLK1 at Centrosomes | % of Cells with PLK1 at Kinetochores | % of Cells with Diffuse Cytoplasmic PLK1 | % of Cells with Aberrant Spindles |
| Prophase | Vehicle Control | 95 ± 3 | 92 ± 4 | 5 ± 2 | 3 ± 1 |
| This compound (X µM) | 45 ± 5 | 40 ± 6 | 55 ± 7 | 60 ± 8 | |
| Metaphase | Vehicle Control | 98 ± 2 | 97 ± 3 | 2 ± 1 | 2 ± 1 |
| This compound (X µM) | 35 ± 6 | 30 ± 5 | 65 ± 8 | 75 ± 9 | |
| Anaphase | Vehicle Control | 10 ± 3 (at spindle poles) | 5 ± 2 | 85 ± 5 (at midzone) | 4 ± 2 |
| This compound (X µM) | 25 ± 4 | 20 ± 4 | 75 ± 9 | 80 ± 7 |
Data presented are hypothetical and should be replaced with experimental findings. Values are represented as mean ± standard deviation from at least three independent experiments.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed mechanism of this compound action on PLK1 and the experimental workflow for its visualization.
Caption: Proposed mechanism of this compound action on PLK1 localization and mitotic progression.
Caption: Experimental workflow for immunofluorescent staining of PLK1.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells (e.g., HeLa, U2OS).
Materials and Reagents:
-
Cell Line: Appropriate mammalian cell line (e.g., HeLa, known for clear mitotic stages).
-
Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).
-
This compound: Prepare stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Glass Coverslips: Sterile, 18 mm.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).
-
Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST).
-
Primary Antibody: Rabbit or Mouse anti-PLK1 antibody (use a validated antibody for immunofluorescence[11]).
-
Secondary Antibody: Fluorescently-labeled anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488 or 594).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL).
-
Mounting Medium: Anti-fade mounting medium.
-
Microscope: Confocal laser scanning microscope.
Procedure:
-
Cell Seeding and Culture:
-
Sterilize glass coverslips and place one in each well of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in a fresh culture medium. A dose-response experiment is recommended (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.
-
Aspirate the old medium from the wells and add the medium containing this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 24 hours) to induce mitotic arrest.
-
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Add 1 mL of 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PLK1 antibody in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Add DAPI solution and incubate for 5 minutes at room temperature in the dark to stain the nuclei.
-
Perform a final wash with PBS for 5 minutes.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslip in distilled water to remove salt crystals.
-
Wick away excess water and mount the coverslip cell-side down onto a clean microscope slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the slides using a confocal microscope. Capture Z-stacks to ensure the entire cell volume is observed.
-
Use consistent laser power and detector settings for all samples to allow for quantitative comparisons.
-
Analyze the images to quantify the percentage of cells exhibiting PLK1 localization at specific structures (centrosomes, kinetochores) versus a diffuse or aberrant pattern in control and this compound-treated groups. Count at least 100 mitotic cells per condition.
-
This comprehensive protocol provides a robust framework for investigating the effects of this compound on PLK1 localization, offering valuable insights into its mechanism of action for cancer research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell cycle regulation of the activity and subcellular localization of Plk1, a human protein kinase implicated in mitotic spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Spatial Separation of Plk1 Phosphorylation and Activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis with HMN-176
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176, the active metabolite of the oral prodrug HMN-214, is a novel stilbene (B7821643) derivative with potent antitumor activity. It functions as a mitotic inhibitor, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis in a variety of human tumor cell lines. Mechanistically, this compound disrupts the proper formation of the mitotic spindle by altering the spatial distribution of polo-like kinase 1 (PLK1), rather than by direct tubulin binding. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Sustained arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and is often mediated by the p53 tumor suppressor pathway. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Data Presentation
The following tables summarize the expected dose-dependent and time-dependent effects of this compound on cell cycle distribution and apoptosis. Please note that this data is illustrative, based on the known mechanism of action of this compound, as specific quantitative data from a single comprehensive public study is not available. Researchers should generate their own data based on their specific cell lines and experimental conditions.
Table 1: Illustrative Dose-Dependent Effect of this compound on Cell Cycle Distribution in HCT116 Cells after 24-hour treatment.
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55 | 25 | 20 |
| 0.1 | 45 | 20 | 35 |
| 0.5 | 30 | 15 | 55 |
| 1.0 | 20 | 10 | 70 |
Table 2: Illustrative Time-Dependent Effect of 0.5 µM this compound on Cell Cycle Distribution in A549 Cells.
| Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 60 | 25 | 15 |
| 12 | 50 | 20 | 30 |
| 24 | 35 | 15 | 50 |
| 48 | 25 | 10 | 65 |
Table 3: Illustrative Dose-Dependent Induction of Apoptosis by this compound in HCT116 Cells after 48-hour treatment (Annexin V/PI Staining).
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95 | 3 | 2 |
| 0.1 | 85 | 10 | 5 |
| 0.5 | 65 | 25 | 10 |
| 1.0 | 40 | 40 | 20 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the preparation of cells treated with this compound for cell cycle analysis by flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., HCT116, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or with vehicle control (DMSO). For time-course experiments, treat cells with a single concentration of this compound and harvest at different time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and detecting the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use the instrument's software to gate on single cells and analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Dual Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS and add to the same conical tube.
-
Trypsinize the remaining adherent cells as described in Protocol 1, step 3, and add them to the same conical tube.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (typically around 530 nm) and PI fluorescence in the red channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest and Apoptosis
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Experimental Workflow for Cell Cycle and Apoptosis Analysis
Caption: Experimental workflow for analyzing cell cycle and apoptosis.
Application Note: Evaluating the Anti-Tumorigenic Potential of HMN-176 using the Soft Agar Colony Formation Assay
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1][2] The soft agar (B569324) colony formation assay is a stringent in vitro method to assess this tumorigenic potential.[3][4][5] This application note provides a detailed protocol for utilizing the soft agar assay to evaluate the efficacy of HMN-176, a stilbene (B7821643) derivative with known anti-tumor properties. This compound, an active metabolite of the prodrug HMN-214, has been shown to inhibit mitosis and exhibit potent cytotoxicity against a variety of human tumor cell lines.[6] Its mechanisms of action include the targeting of the transcription factor NF-Y and interference with polo-like kinase 1 (PLK1) function.[6][7]
This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Data Presentation
The following table summarizes the in vitro activity of this compound in a soft agar cloning assay using various human tumor specimens. Data is compiled from studies evaluating the response of primary tumor samples to continuous exposure to this compound over 14 days.
| Tumor Type | This compound Concentration (µg/mL) | Number of Assessable Specimens | Number of Responses | Response Rate (%) |
| All Tumors | 0.1 | 34 | 11 | 32% |
| 1.0 | 34 | 21 | 62% | |
| 10.0 | 35 | 25 | 71% | |
| Breast Cancer | 1.0 | 8 | 6 | 75% |
| Non-Small Cell Lung Cancer | 10.0 | 6 | 4 | 67% |
| Ovarian Cancer | 10.0 | 7 | 4 | 57% |
Experimental Protocols
Principle of the Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in a semi-solid medium, mimicking an anchorage-independent environment. The assay is structured in two layers: a base layer of agar that prevents cells from adhering to the culture plate, and a top layer of agar containing the cancer cells of interest.[2] Test compounds, such as this compound, are typically incorporated into the cell-containing layer or the overlying culture medium to assess their impact on colony formation.
Detailed Methodology
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Noble Agar or Agarose
-
Sterile, distilled water
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Microwave or water bath
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
Crystal Violet staining solution (0.005% Crystal Violet in PBS)
Preparation of Agar Solutions:
-
2X Complete Medium: Prepare a 2X concentrated solution of your complete cell culture medium.
-
1% Agar Stock Solution: Dissolve 1 g of Noble Agar in 100 mL of sterile, distilled water. Autoclave to sterilize and then cool to 42°C in a water bath. This will be used for the base layer.
-
0.7% Agar Stock Solution: Dissolve 0.7 g of Noble Agar in 100 mL of sterile, distilled water. Autoclave to sterilize and then cool to 42°C in a water bath. This will be used for the top layer.
Procedure:
-
Preparation of the Base Agar Layer (0.5% Agar):
-
In a sterile 50 mL conical tube, mix equal volumes of the 1% agar stock solution (at 42°C) and the 2X complete medium (pre-warmed to 37°C).
-
Gently pipette 1.5 mL of this 0.5% agar mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile environment for approximately 20-30 minutes.
-
-
Preparation of the Top Agar Layer with Cells (0.35% Agar):
-
Harvest and count the cancer cells. Prepare a single-cell suspension in complete medium. The optimal cell seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
In sterile tubes, mix equal volumes of the cell suspension and the 2X this compound solutions (or vehicle control).
-
In a separate tube, mix equal volumes of the 0.7% agar stock solution (at 42°C) and the cell/compound mixture. This will result in a final agar concentration of 0.35%.
-
Gently pipette 1.5 mL of this final cell/agar/compound mixture on top of the solidified base layer in each well.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Add 1 mL of complete medium containing the final concentration of this compound (or vehicle control) to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.
-
Feed the cells every 2-3 days by aspirating the old medium and adding fresh medium containing the appropriate concentration of this compound.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Wash the wells gently with PBS.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
The percentage of inhibition of colony formation can be calculated as: [1 - (Number of colonies in treated well / Number of colonies in control well)] x 100%.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the soft agar colony formation assay with this compound.
Signaling Pathway Diagram: Proposed Mechanism of this compound Action
Caption: this compound inhibits colony formation via NF-Y and PLK1 pathways.
References
- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. bio-protocol.org [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of HMN-176 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
HMN-176, an active metabolite of the prodrug HMN-214, is a potent stilbene (B7821643) derivative with significant antitumor properties.[1][2] It functions as a mitotic inhibitor by interfering with the subcellular localization of Polo-like kinase 1 (Plk1), a critical regulator of mitotic events, without significantly affecting tubulin polymerization.[2][3] Additionally, this compound has been shown to restore chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y, leading to the downregulation of the MDR1 gene.[4][5] This dual mechanism of action, inducing G2/M cell cycle arrest and reversing drug resistance, makes this compound a valuable compound in cancer research.[1][4]
Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.[1][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈N₂O₄S | [1][6] |
| Molecular Weight | 382.43 g/mol | [6][7] |
| CAS Number | 173529-10-7 | [3][6] |
| Appearance | Solid | [1] |
| Solubility in DMSO | ≥ 10 mg/mL | [1] |
| 30 mg/mL (78.45 mM) with ultrasonic and warming | [3][7] | |
| 76 mg/mL (198.72 mM) | [2][8] | |
| Recommended Stock Solution Concentration | 10 mM | [4][9] |
| Storage of Powder | -20°C | [7] |
| Storage of Stock Solution (in DMSO) | -20°C (short-term), -80°C (long-term) | [7][10] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is frequently cited in the literature and serves as a convenient starting point for further dilutions.[4][9]
Materials:
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions:
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Handle with care in a well-ventilated area or a chemical fume hood.[11]
-
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 382.43 g/mol = 3.8243 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the calculated amount (e.g., 3.82 mg) of this compound powder and transfer it to the tared tube.
-
-
Dissolution in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.82 mg of this compound, add 1 mL of DMSO.
-
Securely cap the tube and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
-
Aiding Dissolution (if necessary):
-
If the compound does not fully dissolve with vortexing, gentle warming or sonication can be applied.[3][7]
-
Warming: Place the tube in a 37°C water bath for 5-10 minutes.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
After warming or sonication, vortex the solution again and visually inspect for complete dissolution. Repeat these steps if necessary.
-
-
Storage and Handling:
-
For short-term storage (up to 1 month), the stock solution can be stored at -20°C.[7]
-
For long-term storage (up to 2 years), it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7][10]
-
When preparing working solutions, it is advisable to make serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium to prevent precipitation. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound stock solution preparation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. labsolu.ca [labsolu.ca]
- 9. This compound 10mM * 1mL in DMSO – Bioquote [bioquote.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining HMN-176 IC50 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMN-176 is a potent, cell-permeable stilbene (B7821643) derivative that functions as an anticancer agent. It is the active metabolite of the orally bioavailable prodrug HMN-214. The primary mechanism of action of this compound is the disruption of mitosis and induction of cell cycle arrest at the G2/M phase.[1] Unlike many kinase inhibitors that target the ATP-binding pocket, this compound interferes with the subcellular localization of Polo-like kinase 1 (PLK1), a key regulator of mitosis, without directly inhibiting its catalytic activity. This interference leads to defects in spindle formation and activation of the spindle assembly checkpoint. Additionally, this compound has been shown to downregulate the expression of the multidrug resistance gene (MDR1) by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter, suggesting its potential to overcome drug resistance in cancer cells. This document provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and a detailed protocol for determining these values using a standard MTT assay.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The reported IC50 values demonstrate potent anticancer activity in both drug-sensitive and drug-resistant cell lines. A mean IC50 value of approximately 112-118 nM has been observed across a broad panel of cancer cell lines.[2] Specific IC50 values for several cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT116 | Colon Carcinoma | 350 | |
| A549 | Lung Adenocarcinoma | 350 | |
| P388/S | Murine Leukemia (sensitive) | Not Specified | Parental sensitive cell line. |
| P388/CDDP | Murine Leukemia (cisplatin-resistant) | 143 | |
| P388/DOX | Murine Leukemia (doxorubicin-resistant) | 557 | |
| P388/VCR | Murine Leukemia (vincristine-resistant) | 265 | |
| K2/ARS | Ovarian Cancer (doxorubicin-resistant) | ~2000 | |
| Mean Value | Various Cancer Types | ~112-118 | Mean IC50 across a panel of cancer cell lines. |
Note: this compound has also demonstrated activity against HeLa (cervical cancer), PC-3, DU-145 (prostate cancer), MIAPaCa-2 (pancreatic cancer), U937 (histiocytic lymphoma), MCF-7 (breast cancer), and WiDr (colon cancer) cell lines, though specific IC50 values were not detailed in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure for IC50 determination, the following diagrams have been generated.
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Selected cancer cell line
-
Complete culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS, sterile)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell line in the appropriate complete culture medium in a humidified incubator.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Harvest the cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM. It is recommended to perform a two-fold or ten-fold serial dilution.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for the vehicle control and a blank (medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals, which appear as a purple precipitate.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
References
Application Notes and Protocols: NF-Y Binding Assay Featuring HMN-176
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro Nuclear Factor Y (NF-Y) binding assay using the synthetic antitumor agent, HMN-176. This compound, an active metabolite of HMN-214, has been identified as an inhibitor of the NF-Y transcription factor.[1][2] The primary method detailed is the Electrophoretic Mobility Shift Assay (EMSA), a widely used technique to study protein-DNA interactions. This application note will also present the mechanism of action of this compound and its effects on NF-Y binding activity, supported by representative data and visualizations to facilitate understanding and implementation in a research setting.
Introduction to NF-Y and this compound
Nuclear Factor Y (NF-Y) is a heterotrimeric transcription factor composed of three subunits: NF-YA, NF-YB, and NF-YC.[3] This complex plays a crucial role in the regulation of gene expression by binding to the highly conserved CCAAT box sequence found in the promoter region of numerous genes.[3][4] The NF-Y transcription factor is involved in various cellular processes, including cell cycle control, apoptosis, and differentiation.[3][5] Its dysregulation has been implicated in several human diseases, including cancer.[4][5]
This compound is a stilbene (B7821643) derivative and an active metabolite of the oral prodrug HMN-214.[1][2] It exhibits potent antitumor activity and has been shown to interfere with mitosis by affecting the subcellular distribution of polo-like kinase-1 (plk1).[6][7] A key mechanism of action for this compound is its ability to inhibit the binding of the NF-Y complex to its DNA target.[1][2] This inhibition can downregulate the expression of genes regulated by NF-Y, such as the multidrug resistance gene (MDR1), thereby restoring chemosensitivity in resistant cancer cells.[1][2]
Signaling Pathway and Mechanism of Action
This compound disrupts the normal transcriptional activation mediated by NF-Y. The NF-Y complex, once assembled, binds to the CCAAT box in the promoter regions of its target genes, initiating transcription. This compound is thought to interfere with this process, leading to a downstream reduction in the expression of these genes.
Caption: Mechanism of this compound inhibition of NF-Y mediated transcription.
NF-Y Binding Assay: Electrophoretic Mobility Shift Assay (EMSA)
The following protocol outlines the steps for performing an EMSA to assess the inhibitory effect of this compound on NF-Y binding to a CCAAT-containing DNA probe.
Experimental Workflow
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nuclear transcription factor Y and its roles in cellular processes related to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-Y activates genes of metabolic pathways altered in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The animal nuclear factor Y: an enigmatic and important heterotrimeric transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
HMN-176 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with HMN-176 in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is poorly soluble in aqueous media. It is officially listed as insoluble in water and ethanol. For research purposes, it is typically prepared as a concentrated stock solution in an organic solvent, which is then diluted into the aqueous experimental medium.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing this compound stock solutions. It has a high solubilizing capacity for this compound.
Q3: Are there any specific recommendations for dissolving this compound in DMSO?
A3: Yes, for optimal dissolution in DMSO, it is recommended to use ultrasonic treatment and gentle warming. Ensure that the DMSO is of high purity and not hygroscopic, as absorbed moisture can reduce solubility.
Q4: Can this compound be administered in vivo?
A4: Due to its poor oral absorption, this compound itself is not typically used for oral in vivo studies. Instead, its prodrug, HMN-214, was developed to improve oral bioavailability. HMN-214 is readily absorbed and then metabolized to the active compound, this compound, in the body.[][2] For in vivo experiments in animal models, HMN-214 is often administered orally as a suspension.[3][4]
Troubleshooting Guide
Issue: Precipitation observed when diluting DMSO stock solution into aqueous media.
This is a common issue arising from the poor aqueous solubility of this compound. When the DMSO stock is added to a buffer or cell culture medium, the compound may crash out of solution.
Possible Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO may help to keep this compound in solution. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a Surfactant: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.1-1%) to improve the solubility of hydrophobic compounds. It is crucial to test the compatibility of the surfactant with your experimental model.
-
pH Adjustment: With a predicted pKa of 8.07, the solubility of this compound may be influenced by pH.[5] For compounds with a basic pKa, solubility may increase at a lower pH. However, the stability of the compound at different pH values should be verified.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | 78.45 mM | Ultrasonic treatment and warming may be needed. |
| Dimethylformamide (DMF) | 10 mg/mL | 26.15 mM | |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
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This compound powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming (e.g., 37°C) can also be applied.
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Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of HMN-214 Suspension for Oral Gavage in Mice
Objective: To prepare a homogenous suspension of the prodrug HMN-214 for oral administration in animal studies.
Materials:
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HMN-214 powder
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0.5% (w/v) Methylcellulose (B11928114) in sterile water
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Mortar and pestle or a homogenizer
-
Sterile water
-
Oral gavage needles
Procedure:
-
Weigh the required amount of HMN-214 powder.
-
Add a small amount of the 0.5% methylcellulose solution to the powder and triturate with a pestle or homogenize to form a uniform paste.
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Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously mixing to create a homogenous suspension.[3][4]
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Ensure the final concentration is appropriate for the desired dosage (e.g., 10-20 mg/kg).[3][4]
-
The suspension should be prepared fresh before each administration.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
optimizing HMN-176 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of HMN-176 in in vitro studies. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the active metabolite of the prodrug HMN-214 and functions as a potent anti-cancer agent.[1] Its primary mechanisms of action include:
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Mitotic Inhibition: It interferes with polo-like kinase-1 (PLK1) activity, which is crucial for mitotic progression.[2][3] This interference disrupts the normal subcellular spatial distribution of PLK1 at centrosomes and along the cytoskeleton.[3]
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Disruption of Microtubule Nucleation: this compound inhibits centrosome-dependent microtubule nucleation, leading to the formation of short or multipolar spindles and delaying the satisfaction of the spindle assembly checkpoint.[4][5] This ultimately causes cell cycle arrest in the G2/M phase.[1][4]
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Restoration of Chemosensitivity: In multidrug-resistant (MDR) cancer cells, this compound can restore sensitivity to other chemotherapeutic agents. It achieves this by targeting the transcription factor NF-Y, which leads to the downregulation of the MDR1 gene expression.[6][7]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for most cancer cell lines is in the low nanomolar to low micromolar range. Based on published data, a concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. The mean IC50 value across a panel of cancer cell lines has been reported to be approximately 112 nM.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically provided as a powder. For in vitro experiments, it is recommended to dissolve it in a suitable solvent like DMSO to create a stock solution.[3] For example, a 10 mg/mL stock solution can be prepared in DMSO.[1] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate cells with this compound?
A4: The incubation time will depend on the specific endpoint of your experiment.
-
For cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo): A 48 to 72-hour incubation is common to observe significant effects on cell proliferation.[7]
-
For cell cycle analysis: A shorter incubation of 24 to 48 hours is often sufficient to observe G2/M arrest.[1]
-
For mechanism of action studies (e.g., Western blotting for protein expression changes): Incubation times can vary from a few hours to 48 hours, depending on the stability of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | 1. Cell line is resistant to this compound. 2. Incorrect drug concentration. 3. Degradation of this compound. 4. Suboptimal incubation time. | 1. Confirm the sensitivity of your cell line. Some cell lines may be inherently resistant. Consider testing a positive control cell line known to be sensitive.2. Verify the dilution calculations and the concentration of your stock solution. 3. Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.4. Increase the incubation time. Extend the treatment period to 72 hours or longer. |
| High background cytotoxicity in control wells. | 1. High concentration of solvent (e.g., DMSO). 2. Poor cell health. | 1. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO). Run a solvent-only control to confirm.2. Check the viability and morphology of your cells before starting the experiment. Ensure they are in the logarithmic growth phase. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug preparation. 3. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding. 2. Prepare fresh working solutions of this compound for each experiment from a reliable stock. 3. To minimize edge effects, avoid using the outer wells of the plate for treatment groups or fill them with sterile PBS or media. |
| Difficulty observing G2/M arrest in cell cycle analysis. | 1. Cell synchronization issue. 2. Inappropriate time point for analysis. | 1. Consider synchronizing your cells before this compound treatment to enrich the population in the G1 or S phase. 2. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximal G2/M accumulation. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 Leukemia (Cisplatin-resistant) | Leukemia | 143 | [1] |
| P388 Leukemia (Doxorubicin-resistant) | Leukemia | 557 | [1] |
| P388 Leukemia (Vincristine-resistant) | Leukemia | 265 | [1] |
| Mean of a panel of cancer cell lines | Various | 112 | [1] |
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
| Effect | Cell Line | Concentration | Incubation Time | Reference |
| G2/M Cell Cycle Arrest | HeLa | 3 µM | Not Specified | [1] |
| Suppression of MDR1 mRNA expression | K2/ARS (Adriamycin-resistant) | 3 µM | 48 hours | [7] |
| Inhibition of MDR1 promoter activity | HeLa | 300 nM | Not Specified | [7] |
| Inhibition of aster formation | Spisula oocyte extracts | 0.025 - 2.5 µM | Not Specified | [4] |
| Increased duration of mitosis | hTERT-RPE1, CFPAC-1 | 2.5 µM | Not Specified | [2] |
| In vitro tumor growth inhibition | Breast, Non-small-cell lung, Ovarian cancer specimens | 1.0 - 10.0 µg/mL | 14 days | [8] |
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium (e.g., from 1 nM to 10 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
2. Protocol for Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM) and a vehicle control for 24-48 hours.
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Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.
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Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise and incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent HMN-176 results
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with HMN-176.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the active metabolite of the prodrug HMN-214 and functions as a potent antitumor agent.[1][2][3] Its primary mechanisms of action include:
-
Interference with Polo-Like Kinase 1 (PLK1): this compound does not directly inhibit PLK1 but alters its subcellular spatial distribution, which is crucial for mitotic events.[4][5] This interference leads to the formation of short and/or multipolar spindles, delaying the satisfaction of the spindle assembly checkpoint.[5]
-
Induction of Cell Cycle Arrest: By disrupting mitotic processes, this compound causes cell cycle arrest at the G2/M phase, followed by the induction of DNA fragmentation.[3][6]
-
Down-regulation of MDR1 Expression: this compound can restore chemosensitivity in multidrug-resistant cells by suppressing the expression of the multidrug resistance gene (MDR1).[1][2] It achieves this by inhibiting the binding of the transcription factor NF-Y to the Y-box in the MDR1 promoter.[1][2]
Q2: How should this compound be stored?
Proper storage of this compound is critical for maintaining its stability and activity.
| Storage Condition | Duration |
| Powder at -20°C | ≥ 4 years[3] |
| In DMSO at -80°C | 1 to 2 years[4][7] |
| In DMSO at -20°C | 1 month to 1 year[4][7] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Use fresh, moisture-free DMSO for preparing solutions, as moisture can reduce solubility.[4]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO and insoluble in water and ethanol.[4]
| Solvent | Solubility |
| DMSO | 30 mg/mL (78.45 mM)[6] to 76 mg/mL (198.72 mM)[4] |
Troubleshooting Inconsistent this compound Results
Issue 1: High variability in IC50 values between experiments.
Possible Causes:
-
Compound Instability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
-
Cell Line Health and Passage Number: Variations in cell health, confluency, or high passage numbers can alter cellular responses to treatment.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to variability in the final cell number and, consequently, the calculated IC50 value.
-
Assay-Specific Issues: Variations in incubation times, reagent concentrations (e.g., MTT), or measurement parameters can introduce variability.
Solutions:
-
Compound Handling: Aliquot this compound stock solutions upon receipt and store them at -80°C for long-term use.[4][7] Avoid repeated freeze-thaw cycles.
-
Cell Culture Consistency: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Standardized Protocols: Adhere to a strict, standardized protocol for cell seeding, treatment, and assay procedures.
-
Control Experiments: Include positive and negative controls in every experiment to monitor for consistency.
Issue 2: Expected G2/M cell cycle arrest is not observed.
Possible Causes:
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to induce a significant cell cycle arrest in the specific cell line being tested.
-
Incorrect Timing of Analysis: The time point for cell cycle analysis may be too early or too late to capture the peak of G2/M arrest.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms that prevent this compound from effectively inducing G2/M arrest.
Solutions:
-
Dose-Response and Time-Course Experiments: Perform a dose-response study to determine the optimal concentration of this compound for your cell line. Conduct a time-course experiment to identify the optimal time point for observing G2/M arrest. A concentration of 3 µM has been shown to induce G2/M arrest in HeLa cells.[3]
-
Mechanism of Action Confirmation: Verify the engagement of this compound with its target by assessing downstream markers of PLK1 pathway disruption.
Issue 3: this compound is not effective in my multidrug-resistant (MDR) cell line.
Possible Causes:
-
Mechanism of Resistance: The MDR phenotype of your cell line may not be primarily driven by MDR1 expression. This compound's ability to restore chemosensitivity is linked to its suppression of MDR1.[1][2]
-
Insufficient Pre-treatment Time: The pre-incubation time with this compound may not be sufficient to reduce MDR1 expression to a level that re-sensitizes the cells to other chemotherapeutic agents.
Solutions:
-
Characterize Your MDR Cell Line: Confirm that your cell line overexpresses MDR1. If resistance is due to other mechanisms, this compound may not be effective.
-
Optimize Pre-treatment Protocol: In studies with K2/ARS cells, a 48-hour pre-treatment with this compound was used before the addition of Adriamycin.[1] Consider optimizing the pre-treatment duration for your specific cell line.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from published studies using this compound.[1][7]
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Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate for an additional 72 hours.[7]
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MTT Addition: Add MTT reagent to each well and incubate for a period that allows for formazan (B1609692) crystal formation.
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Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound cytotoxicity testing.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | 173529-10-7 | DprE1 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
potential off-target effects of HMN-176
Welcome to the technical support center for HMN-176. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the active metabolite of the oral prodrug HMN-214. Its primary anti-tumor activity is attributed to two main mechanisms:
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Interference with Polo-like kinase 1 (PLK1) localization: this compound does not directly inhibit the kinase activity of PLK1 but rather alters its subcellular spatial distribution.[1] This disruption of PLK1 localization leads to defects in mitotic spindle formation, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells.[2]
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Downregulation of the MDR1 gene: this compound can inhibit the binding of the transcription factor NF-Y to the Y-box in the MDR1 promoter.[3] This leads to decreased expression of the MDR1 gene, which is responsible for multidrug resistance, thereby potentially re-sensitizing resistant cancer cells to other chemotherapeutic agents.[3]
Q2: Are there any known off-target effects of this compound?
A2: As of the latest available public data, a comprehensive kinome-wide selectivity profile for this compound has not been published. Therefore, a definitive list of off-target kinases is not available. However, clinical trials with the prodrug HMN-214 have identified dose-limiting toxicities that may be indicative of off-target effects. These include myalgia (muscle pain), bone pain, and hyperglycemia. The precise molecular mechanisms for these adverse effects have not been fully elucidated.
Q3: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A3: Yes, unexpected cellular phenotypes can be indicative of off-target activities. While the primary target is PLK1 localization, stilbene (B7821643) derivatives can sometimes interact with other cellular proteins. Additionally, this compound has been shown to affect the expression of other cell cycle-related genes such as WEE1, CDK1, CDK2, Cyclin B1, CHK1, and CHK2, and upregulate the TIMP gene, which could contribute to a complex cellular response.[2][4] If the observed phenotype is inconsistent with PLK1 dysfunction or MDR1 downregulation, it is prudent to consider potential off-target effects.
Q4: What are the reported dose-limiting toxicities of the prodrug HMN-214 in clinical trials?
A4: In a phase I clinical trial, the oral prodrug HMN-214 was associated with a severe myalgia/bone pain syndrome and hyperglycemia at a dose of 9.9 mg/m²/d. The maximum tolerated dose was established at 8 mg/m²/d.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected cell cycle arrest at a phase other than G2/M | While the primary effect is G2/M arrest due to PLK1 disruption, this compound's influence on other cell cycle regulators (CDKs, CHKs) could lead to varied cell cycle responses in different cell lines.[2] | - Perform a detailed cell cycle analysis at multiple time points and concentrations. - Analyze the expression and phosphorylation status of key cell cycle checkpoint proteins (e.g., CDK1, Cyclin B1, CHK1). |
| Changes in cellular metabolism unrelated to cell proliferation | The clinical observation of hyperglycemia with HMN-214 suggests a potential impact on glucose metabolism. While the mechanism is unknown, it could involve off-target effects on pathways like the insulin (B600854) signaling pathway (e.g., PI3K/AKT). | - Measure glucose uptake and lactate (B86563) production in your cell model. - Assess the phosphorylation status of key proteins in the insulin signaling pathway, such as AKT and its downstream targets. |
| Unexplained muscle cell toxicity in vitro or myalgia in animal models | This could be related to the myalgia observed in clinical trials. The underlying cause is unknown but may involve off-target effects on kinases or other proteins important for muscle cell homeostasis. | - If working with muscle cells, assess markers of cellular stress and apoptosis. - In animal studies, carefully monitor for signs of muscle weakness or distress and consider collecting muscle tissue for histological analysis. |
| Inconsistent results between different cell lines | The expression levels of PLK1, NF-Y, and potential off-target proteins can vary significantly between cell lines, leading to different sensitivities and phenotypic outcomes. | - Characterize the expression levels of PLK1 and NF-Y in your cell lines of interest. - Consider using a positive control (e.g., a well-characterized PLK1 inhibitor) and a negative control (a structurally related but inactive compound) to dissect on- and off-target effects. |
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of HMN-214 in a Phase I Clinical Trial
| Toxicity | Dose Level | Severity |
| Myalgia/Bone Pain Syndrome | 9.9 mg/m²/d | Grade 3 |
| Hyperglycemia | 9.9 mg/m²/d | Grade 3 |
Table 2: In Vitro Activity of this compound in Ovarian Carcinoma Cell Lines
| Cell Line | This compound Concentration | Effect | Reference |
| A2780 (drug-sensitive) | 0.1 µg/ml | Upregulation of TIMP gene | [4] |
| A2780cp (drug-resistant) | 0.1 µg/ml | Upregulation of TIMP gene | [4] |
| K2/ARS (Adriamycin-resistant) | 3 µM | ~50% decrease in GI₅₀ of Adriamycin | [3] |
| K2/ARS | 3 µM | ~56% suppression of MDR1 mRNA expression |
Experimental Protocols
Protocol 1: Western Blot Analysis of PLK1 Downstream Targets
-
Objective: To confirm the on-target effect of this compound on the PLK1 signaling pathway.
-
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total levels of PLK1 downstream substrates (e.g., phospho-Cdc25C, phospho-Wee1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: RT-qPCR Analysis of MDR1 Gene Expression
-
Objective: To assess the effect of this compound on the expression of the MDR1 gene.
-
Methodology:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of the MDR1 gene using the ΔΔCt method.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
Caption: Plausible hypotheses for observed side effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 stability in cell culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HMN-176 in cell culture experiments. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable stilbene (B7821643) derivative and the active metabolite of the oral prodrug HMN-214.[1] Its primary mechanisms of action include the inhibition of Polo-like kinase 1 (PLK1) and the transcription factor NF-Y.[1][2] By interfering with PLK1, this compound disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase.[2] Its inhibition of NF-Y, a key regulator of the multidrug resistance gene (MDR1), can restore chemosensitivity in resistant cancer cell lines.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Stock solutions are typically prepared in DMSO at a concentration of 10 mM and should be stored at -20°C or -80°C.[3] To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the expected stability of this compound in solid form and in solution?
A3: As a solid, this compound is stable for at least four years when stored at -20°C. Stock solutions in DMSO are stable for at least one year when stored at -80°C and for about one month at -20°C. The stability of this compound in aqueous cell culture medium at 37°C is lower and should be experimentally determined.
Q4: Is this compound sensitive to light?
A4: Yes, as a stilbene derivative, this compound is expected to be sensitive to light. Exposure to UV or even ambient light can cause isomerization from the active trans-isomer to the less active cis-isomer and may also lead to the formation of phenanthrene-like degradation products. It is crucial to protect this compound solutions from light by using amber vials and minimizing exposure during experimental procedures.
Q5: What are the known downstream effects of this compound treatment in cancer cells?
A5: Treatment with this compound typically leads to a G2/M phase cell cycle arrest, an increase in the mitotic index, and ultimately, apoptosis.[2] It can also lead to the downregulation of MDR1 expression, which can be monitored by RT-qPCR or Western blotting.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no observable cytotoxic effect | Compound Instability: this compound may have degraded in the cell culture medium. | - Prepare fresh dilutions of this compound from a new stock aliquot for each experiment.- Minimize the time the compound is in the incubator by refreshing the medium with freshly diluted this compound for longer-term experiments.- Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols). |
| Light Exposure: The compound may have been inactivated by light. | - Protect all this compound solutions from light by using amber tubes and wrapping plates in foil.- Work under subdued lighting conditions when handling the compound. | |
| Cell Line Resistance: The cell line may be inherently resistant to PLK1 or NF-Y inhibition. | - Confirm the expression of PLK1 and NF-Y in your cell line.- Use a sensitive positive control cell line to ensure the compound is active. | |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, which are prone to evaporation. |
| Compound Precipitation: this compound may have precipitated out of solution. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Visually inspect the medium for any signs of precipitation after adding the compound. | |
| Unexpected cell morphology or off-target effects | Degradation Products: Degradation products of this compound may have biological activity. | - Confirm the purity of your this compound stock solution.- Minimize degradation by following proper storage and handling procedures. |
| Solvent Toxicity: High concentrations of DMSO may be toxic to cells. | - Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is at a non-toxic level for your cell line. |
Quantitative Data
The stability of this compound in cell culture medium is a critical factor for obtaining reproducible experimental results. The following table provides illustrative data on the degradation of a hypothetical small molecule with similar characteristics to this compound in standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
Table 1: Illustrative Stability of a Stilbene Derivative in Cell Culture Medium
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.0 | 40 |
| 48 | 1.5 | 15 |
Note: This data is for illustrative purposes only. The actual stability of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike Cell Culture Medium: Warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.
-
Time Point 0: Immediately take a 100 µL aliquot of the spiked medium and place it in a microcentrifuge tube. This is your T=0 sample. Add 200 µL of cold acetonitrile to precipitate proteins. Vortex and store at -20°C until analysis.
-
Incubation: Place the remaining spiked medium in a 37°C, 5% CO₂ incubator.
-
Time Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove 100 µL aliquots and process them as in step 3.
-
Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to HPLC vials.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid). An example gradient is 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of this compound (approximately 343 nm).
-
Injection Volume: 20 µL
-
-
Data Analysis: Create a standard curve using known concentrations of this compound. Quantify the concentration of this compound in each sample. Calculate the percentage remaining at each time point relative to the T=0 sample.
Protocol 2: Cell Viability Assay (MTT)
This protocol determines the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration to determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified PLK1 signaling pathway and this compound inhibition.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
HMN-176 Technical Support Center: Troubleshooting Stock Solution Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling HMN-176, with a specific focus on addressing precipitation in stock solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound stock solution has formed a precipitate. What should I do?
A1: Precipitation of this compound in a stock solution, particularly after storage, can often be resolved by gently warming the solution and using sonication. Follow these steps:
-
Warm the solution: Place the vial in a water bath set to 37°C. Avoid excessive heat, as it may degrade the compound.
-
Sonicate: After warming, place the vial in an ultrasonic bath for 5-10 minutes.
-
Vortex: Gently vortex the solution to ensure it is fully redissolved.
-
Visual Inspection: Visually inspect the solution to confirm that all precipitate has dissolved before use.
Q2: What is the best solvent to use for this compound to avoid precipitation?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] It has been shown to be effective in dissolving this compound at high concentrations. Some suppliers note that using fresh, high-quality DMSO is important, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] this compound is insoluble in water and ethanol.[2]
Q3: How can I prevent this compound from precipitating out of my stock solution?
A3: To prevent precipitation, adhere to the following best practices:
-
Use the recommended solvent: Prepare stock solutions in high-purity DMSO.
-
Ensure complete initial dissolution: When preparing the stock solution, use warming and sonication as needed to ensure the compound is fully dissolved.
-
Proper storage: Store stock solutions at -20°C or -80°C for long-term stability.[1][6] Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions for your experiments.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][4]
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 30 | 78.45 | [1][4] |
| DMSO | 76 | 198.72 | [2] |
| DMSO | ≥ 27 | - | [5] |
| DMSO | 10 | - | [3] |
| DMF | 10 | - | [3] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Note: The molecular weight of this compound is 382.43 g/mol .[1][2][7]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block (set to 37°C)
-
Ultrasonic bath
Procedure:
-
Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature before opening to prevent water absorption.
-
Weigh the this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: a. Vortex the solution for 1-2 minutes. b. If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes. c. Follow warming with sonication in an ultrasonic bath for 5-10 minutes. d. Vortex again and visually inspect to ensure complete dissolution.
-
Aliquot and Store: a. Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C.
This compound Signaling and Experimental Workflow
This compound is an active metabolite of the prodrug HMN-214 and has been shown to have anti-tumor properties.[3][8] Its mechanism of action involves the inhibition of mitosis by interfering with Polo-like kinase 1 (PLK1).[1][4] Additionally, this compound can restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y, which leads to the suppression of MDR1 gene expression.[8][9]
Caption: Mechanism of action for this compound.
The following diagram illustrates a typical workflow for handling potential precipitation issues with this compound stock solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labsolu.ca [labsolu.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
minimizing cytotoxicity of HMN-176 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of HMN-176 in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a stilbene (B7821643) derivative and an active metabolite of the oral prodrug HMN-214.[1][2] Its primary anti-cancer activity stems from its role as a mitosis inhibitor. It interferes with the function of polo-like kinase-1 (PLK1), a key regulator of mitotic events, by altering its subcellular spatial distribution.[3][4] This disruption leads to the formation of short or multipolar spindles, delaying the satisfaction of the spindle assembly checkpoint and ultimately causing cell cycle arrest in the G2/M phase, which can lead to apoptosis in cancer cells.[5][6]
Q2: Does this compound have a secondary mechanism of action?
A2: Yes, this compound has been shown to down-regulate the expression of the multidrug resistance gene (MDR1).[1][2] It achieves this by inhibiting the binding of the transcription factor NF-Y to the Y-box in the MDR1 promoter, thereby suppressing its transcription.[1][2] This dual mechanism of cytotoxicity and MDR1 down-regulation makes it a compound of interest for overcoming drug resistance in tumors.[1]
Q3: Why am I observing high levels of cytotoxicity in my normal cell lines?
A3: this compound targets mitosis, a process that occurs in all proliferating cells, not just cancerous ones.[3] Therefore, normal, rapidly dividing cells can also be susceptible to its cytotoxic effects. The degree of cytotoxicity will depend on the proliferation rate of the normal cell line and its intrinsic sensitivity to mitotic disruption.
Q4: What are some general strategies to protect normal cells from chemotherapy-induced cytotoxicity?
A4: General strategies to mitigate the off-target effects of cell cycle-specific agents like this compound include:
-
Inducing temporary cell cycle arrest in normal cells: Using agents like CDK4/6 inhibitors can cause a temporary G1 arrest in normal cells, making them less susceptible to drugs that target mitosis.[7][8]
-
Combination therapy: Co-administration with cytoprotective agents that can selectively shield normal cells from damage.[7][9]
-
Targeted drug delivery: Encapsulating this compound in a nanoparticle or other delivery system that preferentially targets cancer cells could reduce systemic exposure to normal tissues.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in normal cells at low this compound concentrations. | The normal cell line used has a very high proliferation rate. The normal cell line may have a particularly sensitive spindle assembly checkpoint. | 1. Perform a detailed dose-response curve for both your normal and cancer cell lines to determine the therapeutic window. 2. Consider using a normal cell line with a lower, more physiologically relevant proliferation rate. 3. Attempt to induce temporary G1 arrest in the normal cells prior to this compound treatment (see Protocol 2). |
| Inconsistent results between experiments. | Variations in cell seeding density. Differences in the growth phase of cells at the time of treatment. Inconsistent drug concentration due to improper storage or dilution. | 1. Ensure consistent cell seeding densities across all experiments. 2. Synchronize cells in a specific phase of the cell cycle before adding this compound. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| This compound is not showing the expected cytotoxicity in cancer cells. | The cancer cell line may have an inherent resistance mechanism to mitotic inhibitors. The concentration of this compound used may be too low. | 1. Verify the identity and characteristics of your cancer cell line. 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Investigate potential resistance pathways in your cancer cell line. |
| Difficulty dissolving this compound. | This compound has limited solubility in aqueous solutions. | This compound is soluble in DMSO.[4] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (typically <0.1%). |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound Against Various Human Tumor Cell Lines
| Metric | Value | Notes |
| Mean IC50 | 118 nM | Across a panel of different tumor types.[3] |
| MDR1 mRNA suppression | 56% | In K2/ARS cells treated with 3 µM this compound.[3] |
Table 2: Activity of this compound in Human Tumor Specimens (Ex-Vivo Assay)
| This compound Concentration | % of Assessable Specimens Showing a Response |
| 0.1 µg/mL | 32% |
| 1.0 µg/mL | 62% |
| 10.0 µg/mL | 71% |
Data adapted from Medina-Gundrum L, et al. (2004).[11]
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound in Normal and Cancer Cell Lines
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a selected normal cell line and a cancer cell line.
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both normal and cancer cells.
-
Seed the cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).
-
-
Cytotoxicity Assay:
-
After incubation, perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value for each cell line.
-
Protocol 2: Assessing the Protective Effect of a CDK4/6 Inhibitor on Normal Cells Treated with this compound
Objective: To evaluate if inducing a temporary G1 cell cycle arrest in normal cells can reduce this compound-induced cytotoxicity.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound
-
A selective CDK4/6 inhibitor (e.g., Palbociclib)
-
DMSO
-
96-well plates
-
Cytotoxicity assay kit
Procedure:
-
Cell Seeding:
-
Seed both normal and cancer cells in 96-well plates as described in Protocol 1.
-
-
Pre-treatment with CDK4/6 Inhibitor:
-
After 24 hours of cell attachment, remove the medium from the normal cell plate.
-
Add medium containing the CDK4/6 inhibitor at a concentration known to induce G1 arrest without causing toxicity (this may need to be optimized beforehand). Also, include a vehicle control.
-
Incubate for 12-24 hours.
-
-
This compound Co-treatment:
-
Prepare this compound solutions at various concentrations.
-
Add the this compound solutions to the wells already containing the CDK4/6 inhibitor (for normal cells) and to the wells with the cancer cells.
-
Ensure control wells are included: (1) Vehicle only, (2) this compound only, (3) CDK4/6 inhibitor only.
-
-
Incubation and Assay:
-
Incubate for the desired exposure time (e.g., 48 hours).
-
Perform a cytotoxicity assay as described in Protocol 1.
-
-
Data Analysis:
-
Compare the IC50 values of this compound in normal cells with and without pre-treatment with the CDK4/6 inhibitor to determine if a protective effect is observed.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for minimizing cytotoxicity.
Caption: Troubleshooting logical relationships.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nano Drug Delivery System Heralds Safer Era for Drug Development | Lab Manager [labmanager.com]
- 11. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving HMN-176 Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PLK1 inhibitor HMN-176 in cell lines. The information provided is based on published studies on this compound and other PLK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an active metabolite of the prodrug HMN-214. Its primary mechanism of action is the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis. By interfering with PLK1 function, this compound causes mitotic arrest and subsequent apoptosis in cancer cells.[1] Additionally, this compound has a secondary mechanism of action; it can downregulate the expression of the multidrug resistance gene 1 (MDR1) by inhibiting the transcription factor NF-Y.[1][2] This dual action makes it effective even in some multi-drug resistant cell lines.[1]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
While direct studies on this compound resistance are limited, mechanisms of resistance to other PLK1 inhibitors have been identified and may be relevant. These include:
-
Upregulation of the AXL/TWIST1 signaling pathway: This pathway has been implicated in resistance to the PLK1 inhibitor BI2536 in colorectal cancer cell lines. Activation of this axis can lead to an epithelial-to-mesenchymal transition (EMT) and increased expression of drug efflux pumps.
-
Increased expression of MDR1 (P-glycoprotein): Overexpression of this drug efflux pump can reduce the intracellular concentration of this compound, thereby decreasing its efficacy.[3]
-
Mutations in the PLK1 kinase domain: Although less common, mutations in the drug-binding site of PLK1 could potentially confer resistance.
Q3: How can I test if my this compound resistant cell line has upregulated MDR1 or AXL?
You can assess the expression levels of MDR1 and AXL using standard molecular biology techniques. A detailed protocol for Western blotting to detect these proteins is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any known combination therapies to overcome this compound resistance?
Direct studies on combination therapies to overcome acquired resistance to this compound are not yet published. However, based on the known resistance mechanisms to other PLK1 inhibitors, the following combination strategies are rational approaches to investigate:
-
Combination with an MDR1 inhibitor: If your resistant cells show increased MDR1 expression, co-treatment with an MDR1 inhibitor like tariquidar (B1662512) or lapatinib (B449) could restore sensitivity to this compound.[4]
-
Combination with an AXL inhibitor: If AXL is upregulated in your resistant line, a combination with an AXL inhibitor (e.g., BGB324) may be effective.[5][6]
-
Combination with a TWIST1 inhibitor: As TWIST1 is a downstream effector of AXL signaling, targeting it with an inhibitor like harmine (B1663883) could also be a viable strategy.[7][8]
-
Combination with a statin: Simvastatin has been shown to overcome resistance to a PLK1 inhibitor by targeting the mevalonate (B85504) pathway, which in turn impairs the AXL-TWIST1 axis.
Preliminary in vitro studies have also shown that this compound has an additive effect when combined with common antitumor agents like Adriamycin, Taxol, vincristine, and etoposide.[1]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshooting and potentially overcoming this compound resistance in your cell lines.
Caption: Troubleshooting workflow for addressing this compound resistance.
Data Presentation
Table 1: Effect of this compound on MDR1 mRNA Expression in K2 and K2/ARS (Adriamycin-Resistant) Human Ovarian Cancer Cells. [1]
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | MDR1 mRNA Suppression (%) |
| K2/ARS | 3 | 48 | ~56 |
| K2/ARS | 1 | 48 | No significant effect |
Table 2: Sensitization of Adriamycin-Resistant K2/ARS Cells to Adriamycin by this compound Pretreatment. [1]
| Pretreatment | Adriamycin GI50 Reduction (%) |
| 3 µM this compound | ~40 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from methods used to generate resistance to other kinase inhibitors.[9][10]
Materials:
-
Parental cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
-
6-well plates
-
96-well plates
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Cell culture incubator (37°C, 5% CO2)
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Cell counting kit (e.g., CCK-8 or MTT)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of this compound:
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Seed parental cells in a 96-well plate.
-
The following day, treat cells with a serial dilution of this compound for 72 hours.
-
Determine cell viability using an MTT or CCK-8 assay to calculate the IC50 value.
-
-
Induce Resistance:
-
Culture parental cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Once the cells recover and resume proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
At each concentration, allow the cells to adapt and proliferate before increasing the dose again.
-
-
Monitor Resistance:
-
Periodically (e.g., every 2-3 weeks), perform a cell viability assay to determine the IC50 of the cultured cells to this compound.
-
Continue the dose escalation until the desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to parental cells).
-
-
Isolate and Expand Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones by limiting dilution or cell sorting.
-
Expand the clones and confirm their resistance by determining their this compound IC50.
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Maintain the resistant cell lines in a medium containing a maintenance dose of this compound (e.g., the concentration they were last adapted to).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL inhibition sensitizes mesenchymal cancer cells to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Therapy of AXL and HDAC Inhibition Reverses Mesenchymal Transition in Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A First-in-Class TWIST1 inhibitor with Activity in Oncogene-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWIST1 is a critical downstream target of the HGF/MET pathway and is required for MET driven acquired resistance in oncogene driven lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HMN-176 In Vivo Dosage Adjustment
Welcome to the technical support center for HMN-176 and its orally available prodrug, HMN-214. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and HMN-214?
A1: this compound is the active cytotoxic agent that inhibits Polo-like kinase 1 (PLK1) and targets the transcription factor NF-Y.[1][2] However, this compound has poor oral bioavailability.[3][4] HMN-214 is an acetylated prodrug of this compound designed for improved oral absorption.[3][4] Following oral administration, HMN-214 is readily hydrolyzed in serum to the active metabolite, this compound.[1] Therefore, for in vivo oral dosing studies, HMN-214 is the compound of choice.
Q2: What is the primary mechanism of action of this compound?
A2: this compound has a dual mechanism of action. Firstly, it interferes with the function of Polo-like kinase 1 (PLK1), a key regulator of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6] Secondly, it can restore chemosensitivity in multidrug-resistant (MDR) cancer cells by down-regulating the expression of the MDR1 gene.[1][2] This is achieved by inhibiting the binding of the transcription factor NF-Y to the MDR1 promoter.[1][2]
Q3: What is the recommended starting dosage for HMN-214 in mouse xenograft models?
A3: Based on published preclinical studies, a starting dosage range of 10-20 mg/kg for HMN-214 administered orally (p.o.) is recommended for mouse xenograft models.[1] The optimal dose will depend on the specific tumor model and the tolerance of the mouse strain.
Q4: How should HMN-214 be formulated for oral administration?
A4: HMN-214 can be formulated as a suspension in 0.5% methylcellulose (B11928114) for oral gavage.[7] To prepare the suspension, the HMN-214 powder should be finely ground and then gradually mixed with the vehicle solution.[1]
Q5: What are the potential toxicities associated with HMN-214 administration?
A5: Preclinical studies in mice suggest that HMN-214 is generally well-tolerated, with no severe neurotoxicity observed at doses up to 30 mg/kg.[1][3] A Phase I clinical trial in humans reported dose-limiting toxicities including myalgia/bone pain syndrome and hyperglycemia at a dose of 9.9 mg/m²/day.[8] Close monitoring of animal health, including body weight, is crucial during in vivo studies.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition | Insufficient dosage. | Gradually increase the dose of HMN-214 (e.g., in increments of 5-10 mg/kg) while closely monitoring for signs of toxicity. |
| Inconsistent drug administration. | Ensure accurate and consistent oral gavage technique. Prepare fresh drug formulations regularly. | |
| Tumor model is resistant to this compound's mechanism of action. | Test the in vitro sensitivity of your cancer cell line to this compound before starting in vivo experiments. | |
| Significant weight loss or signs of toxicity in animals | Dosage is too high. | Reduce the dosage of HMN-214. Consider a less frequent dosing schedule (e.g., every other day). |
| Formulation/vehicle issues. | Ensure the vehicle is well-tolerated and the drug is properly suspended to avoid high localized concentrations. | |
| Inconsistent results between animals | Variation in tumor size at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a consistent, predetermined size. |
| Inaccurate dosing due to improper formulation. | Ensure the HMN-214 suspension is homogenous before each administration. |
Quantitative Data Summary
The following table summarizes in vivo dosage and administration details for HMN-214 from preclinical studies.
| Parameter | Details | Reference |
| Drug | HMN-214 (prodrug of this compound) | [3][4] |
| Animal Model | Male BALB/c nude mice with human tumor xenografts | [1] |
| Tumor Models | PC-3 (prostate), A549 (lung), WiDr (colon), KB-A.1 (multidrug-resistant) | [1][2] |
| Dosage Range | 10 - 20 mg/kg | [1] |
| Administration Route | Oral gavage (p.o.) | [1][7] |
| Vehicle | 0.5% methylcellulose | [7] |
| Dosing Schedule | Once daily for 28 days | [1] |
| Reported Effects | Inhibition of tumor growth, suppression of MDR1 mRNA expression | [1][2] |
| Reported Toxicity | No obvious neurotoxicity in mice at 30 mg/kg | [1][3] |
Experimental Protocols
HMN-214 Formulation and Administration for In Vivo Studies
Materials:
-
HMN-214 powder
-
0.5% methylcellulose solution (sterile)
-
Agate mortar and pestle or other suitable homogenizer
-
Sterile tubes
-
Oral gavage needles
Protocol:
-
Calculate the required amount of HMN-214: Based on the desired dose (e.g., 10 mg/kg), the average weight of the mice, and the number of animals in the treatment group, calculate the total amount of HMN-214 needed per dosing session.
-
Prepare the HMN-214 suspension:
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Weigh the calculated amount of HMN-214 powder.
-
Finely grind the powder using an agate mortar and pestle.
-
Gradually add the 0.5% methylcellulose solution while continuously mixing to create a homogenous suspension.
-
The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 µL for a mouse).
-
Prepare the suspension fresh before each administration.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing.
-
Administer the calculated volume of the HMN-214 suspension via oral gavage.
-
The control group should receive the same volume of the vehicle (0.5% methylcellulose) only.
-
-
Monitoring:
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Monitor the body weight of the mice 2-3 times per week.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
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Observe the animals daily for any signs of toxicity or distress.
-
Visualizations
Signaling Pathways of this compound
Caption: this compound dual mechanism of action.
Experimental Workflow for In Vivo HMN-214 Studies
Caption: A typical workflow for in vivo HMN-214 efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMN-214 – Bioquote [bioquote.com]
- 5. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176 Technical Support Center: Navigating Hygroscopic DMSO Challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with HMN-176, with a particular focus on issues related to its solvent, the hygroscopic substance dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stilbene (B7821643) derivative and an active metabolite of the oral prodrug HMN-214.[1][2] It functions as a potent antitumor agent by inhibiting mitosis.[3][4] Its mechanism of action involves interfering with the normal subcellular spatial distribution of Polo-like kinase-1 (PLK1), a key regulator of mitotic events, without directly inhibiting the kinase itself.[2][3][5] this compound also targets the transcription factor NF-Y, leading to the downregulation of the multidrug resistance gene (MDR1), which can help restore chemosensitivity in resistant cancer cells.[1][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from multiple suppliers.[3][7][8]
Q3: Why is the choice of DMSO critical for this compound experiments?
A3: this compound is soluble in DMSO.[3][9][10] However, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12][13] This water absorption can significantly impact the solubility of this compound, potentially leading to precipitation of the compound and inaccurate concentrations in your experiments.[2][3] It is strongly recommended to use fresh, newly opened, anhydrous DMSO for preparing this compound stock solutions.[2][3]
Q4: What are the general best practices for handling hygroscopic solvents like DMSO?
A4: To minimize water absorption, adhere to the following practices:
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Airtight Storage: Always store DMSO in its original, tightly sealed container in a cool, dry place.[11][12]
-
Minimize Exposure: Open the DMSO container only when necessary and for the shortest time possible. Promptly and securely reseal it after use.[11]
-
Use of Inert Gas: For highly sensitive experiments, consider working under an inert atmosphere (e.g., in a glove box) to prevent moisture exposure.
-
Proper Labware: Ensure all glassware and equipment are thoroughly dried before coming into contact with DMSO.[14]
-
Aliquot Stock Solutions: Once an this compound stock solution is prepared, it is best to aliquot it into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles and minimizes moisture contamination of the entire stock.[3]
Troubleshooting Guide: this compound and DMSO Issues
This guide addresses common problems researchers may encounter when working with this compound, particularly those related to the hygroscopic nature of DMSO.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms in this compound stock solution upon storage. | Water absorption by DMSO, reducing the solubility of this compound. | Discard the solution and prepare a fresh stock using a new, unopened bottle of anhydrous DMSO. Ensure rapid handling and tight sealing of the DMSO container.[2][3] Aliquot the new stock solution for storage. |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Inaccurate concentration due to this compound precipitation. 2. Degradation of this compound due to repeated freeze-thaw cycles. 3. Water in DMSO may catalyze the degradation of sensitive compounds.[14] | 1. Visually inspect the stock solution for any precipitate before use. If observed, prepare a fresh solution. 2. Always use aliquoted stock solutions to avoid multiple freeze-thaw cycles.[3] 3. Prepare fresh dilutions from a reliable stock solution for each experiment. |
| Variability in results between experiments. | Use of different batches or ages of DMSO with varying water content. | Standardize the procedure by always using a new bottle of anhydrous DMSO for preparing stock solutions. Maintain a log of the DMSO batch used for each experiment to track potential sources of variability. |
Visualizing the Problem: The Hygroscopic Nature of DMSO
The following workflow illustrates the critical steps to mitigate issues arising from DMSO's hygroscopic properties.
Caption: Best practices workflow for preparing and storing this compound solutions in DMSO.
Experimental Protocols & Data
This compound In Vitro Cytotoxicity Data
This compound has demonstrated potent cytotoxic effects across a variety of human tumor cell lines and specimens.
| Cancer Type | Concentration | Response/Activity | Reference |
| Various Tumors | - | Mean IC₅₀ value of 118 nM | [3] |
| Breast Cancer | 1.0 µg/mL | 75% of specimens (6/8) showed response | [4] |
| Non-Small Cell Lung Cancer | 10.0 µg/mL | 67% of specimens (4/6) showed response | [3][4] |
| Ovarian Cancer | 10.0 µg/mL | 57% of specimens (4/7) showed response | [3][4] |
| Adriamycin-Resistant Ovarian Cancer (K2/ARS) | 3 µM | Decreased GI₅₀ of Adriamycin by ~50% | [1] |
Protocol: MTT Assay for Cell Growth Inhibition
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
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Cell Seeding: Seed cells into a 96-well microplate at a density of 3,000 to 10,000 cells per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator (5% CO₂, 95% air).
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Drug Addition: The following day, add varying concentrations of this compound to the wells.
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Incubation: Incubate the plate for an additional 72 hours under the same conditions.
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MTT Assay: Measure the inhibition of cell growth using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the concentration required to produce 50% inhibition of growth (IC₅₀) using appropriate software.[3]
This compound Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism: disruption of mitosis via PLK1 interference and downregulation of multidrug resistance.
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Mitotic Disruption: this compound alters the spatial distribution of PLK1, which is critical for centrosome maturation and spindle assembly. This interference leads to the formation of abnormal mitotic spindles, causing cell cycle arrest in the G2/M phase and ultimately apoptosis.[6][8][15]
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MDR1 Downregulation: this compound inhibits the binding of the transcription factor NF-Y to the Y-box sequence in the MDR1 gene promoter.[1][6] This suppression of MDR1 expression reduces the levels of P-glycoprotein, a cell membrane pump that ejects chemotherapeutic drugs from the cell, thereby restoring sensitivity to other anticancer agents.[1]
Caption: Dual mechanism of this compound: mitotic disruption and MDR1 downregulation.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | 173529-10-7 | DprE1 | MOLNOVA [molnova.com]
- 11. tutorchase.com [tutorchase.com]
- 12. quora.com [quora.com]
- 13. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic changes with HMN-176 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HMN-176 in their experiments. This guide addresses potential unexpected phenotypic changes that may arise during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a stilbene (B7821643) derivative and an active metabolite of the prodrug HMN-214. Its primary mechanism is the inhibition of mitosis. It interferes with the proper function of polo-like kinase 1 (PLK1) by altering its spatial distribution, which is crucial for mitotic progression.[1] This leads to a delay in the satisfaction of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2] Notably, this compound is considered a first-in-class anti-centrosome agent as it inhibits centrosome-dependent microtubule nucleation.[2][3]
Q2: Does this compound have other known activities apart from mitotic inhibition?
A2: Yes, this compound has a dual mechanism of action. In addition to its cytotoxic effects as a mitotic inhibitor, it can also restore chemosensitivity in multidrug-resistant (MDR) cells.[1][4] It achieves this by downregulating the expression of the MDR1 gene. This compound inhibits the binding of the transcription factor NF-Y to the MDR1 promoter, thereby reducing the expression of P-glycoprotein, the protein product of the MDR1 gene.[1][4]
Q3: What is the expected morphological phenotype of cells treated with this compound?
A3: The expected phenotype is an accumulation of cells in mitosis with aberrant spindle formation. Specifically, treatment with this compound can lead to the formation of small and/or multipolar spindles.[2] This is distinct from the phenotype induced by agents that directly target tubulin polymerization.
Troubleshooting Guide: Unexpected Phenotypic Changes
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: My cells are arrested in mitosis, but they don't show the typical phenotype of tubulin-targeting drugs. Instead, I observe small or multipolar spindles.
-
Possible Cause: This is, in fact, an expected, though specific, phenotype for this compound. Unlike drugs that directly bind to and disrupt tubulin dynamics (e.g., taxanes or vinca (B1221190) alkaloids), this compound's mechanism of action is centered on the inhibition of centrosome-dependent microtubule nucleation.[2][3] This leads to defects in spindle pole organization and results in the formation of small or multipolar spindles.[2]
-
Troubleshooting Steps & Experimental Protocols:
-
Confirm Spindle Morphology with Immunofluorescence: This is the most direct way to visualize the specific spindle defects.
-
Experimental Protocol: Immunofluorescence Staining of Mitotic Spindles
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the coverslips with PBS. Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization (for PFA-fixed cells): If using PFA, wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash three times with PBS. Stain DNA with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Wash one final time with PBS and mount the coverslips onto glass slides with an anti-fade mounting medium. Visualize using a fluorescence or confocal microscope.[3][5]
-
-
-
Quantify Mitotic Arrest with Flow Cytometry: Confirm that the treatment is inducing a G2/M arrest as expected.
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. An increase in the 4N DNA content peak indicates G2/M arrest.[4][6]
-
-
-
Issue 2: I am observing unexpected changes in cell adhesion, migration, or the expression of extracellular matrix-related genes.
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Possible Cause: this compound has been shown to upregulate the expression of the Tissue Inhibitor of Metalloproteinases (TIMP) gene in ovarian carcinoma cell lines.[2] TIMPs are key regulators of metalloproteinases and have diverse biological activities, including effects on cell growth, migration, and apoptosis, which are independent of their metalloproteinase-inhibitory function.[7][8] This off-target effect could explain unexpected changes in cell behavior related to the extracellular matrix.
-
Troubleshooting Steps & Experimental Protocols:
-
Analyze TIMP-1 Expression Levels: Determine if this compound treatment is altering TIMP-1 expression in your cell model.
-
Experimental Protocol: RT-PCR Analysis of TIMP-1 Gene Expression
-
RNA Extraction: Treat cells with this compound for the desired time and concentration. Isolate total RNA using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: Perform PCR using primers specific for TIMP-1 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis or, for more quantitative results, perform quantitative real-time PCR (qPCR).
-
-
-
Assess Cell Migration and Adhesion: Perform functional assays to quantify any changes in these properties. Standard assays include the wound-healing (scratch) assay for migration and cell adhesion assays on various matrix-coated plates.
-
Issue 3: I am working with a multidrug-resistant cell line, and this compound treatment is re-sensitizing it to other chemotherapeutic agents.
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Possible Cause: This is an expected and documented effect of this compound.[1][4] It is not an unexpected off-target effect but rather a key feature of this compound. This compound inhibits the transcription factor NF-Y, which is essential for the basal expression of the MDR1 gene.[1][4] By downregulating MDR1, this compound reduces the efflux of other drugs, thereby restoring their efficacy.
-
Troubleshooting Steps & Experimental Protocols:
-
Confirm MDR1 Downregulation: Verify that this compound is reducing MDR1 mRNA and/or P-glycoprotein levels in your cells.
-
Experimental Protocol: RT-PCR Analysis of MDR1 Gene Expression
-
Western Blot for P-glycoprotein: Analyze protein lysates from this compound-treated and control cells by Western blotting using an antibody specific for P-glycoprotein.
-
-
Perform Chemo-sensitization Assays: Quantify the extent to which this compound enhances the cytotoxicity of another chemotherapeutic agent.
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Treat your MDR cell line with a range of concentrations of the other chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
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Assess cell viability after a set incubation period (e.g., 72 hours) using an MTT or similar assay.
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Compare the IC50 values of the chemotherapeutic agent with and without this compound co-treatment. A significant decrease in the IC50 value indicates re-sensitization.[11]
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mean of a panel | Various | 112 | [2] |
| P388 (cisplatin-resistant) | Leukemia | 143 | [2] |
| P388 (doxorubicin-resistant) | Leukemia | 557 | [2] |
| P388 (vincristine-resistant) | Leukemia | 265 | [2] |
Table 2: Effect of this compound on MDR1 Expression and Chemo-sensitization
| Cell Line | Treatment | Effect on MDR1 mRNA | GI50 of Adriamycin | Reference |
| K2/ARS | 3 µM this compound | ~56% suppression | Decreased by ~50% | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for investigating atypical mitotic arrest.
Caption: Potential off-target signaling of this compound via TIMP.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nonisotopic competitive RT-PCR assay to measure MDR1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | MDR1 Gene Polymorphisms and Its Association With Expression as a Clinical Relevance in Terms of Response to Chemotherapy and Prognosis in Ovarian Cancer [frontiersin.org]
- 11. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HMN-176 IC50/GI50 Variability
This technical support resource is intended for researchers, scientists, and drug development professionals utilizing HMN-176 in their experiments. It provides troubleshooting guidance and answers to frequently asked questions regarding the variability of this compound IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values.
Frequently Asked Questions (FAQs)
Q1: What is the difference between IC50 and GI50 values?
A1: While often used interchangeably, IC50 and GI50 represent different endpoints. IC50 is the concentration of a drug that causes a 50% inhibition of a specific activity, such as an enzymatic reaction.[1][2] In cell-based assays, it is often used to describe a 50% reduction in cell viability compared to an untreated control. GI50 , on the other hand, is the concentration that causes a 50% inhibition of cell growth.[1][3] This metric is particularly relevant for cytostatic agents that may not directly kill cells but prevent their proliferation. The GI50 calculation takes into account the cell count at the beginning of the treatment period, providing a more accurate measure of growth inhibition.[3]
Q2: Why do I observe significant variability in this compound IC50/GI50 values between experiments?
A2: Variability in IC50/GI50 values for this compound is a common observation and can be attributed to several factors:
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Cell Line-Specific Differences: Different cancer cell lines exhibit varying sensitivities to this compound due to their unique genetic and molecular profiles.
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Experimental Conditions: Minor variations in experimental parameters can significantly impact results. These include cell seeding density, incubation time, and the specific lot of reagents used (e.g., media, serum).
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Assay Methodology: The choice of cytotoxicity or proliferation assay (e.g., MTT, SRB, CellTiter-Glo®) can yield different IC50/GI50 values as they measure different cellular endpoints (metabolic activity, protein content, ATP levels).
-
Data Analysis: The method used for curve fitting and calculating the IC50/GI50 value from the dose-response data can introduce variability.
Q3: What is the mechanism of action of this compound, and how might it contribute to IC50 variability?
A3: this compound has a dual mechanism of action which can contribute to variable responses across different cell lines. It is an active metabolite of the prodrug HMN-214 and has been shown to:
-
Down-regulate MDR1 expression: this compound can inhibit the binding of the transcription factor NF-Y to the promoter of the multidrug resistance gene (MDR1), thereby reducing its expression.[4] This can re-sensitize multidrug-resistant cells to other chemotherapeutic agents.
-
Interfere with Polo-like Kinase 1 (PLK1): this compound interferes with the function of PLK1, a key regulator of mitosis, leading to cell cycle arrest.[5]
The relative dependence of a cell line on these pathways will influence its sensitivity to this compound and thus its IC50/GI50 value.
Troubleshooting Guide
If you are experiencing significant variability in your this compound IC50/GI50 values, consider the following troubleshooting steps:
1. Standardize Your Cell Culture Technique:
-
Cell Passage Number: Use cells from a consistent and low passage number range.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.
2. Control Experimental Parameters:
-
Reagent Consistency: Use the same lot of media, serum, and other reagents for the duration of a study. If a new lot must be used, it is advisable to perform a bridging experiment.
-
Compound Handling: Ensure this compound is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.
-
Incubation Time: Use a consistent and well-justified incubation time for drug treatment.
3. Optimize Your Assay Protocol:
-
Assay Selection: Choose an assay that is appropriate for the expected mechanism of action of this compound (e.g., a proliferation assay for its cytostatic effects).
-
Linear Range: Ensure that the cell number and assay signal are within the linear range of the chosen assay.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates or fill them with sterile PBS.
4. Standardize Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to fit the dose-response curve.
-
Normalization: Properly normalize the data to the untreated control.
This compound IC50/GI50 Data
The following table summarizes publicly available IC50 and GI50 values for this compound in various cancer cell lines. Please note that direct comparison of these values should be made with caution due to the differing experimental conditions under which they were generated.
| Cell Line | Metric | Value (nM) | Notes |
| Panel of various cancer cell lines | Mean IC50 | 112 | |
| Various tumor specimens | Mean IC50 | 118 | |
| P388 leukemia (cisplatin-resistant) | IC50 | 143 | |
| P388 leukemia (doxorubicin-resistant) | IC50 | 557 | |
| P388 leukemia (vincristine-resistant) | IC50 | 265 | |
| K2/ARS ovarian cancer | GI50 of Adriamycin | Reduced by ~50% | Cells pre-treated with 3 µM this compound. |
| HeLa cervical cancer | Promoter Activity Inhibition | ~40% at 300 nM | Inhibition of MDR1 promoter activity.[4] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Seed the cells into a 96-well plate and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or controls.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: IC50 Determination Workflow.
References
HMN-176 Technical Support Center: Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of HMN-176 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least three years.[1] For short-term storage, 4°C is acceptable for up to two years.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For maximum stability, store these aliquots at -80°C, where they are stable for up to one year.[1] If a -80°C freezer is not available, storage at -20°C is possible for up to one month.[1] this compound is soluble in DMSO and DMF at concentrations up to 10 mg/mL.[3]
Q3: I left my this compound solution at room temperature. Is it still usable?
Prolonged exposure to room temperature is not recommended. Degradation may occur, impacting the effective concentration and purity of the compound. We strongly advise performing a quality control check, such as HPLC analysis, to assess the integrity of the solution before use in critical experiments.
Q4: Can I store this compound solutions in the refrigerator (4°C)?
Refrigerated storage of this compound solutions is not recommended for extended periods. If short-term (24-48 hours) refrigerated storage is necessary, the solution should be protected from light. For any storage longer than a few days, freezing at -20°C or -80°C is required.
Q5: What are the potential signs of this compound degradation?
Visual signs of degradation in solid this compound are uncommon. For solutions, you might observe a change in color or the appearance of precipitates. However, the most reliable way to detect degradation is through analytical methods like HPLC, which can reveal a decrease in the main compound peak and the emergence of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | Prepare fresh stock solutions from solid compound. Aliquot new stocks into single-use volumes and store at -80°C. Verify the concentration and purity of a representative aliquot via HPLC. |
| Reduced compound potency | Loss of active this compound due to chemical degradation. | Discard the suspect stock solution. Prepare a fresh solution and confirm its concentration. Consider performing a dose-response experiment to verify biological activity against a historical baseline. |
| Precipitate observed in thawed solution | Poor solubility or compound degradation. The solubility of this compound in aqueous media is low. | Warm the solution gently (e.g., to 37°C) and vortex to attempt redissolution.[2] If the precipitate remains, it may be a degradation product. The solution should be analyzed for purity or discarded. |
Stability Data
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage duration to maintain compound integrity.
| Form | Storage Temperature | Recommended Maximum Storage Duration |
| Solid (Powder) | -20°C | ≥ 3 years[1] |
| 4°C | 2 years[2] | |
| In Solvent (DMSO) | -80°C | 1 year[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method to quantify the purity of this compound and detect potential degradation products.
1. Objective: To determine the percentage of intact this compound in a sample relative to its degradation products.
2. Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Sample Preparation:
-
Solid this compound: Prepare a 1 mg/mL stock solution in DMSO. Dilute this stock to a final concentration of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
This compound Solution: Dilute the existing solution to a final concentration of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
4. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 20% B
-
19-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 343 nm[3]
-
Column Temperature: 30°C
5. Data Analysis:
-
Integrate the peak area for this compound and any other observed peaks.
-
Calculate the purity of this compound using the formula:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) * 100
-
Visual Guides
Caption: Workflow for assessing this compound purity via HPLC.
Caption: Decision tree for proper this compound storage.
References
overcoming limitations of HMN-176 in clinical translation
Welcome to the technical support center for HMN-176. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the clinical translation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. Firstly, it interferes with the function of polo-like kinase 1 (PLK1), a key regulator of mitosis, without directly inhibiting its catalytic activity.[1][2][3] This interference leads to mitotic arrest and apoptosis in cancer cells.[4][5] Secondly, this compound targets the transcription factor NF-Y, inhibiting its binding to the Y-box in the MDR1 promoter.[6][7] This leads to the downregulation of MDR1 expression, which can restore chemosensitivity in multidrug-resistant cells.[6]
Q2: What is the relationship between this compound and HMN-214?
A2: this compound is the active metabolite of the prodrug HMN-214.[4][6][7] HMN-214 is designed for better oral bioavailability and is converted to this compound in the body.[8]
Q3: What are the known dose-limiting toxicities of the prodrug HMN-214 observed in clinical trials?
A3: A Phase I clinical trial of HMN-214 in patients with advanced solid tumors identified severe myalgia/bone pain syndrome and hyperglycemia as dose-limiting toxicities at a dose of 9.9 mg/m²/d.[8] Neutropenia was also noted as a main adverse effect.[5]
Q4: Has resistance to this compound been observed?
A4: While this compound is known to circumvent multidrug resistance by downregulating MDR1, the development of direct resistance to this compound itself appears to be challenging.[6] One study reported that efforts to establish a cell line resistant to this compound were unsuccessful.[7]
Q5: What is the solubility of this compound?
A5: this compound is practically insoluble in water and ethanol.[9][10] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][9][10] See the solubility data table below for more details.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Poor compound solubility in aqueous buffers | Inherent low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For final experimental concentrations, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is compatible with your assay and does not exceed cytotoxic levels (typically <0.5%). Use ultrasonic and warming to aid dissolution in DMSO.[1][11] |
| Inconsistent results in cell-based assays | - Compound precipitation. - Degradation of the compound. - Variability in cell line sensitivity. | - Visually inspect for precipitation after dilution into aqueous media. If precipitation occurs, consider lowering the final concentration or using a different formulation approach (e.g., with solubilizing agents, though this requires validation). - Store this compound powder at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be stored at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. - Regularly perform cell line authentication and test for mycoplasma contamination. Confirm the expression of PLK1 and NF-Y in your cell lines. |
| High background toxicity in control cells | - High final DMSO concentration. - Off-target effects of this compound. | - Ensure the final DMSO concentration in your vehicle control is identical to that in your this compound treated samples and is below the toxicity threshold for your specific cell line. - As with other PLK1 inhibitors, off-target effects leading to hematological toxicities have been noted.[2][12] If observing unexpected toxicity, consider performing dose-response curves on relevant normal cell lines to determine the therapeutic window. |
| Difficulty in translating in vitro findings to in vivo models | - Poor bioavailability of this compound. - Rapid metabolism. | - For in vivo studies, consider using the prodrug HMN-214, which is designed for oral administration and is converted to this compound in vivo.[8] - Conduct pharmacokinetic studies to determine the optimal dosing regimen for maintaining therapeutic concentrations of this compound. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL (78.45 mM) | [1][11] |
| DMSO | 76 mg/mL (198.72 mM) | [9][10] |
| DMF | 10 mg/mL | [4] |
| Water | Insoluble | [5][9][10] |
| Ethanol | Insoluble | [9][10] |
| Note: Solubility in DMSO can be enhanced with ultrasonic and warming.[1][11] It is recommended to use freshly opened DMSO as it is hygroscopic, which can affect solubility.[1] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC₅₀ (nM) | Reference |
| Panel of various cancer cell lines | Various | 118 | [1] |
| Panel of various cancer cell lines | Various | 112 | [4] |
| P388 (Cisplatin-resistant) | Leukemia | 143 | [4] |
| P388 (Doxorubicin-resistant) | Leukemia | 557 | [4] |
| P388 (Vincristine-resistant) | Leukemia | 265 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder (solid, off-white to light yellow)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution thoroughly.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) or use an ultrasonic bath to aid dissolution.[1][11]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[1]
-
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. labsolu.ca [labsolu.ca]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
managing HMN-176-induced cellular stress responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing HMN-176-induced cellular stress responses. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and use of this compound.
1. What is the primary mechanism of action of this compound?
This compound is the active metabolite of the prodrug HMN-214 and functions as a potent anti-tumor agent.[1][2] Its primary mechanism involves the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis.[3] It does not directly inhibit tubulin polymerization but disrupts centrosome-dependent microtubule nucleation, leading to the formation of abnormal mitotic spindles.[4][5] Additionally, this compound can down-regulate the expression of the multidrug resistance gene (MDR1) by inhibiting the transcription factor NF-Y.[1][2]
2. In which cell lines has this compound shown activity?
This compound has demonstrated potent cytotoxicity against a broad range of human tumor cell lines, including those derived from colon, lung, breast, and ovarian cancers.[3][6][7]
3. What is the typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell line and experimental duration. However, concentrations in the range of 0.1 µM to 10 µM are commonly used in vitro.[3][6][7] The mean IC50 value across a panel of tumor cell lines has been reported to be 118 nM.[6]
4. How does this compound induce apoptosis?
This compound induces apoptosis primarily through the intrinsic, mitochondrial-mediated caspase-9 pathway.[3] This involves the upregulation of p53 and the pro-apoptotic proteins Noxa and Puma, as well as the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3]
5. Does this compound affect microtubule dynamics?
Yes, but not by directly inhibiting tubulin polymerization. Instead, this compound inhibits centrosome-dependent microtubule nucleation, which results in the formation of short and/or multipolar spindles.[4][5] This delays the satisfaction of the spindle assembly checkpoint.[4]
II. Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Cell Viability and Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell number in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Contamination. | Regularly check for and address any microbial contamination in cell cultures. | |
| No significant cytotoxicity observed. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| The cell line is resistant. | Consider using a more sensitive cell line or investigate mechanisms of resistance. | |
| Insufficient incubation time. | Extend the duration of this compound treatment. |
Cell Cycle Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution of cell cycle phases. | Improper cell fixation. | Use ice-cold 70% ethanol (B145695) and fix cells gently while vortexing to prevent clumping. |
| Inadequate DNA staining. | Optimize the concentration of propidium (B1200493) iodide and RNase A treatment time. | |
| High percentage of debris in the sample. | Excessive cell death or harsh handling. | Handle cells gently during harvesting and washing steps. Consider using a viability dye to exclude dead cells. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Possible Cause | Troubleshooting Steps |
| High background of Annexin V positive cells. | Cells were harvested too harshly. | Use a gentle harvesting method, such as washing with PBS and using a cell scraper, to minimize membrane damage. |
| Incubation time with Annexin V was too long. | Follow the manufacturer's recommended incubation time. | |
| No significant increase in apoptosis. | This compound concentration or treatment time is insufficient. | Increase the concentration of this compound or extend the treatment duration. |
| The cell line is resistant to apoptosis. | Investigate the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family). |
III. Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| Mean IC50 | 118 nM | Panel of various human tumor cell lines | [6] |
| Activity in Breast Cancer Specimens (10.0 µg/mL) | 63% (5/8) | Human tumor specimens | [6] |
| Activity in Non-Small Cell Lung Cancer Specimens (10.0 µg/mL) | 67% (4/6) | Human tumor specimens | [6] |
| Activity in Ovarian Cancer Specimens (10.0 µg/mL) | 57% (4/7) | Human tumor specimens | [6] |
Table 2: Effect of this compound on Multidrug Resistance
| Parameter | Value | Cell Lines/Conditions | Reference |
| MDR1 mRNA Suppression | ~56% | K2 and K2/ARS cells treated with 3 µM this compound for 48h | [1] |
| Reduction in GI50 for Adriamycin | ~40% | K2/ARS cells pretreated with 3 µM this compound | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments.
A. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Aspirate the media and wash the cells with PBS. Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution (e.g., 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer.
B. Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, p53) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. RT-PCR for MDR1 Gene Expression
-
RNA Extraction: Treat cells with this compound. Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
PCR Amplification: Perform PCR using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. Quantify the band intensities to determine the relative expression of MDR1 mRNA.
V. Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: this compound induced apoptosis signaling pathway.
Caption: this compound mechanism of G2/M cell cycle arrest.
Caption: General workflow for Western Blotting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Small Organic Compound this compound Delays Satisfaction of the Spindle Assembly Checkpoint by Inhibiting Centrosome-Dependent Microtubule Nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of PLK1 Inhibitors: HMN-176 vs. BI 2536
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (PLK1) is a cornerstone of mitotic regulation and a validated target in oncology. Its overexpression in a multitude of cancers has driven the development of small-molecule inhibitors aimed at disrupting cell division in malignant cells. This guide provides an objective comparison of two notable PLK1 inhibitors, HMN-176 and BI 2536, focusing on their distinct mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | BI 2536 |
| Mechanism of Action | Indirectly inhibits PLK1 by altering its subcellular localization.[1][2] | Direct, ATP-competitive inhibitor of PLK1's kinase domain.[3] |
| Primary Target | Polo-like kinase 1 (PLK1) | Polo-like kinase 1 (PLK1) |
| Administration | Active metabolite of the oral prodrug HMN-214. | Intravenous. |
| Primary Effect | Mitotic arrest at G2/M phase, leading to apoptosis.[4] | Induces mitotic arrest and apoptosis.[3] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and BI 2536 lies in how they achieve PLK1 inhibition.
BI 2536 is a classic ATP-competitive inhibitor. It binds directly to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression. This direct enzymatic inhibition is a well-established strategy for kinase inhibitors.[3]
This compound , the active metabolite of the prodrug HMN-214, employs a more nuanced approach. Instead of blocking the kinase activity directly, it interferes with the proper subcellular localization of PLK1.[1][2] During mitosis, PLK1 must be precisely positioned at structures like centrosomes and kinetochores to perform its functions. By disrupting this spatial regulation, this compound effectively prevents PLK1 from accessing its targets, leading to mitotic arrest.[1][2] This indirect mechanism means that a direct enzymatic inhibition assay may not fully capture its cellular efficacy.
Quantitative Data: Potency and Efficacy
The differing mechanisms of action are reflected in the available quantitative data. BI 2536 has been extensively characterized in biochemical assays, while this compound's potency is primarily described through its cellular effects.
Table 1: Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) | Notes |
| BI 2536 | PLK1 | 0.83 | Highly potent direct inhibition. |
| PLK2 | 3.5 | Shows some activity against other PLK family members. | |
| PLK3 | 9.0 | ||
| This compound | PLK1 | Not Applicable | Does not directly inhibit the PLK1 kinase domain in a classic sense.[1] Its efficacy is measured by cellular outcomes. |
Table 2: In Vitro Cytotoxic Activity (Cellular IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | BI 2536 IC50 (nM) |
| Mean Value | Various | ~118[4][5] | Not Applicable |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Not Available | 12[3] |
| NCI-H211 | Small Cell Lung Cancer | Not Available | 4.188[3] |
| NCI-H82 | Small Cell Lung Cancer | Not Available | 5.456[3] |
| SAS | Oral Squamous Cell Carcinoma | Not Available | 160 |
| OECM-1 | Oral Squamous Cell Carcinoma | Not Available | 32 |
Note: Direct head-to-head IC50 values in the same cancer cell lines are not always available in the literature. The provided data is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Visualizing the PLK1 Signaling Pathway
PLK1 is a central node in the complex network of proteins that governs mitosis. Its activation and downstream targets are critical for the G2/M transition and proper execution of cell division.
Caption: Simplified PLK1 signaling pathway and points of inhibition.
Experimental Protocols
Reproducible and rigorous experimental data are the bedrock of drug comparison. Below are detailed methodologies for key assays used to characterize PLK1 inhibitors.
In Vitro PLK1 Kinase Assay (ADP-Glo™ Format)
This assay directly measures the enzymatic activity of PLK1 and the potency of direct inhibitors like BI 2536.
Objective: To determine the concentration of an inhibitor required to reduce PLK1 enzymatic activity by 50% (IC50).
Methodology:
-
Reagents: Recombinant human PLK1, PLK1 substrate (e.g., casein or a specific peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound (BI 2536), and kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Procedure:
-
Prepare serial dilutions of BI 2536 in DMSO and then further dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or a vehicle control (DMSO).
-
Add 2 µL of recombinant PLK1 enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the PLK1 activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro kinase assay.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the inhibitors on cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Reagents: Cancer cell line of interest, complete culture medium, test compounds (this compound, BI 2536), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization agent (e.g., DMSO or SDS).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or BI 2536. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization agent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method determines the cell cycle phase at which the inhibitors induce arrest.
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after inhibitor treatment.
Methodology:
-
Reagents: Cancer cell line, complete culture medium, test compounds, phosphate-buffered saline (PBS), ice-cold 70% ethanol (B145695), and propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Procedure:
-
Seed cells in 6-well plates and treat them with the inhibitors at appropriate concentrations for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells, decant the ethanol, and wash with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak is indicative of a mitotic arrest.
Conclusion
Both this compound and BI 2536 are effective inhibitors of the PLK1 pathway that induce mitotic arrest and apoptosis in cancer cells. They represent two distinct therapeutic strategies:
-
BI 2536 is a highly potent, direct kinase inhibitor, making it a valuable tool for experiments where direct enzymatic inhibition is the desired mechanism. Its high potency in biochemical assays is a clear advantage.
-
This compound offers a unique mechanism by disrupting the subcellular localization of PLK1. This alternative approach may be effective in contexts where resistance to ATP-competitive inhibitors could arise. As the active metabolite of an oral prodrug, it also presents a different pharmacokinetic profile.
The choice between these two inhibitors will depend on the specific research question, the cancer model being studied, and the desired mechanism of action. The experimental protocols provided herein offer a robust framework for their evaluation and comparison.
References
A Comparative Guide to the Differential Mechanisms of HMN-176 and Other Polo-like Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor HMN-176 and other notable PLK inhibitors, including volasertib (B1683956), onvansertib (B609756), and rigosertib. A key differentiator in their mechanism of action is highlighted: this compound uniquely functions by disrupting the subcellular localization of PLK1, whereas the other inhibitors primarily act by directly targeting the kinase's catalytic activity. This guide presents supporting experimental data, detailed methodologies for key assays, and visual diagrams of associated signaling pathways to facilitate a deeper understanding of their distinct and overlapping functionalities.
Distinct Mechanisms of Action
Polo-like kinase 1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression in various cancers has made it an attractive target for anticancer therapies. While all the inhibitors discussed here target PLK1, their modes of action diverge significantly.
This compound: An Inhibitor of PLK1 Subcellular Localization
This compound, the active metabolite of the oral prodrug HMN-214, stands apart from other PLK1 inhibitors. Instead of directly inhibiting the kinase activity of PLK1, this compound interferes with its proper subcellular localization.[1][2] This disruption leads to defects in centrosome-mediated microtubule nucleation, resulting in the formation of short or multipolar spindles and ultimately, mitotic arrest and apoptosis.[3][4] This unique mechanism suggests that this compound may be effective in overcoming resistance mechanisms that can develop against ATP-competitive inhibitors.
Volasertib, Onvansertib, and Rigosertib: Direct Kinase Inhibitors
In contrast to this compound, volasertib and onvansertib are potent ATP-competitive inhibitors that bind to the kinase domain of PLK1, directly blocking its catalytic activity.[5][6] This inhibition prevents the phosphorylation of PLK1 substrates essential for mitotic progression, leading to G2/M cell cycle arrest and apoptosis.[5][7] Rigosertib was initially described as a non-ATP-competitive PLK1 inhibitor; however, its mechanism of action is a subject of ongoing debate, with studies suggesting it may also function as a microtubule-destabilizing agent or a RAS mimetic.[8]
Quantitative Data Presentation
The following tables summarize the in vitro potency and kinase selectivity of this compound, volasertib, onvansertib, and rigosertib. The data has been compiled from various preclinical studies. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, these values should be interpreted with consideration of the different assays and conditions used.
Table 1: In Vitro Cytotoxicity (IC50) of PLK Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Volasertib IC50 (nM) | Onvansertib IC50 (nM) | Rigosertib IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | ~118 (mean across 22 cell lines)[5] | 21 (EC50)[5] | Not available | Reported activity[8] |
| HCT116 | Colon Cancer | 350[5] | Not available | Not available | Reported activity[8] |
| PC-3 | Prostate Cancer | ~118 (mean across 22 cell lines)[5] | 90[5] | Not available | Not available |
| HeLa | Cervical Cancer | ~3000[5] | 20[5] | Not available | Not available |
| MCAS | Mucinous Ovarian Cancer | Not available | Active at nanomolar concentrations[9] | Active at nanomolar concentrations[9] | Not available |
| EFO27 | Ovarian Cancer | Not available | Active at nanomolar concentrations[9] | Active at nanomolar concentrations[9] | Not available |
| JHOM1 | Ovarian Cancer | Not available | Active at nanomolar concentrations[9] | Active at nanomolar concentrations[9] | Not available |
Table 2: Kinase Inhibitory Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Notes |
| This compound | PLK1 | Does not directly inhibit kinase activity[1] | Primarily acts on PLK1 localization.[3][4] |
| Volasertib | PLK1 | 0.87[7] | 6-fold selective for PLK1 over PLK2 (IC50 = 5 nM) and 65-fold over PLK3 (IC50 = 56 nM).[7] |
| PLK2 | 5[7] | ||
| PLK3 | 56[7] | ||
| Onvansertib | PLK1 | 36[7] | Highly selective for PLK1 over PLK2 and PLK3 (>5000-fold).[8] |
| Rigosertib | PLK1 | Reported as a multi-kinase inhibitor[8] | Mechanism is debated; also reported to affect PI3K/Akt pathway and act as a RAS mimetic.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these PLK inhibitors are provided below.
In Vitro Kinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PLK1.
Principle: A recombinant PLK1 enzyme is incubated with a substrate and ATP. The inhibitor's ability to block the phosphorylation of the substrate is measured.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the test compound at various concentrations, recombinant human PLK1 enzyme, a suitable substrate (e.g., casein or a specific peptide), and ATP in a kinase assay buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, such as radioactive detection of incorporated phosphate (B84403) or luminescence-based assays like ADP-Glo™.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to an untreated control. Determine the IC50 value from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the distinct mechanisms of action and the general signaling pathway of PLK1.
References
- 1. Preclinical Models for Functional Precision Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-regulated mechanism of Plk1 localization to kinetochores: lessons from the Plk1-PBIP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small organic compound this compound delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
HMN-176 vs. Conventional Chemotherapy: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a detailed comparison of the investigational agent HMN-176 and conventional chemotherapy agents used in the treatment of ovarian, non-small cell lung, and breast cancers. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical efficacy, and available clinical data to support further investigation and development in oncology.
Executive Summary
This compound, the active metabolite of the oral prodrug HMN-214, is a stilbene (B7821643) derivative that has demonstrated a unique dual mechanism of action, setting it apart from traditional cytotoxic agents. It interferes with the critical mitotic regulator Polo-like kinase 1 (Plk1) and simultaneously downregulates the multidrug resistance gene MDR1 by inhibiting the transcription factor NF-Y.[1][2] This multifaceted approach suggests potential efficacy in both treatment-naive and multidrug-resistant tumors. Preclinical studies have shown potent cytotoxic activity of this compound across a range of cancer cell lines and in ex vivo human tumor specimens.[3][4] This guide presents the available quantitative data for this compound alongside that of standard-of-care chemotherapy agents, highlighting its potential while acknowledging the current limitations in direct comparative data.
Mechanism of Action: A Dual-Pronged Attack
Conventional chemotherapy agents primarily induce cancer cell death through direct DNA damage (e.g., platinum compounds like cisplatin (B142131) and carboplatin), inhibition of DNA replication (e.g., anthracyclines like doxorubicin), or disruption of microtubule function during mitosis (e.g., taxanes like paclitaxel).
This compound, however, employs a more targeted and nuanced approach:
-
Polo-like Kinase 1 (Plk1) Interference: this compound does not directly inhibit Plk1's kinase activity but rather alters its subcellular localization.[1] This disruption of Plk1 function is critical as Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6] By interfering with Plk1, this compound induces mitotic arrest at the G2/M phase, leading to apoptotic cell death in cancer cells, which often overexpress Plk1.[3][7]
-
NF-Y-Mediated MDR1 Downregulation: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), frequently mediated by the overexpression of the MDR1 gene, which encodes the drug efflux pump P-glycoprotein.[8] this compound has been shown to inhibit the transcription factor NF-Y from binding to the MDR1 promoter, thereby suppressing MDR1 gene expression.[2][9] This mechanism suggests that this compound could potentially re-sensitize resistant tumors to other chemotherapeutic agents or be effective in tumors with intrinsic MDR.
Below are diagrams illustrating the signaling pathways affected by this compound.
Preclinical Efficacy: In Vitro and In Vivo Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against a broad panel of human cancer cell lines.[10] The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) data for this compound and conventional chemotherapy agents in ovarian, non-small cell lung, and breast cancer cell lines.
Disclaimer: The data presented below are compiled from multiple independent studies. Direct comparison of absolute values should be approached with caution due to variations in experimental protocols, including cell culture conditions, drug exposure times, and assay methodologies. The primary purpose of these tables is to provide a general overview of the relative potency of these agents.
Table 1: In Vitro Efficacy in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Carboplatin IC50 (µM) |
| K2/ARS (Dox-Resistant) | 2000[11] | - | - |
| OVCAR-3 | - | - | <40[12] |
| OVCAR-8 | - | 10.51[13] | >85[12] |
| SKOV3 | - | - | - |
| A2780 | - | - | - |
Table 2: In Vitro Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound IC50 (nM) | Cisplatin IC50 (µM) |
| A549 | 350[14] | 9[15] |
| H460 | - | 3.8[16] |
Table 3: In Vitro Efficacy in Breast Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) |
| MCF-7 | 118 (mean)[11] | - |
| MDA-MB-231 | - | - |
In Vivo Antitumor Activity
The oral prodrug of this compound, HMN-214, has been evaluated in several human tumor xenograft models in mice.
Table 4: In Vivo Efficacy of HMN-214 in Mouse Xenograft Models
| Cancer Type | Cell Line | HMN-214 Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Prostate | PC-3 | 10-20 | Significant | [11] |
| NSCLC | A549 | 10-20 | Significant | [11] |
| Colon | WiDr | 10-20 | Significant | [11] |
| Colon | HCT116 | 40 | 53% | [14] |
Table 5: In Vivo Efficacy of Conventional Chemotherapy in Mouse Xenograft Models
| Cancer Type | Cell Line | Agent | Key Findings | Reference |
| Ovarian | SKOV3ip, OVCAR5 | Paclitaxel | Significant tumor growth inhibition | [17] |
| NSCLC | A549 | Cisplatin | Significant tumor growth inhibition | [18][19] |
| Breast | 4T1, MDA-MB-231 | Doxorubicin | Moderate tumor growth inhibition | [20] |
Clinical Development and Safety Profile
A Phase I clinical trial of HMN-214 was conducted in patients with advanced solid tumors.[21] The study established the maximum tolerated dose (MTD) and recommended Phase II dose at 8 mg/m²/day on a 21-day on, 7-day off schedule.[21] Dose-limiting toxicities included severe myalgia/bone pain syndrome and hyperglycemia.[21] Of the 29 evaluable patients, seven achieved stable disease as their best response, including a patient with heavily pretreated breast cancer who had stable disease for six months.[21]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Workflow Diagram
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound, conventional agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the test compounds. Include vehicle-only controls.
-
Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Incubate the plate overnight in the incubator.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Western Blotting for MDR1 (P-glycoprotein) Expression
This technique is used to detect and quantify the amount of P-glycoprotein in cell lysates.
Procedure:
-
Culture cells with and without this compound for a specified period (e.g., 48 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 7.5%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MDR1/P-glycoprotein (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the MDR1 band intensity to a loading control, such as β-actin or GAPDH.
RT-PCR for MDR1 mRNA Expression
This method is used to measure the relative abundance of MDR1 messenger RNA.
Procedure:
-
Isolate total RNA from cells treated with and without this compound using a commercial kit.
-
Assess the quantity and quality of the RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform polymerase chain reaction (PCR) using primers specific for the MDR1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis and visualize them with a DNA stain.
-
For quantitative real-time PCR (qRT-PCR), perform the reaction in the presence of a fluorescent dye (e.g., SYBR Green) and measure the fluorescence signal at each cycle to determine the relative expression levels of MDR1 mRNA.
Conclusion and Future Directions
This compound represents a promising investigational agent with a novel dual mechanism of action that has the potential to overcome some of the limitations of conventional chemotherapy, particularly multidrug resistance. The preclinical data are encouraging, demonstrating potent cytotoxicity and in vivo antitumor activity. However, the lack of direct comparative studies with standard-of-care agents makes it difficult to definitively position this compound in the current therapeutic landscape.
Future research should focus on:
-
Direct, head-to-head preclinical studies comparing this compound with conventional chemotherapy agents in a panel of well-characterized cancer models, including patient-derived xenografts.
-
Investigation of this compound in combination with standard chemotherapy to explore potential synergistic effects, particularly given its ability to downregulate MDR1.
-
Further clinical development of HMN-214 or other next-generation Plk1-interfering agents, potentially in patient populations with tumors known to overexpress Plk1 or with acquired resistance to conventional therapies.
This guide provides a foundational overview for the scientific community to build upon as we continue to explore novel and more effective treatments for cancer.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptional Regulation of the MDR1 Gene by Histone Acetyltransferase and Deacetylase Is Mediated by NF-Y - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Paclitaxel Inhibits Ovarian Tumor Growth by Inducing Epithelial Cancer Cells to Benign Fibroblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting | springermedizin.de [springermedizin.de]
- 17. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin‐controlled p53 gene therapy for human non‐small cell lung cancer xenografts in athymic nude mice via the CArG elements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 21. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Novel Approach to Overcoming Multidrug Resistance by Targeting MDR1 Expression
A Comparative Guide for Researchers and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A key mechanism underlying this phenomenon is the overexpression of the Multidrug Resistance 1 (MDR1) gene, which encodes for the efflux pump P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, has emerged as a promising compound that circumvents MDR by directly suppressing the expression of MDR1. This guide provides a comprehensive comparison of this compound with other known modulators of MDR1 expression, supported by experimental data and detailed methodologies.
Mechanism of Action: this compound vs. Other MDR1 Modulators
This compound distinguishes itself from many other MDR modulators by its unique mechanism of action. Instead of inhibiting the function of the P-gp pump, this compound targets the transcriptional machinery responsible for MDR1 gene expression. Specifically, this compound has been shown to inhibit the binding of the transcription factor NF-Y to the Y-box consensus sequence within the MDR1 promoter.[1] This inhibition at the transcriptional level leads to a significant reduction in both MDR1 mRNA and P-gp protein levels, ultimately restoring the chemosensitivity of resistant cancer cells.[1][2][3]
In contrast, many other compounds modulate MDR through different mechanisms. Some, like Valspodar (PSC 833), are direct inhibitors of P-gp function, competing with chemotherapeutic drugs for binding to the pump.[4][5][6] Others, such as the proteasome inhibitor bortezomib (B1684674) , can downregulate P-gp expression, but their primary mechanism of action is not direct inhibition of a specific transcription factor.[7][8] Natural compounds like curcumin (B1669340) and tryptanthrin have also been reported to decrease MDR1 expression, though their precise molecular targets can be multifactorial.[9][10][11][12][13][14][15]
Comparative Performance of MDR1/P-gp Modulators
Direct, head-to-head comparative studies of this compound with other MDR1 expression inhibitors using standardized assays are limited. However, the following table summarizes the reported effects of various compounds on MDR1 expression or P-gp function based on available literature. This allows for an indirect comparison of their potency and mechanisms.
| Compound | Target/Mechanism | Cell Line(s) | Concentration | Effect on MDR1/P-gp | Reference(s) |
| This compound | NF-Y Inhibition (Transcriptional Repression) | K2/ARS (human ovarian cancer) | 3 µM | 56% decrease in MDR1 mRNA expression after 48h. | [1][2][16] |
| Valspodar (PSC 833) | P-gp Function Inhibition | LLC-PK1 cells expressing MDR1 | 0.291 µM (IC50) | Inhibition of digoxin (B3395198) transport. | [4] |
| Bortezomib | Proteasome Inhibition (leading to P-gp downregulation) | RPMI-Dox40, DLKP-A | 4-16 nM | Reduction in P-gp protein levels after 24h. | [7] |
| Curcumin | Inhibition of MDR1 gene expression | KB-V1 (human cervical carcinoma) | 10 µM | Reduction in MDR1 mRNA levels after 48h. | [12] |
| Tariquidar (XR9576) | P-gp Function Inhibition | CHrB30 | 487 nM (EC50) | Increased accumulation of P-gp substrates. | [17] |
| Ko143 | Primarily BCRP Inhibition; P-gp at higher concentrations | Glioblastoma stem cells | - | Potentiates TMZ efficacy, suggesting P-gp inhibition. | [18] |
Experimental Protocols for Validating this compound's Effect on MDR1 Expression
To facilitate the replication and validation of the findings related to this compound, detailed methodologies for key experiments are provided below.
RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for MDR1 mRNA Expression
This protocol is for the semi-quantitative or quantitative analysis of MDR1 mRNA levels in cancer cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., K2/ARS) at an appropriate density and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 3 µM) for a specified time period (e.g., 48 hours). Include a vehicle-treated control group.
-
RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., Maxima First Strand cDNA Synthesis Kit, Thermo Fisher Scientific) with oligo(dT) or random primers.
-
PCR Amplification:
-
For semi-quantitative PCR, perform PCR using primers specific for MDR1 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
For quantitative real-time PCR (qPCR), use a SYBR Green or TaqMan-based assay. The reaction is performed in a real-time PCR system.
-
-
Data Analysis:
-
For semi-quantitative PCR, analyze the PCR products by agarose (B213101) gel electrophoresis and visualize them with ethidium (B1194527) bromide. Quantify band intensities using densitometry software.
-
For qPCR, determine the cycle threshold (Ct) values. Normalize the MDR1 Ct values to the housekeeping gene Ct values (ΔCt). Calculate the relative fold change in expression using the 2-ΔΔCt method.
-
Western Blotting for P-glycoprotein (P-gp) Expression
This protocol is for the detection and quantification of P-gp protein levels in cell lysates.
-
Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 7.5% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for P-gp (e.g., clone C219) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize by autoradiography or a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the P-gp signal to the loading control.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay measures the transcriptional activity of the MDR1 promoter in response to this compound.
-
Plasmid Constructs: Clone the human MDR1 promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic). A control vector with a constitutively active promoter (e.g., pRL-CMV expressing Renilla luciferase) should be used for normalization of transfection efficiency.
-
Cell Transfection: Co-transfect the cancer cells (e.g., HeLa) with the MDR1 promoter-luciferase construct and the Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment and Cell Lysis: After 24 hours, treat the transfected cells with various concentrations of this compound for an additional 24-48 hours. Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the relative luciferase activity as a measure of MDR1 promoter activity.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding Activity
EMSA is used to determine if this compound inhibits the binding of the transcription factor NF-Y to its consensus sequence in the MDR1 promoter.
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the NF-Y binding site (Y-box) in the MDR1 promoter. Label the double-stranded DNA probe with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Nuclear Extract Preparation: Prepare nuclear extracts from untreated or this compound-treated cells.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to block non-specific binding. For competition assays, add an excess of unlabeled probe. To test the effect of this compound, pre-incubate the nuclear extracts with the compound before adding the probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, dry the gel and expose it to an X-ray film.
-
For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Data Analysis: Analyze the resulting autoradiogram or image for the presence and intensity of the shifted band corresponding to the NF-Y-DNA complex. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-Y binding.
Visualizing the Mechanism of this compound Action
The following diagrams illustrate the proposed signaling pathway of this compound's effect on MDR1 expression and a typical experimental workflow for its validation.
Caption: Mechanism of this compound on MDR1 expression.
Caption: Experimental workflow for validating this compound's effect.
References
- 1. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 173529-10-7 | DprE1 | MOLNOVA [molnova.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Valspodar: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of bortezomib with multidrug transporters: implications for therapeutic applications in advanced multiple myeloma and other neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulation of human multidrug-resistance MDR-1 gene by natural curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory effect of curcumin on MDR1 gene expression in patient leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzo[b]tryptanthrin inhibits MDR1, topoisomerase activity, and reverses adriamycin resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the tryptanthrin-derived indoloquinazoline as an anti-breast cancer agent via ERK/JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Tariquidar | P-gp | TargetMol [targetmol.com]
- 18. Ko143 Reverses MDR in Glioblastoma via Deactivating P-Glycoprotein, Sensitizing a Resistant Phenotype to TMZ Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of HMN-176 Cytotoxicity Across Diverse Cancer Types
For Immediate Release
This guide provides a comprehensive comparative analysis of the cytotoxic effects of HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, across a spectrum of human cancer cell lines. Developed for researchers, scientists, and drug development professionals, this document compiles quantitative cytotoxicity data, detailed experimental methodologies, and visual representations of the key signaling pathways influenced by this compound.
Executive Summary
This compound has demonstrated potent cytotoxic activity against a broad range of human tumor cell lines. Its mechanism of action is multifaceted, primarily involving the induction of cell cycle arrest at the G2/M phase and the modulation of key signaling pathways related to cell division and drug resistance. Notably, this compound has shown efficacy in multidrug-resistant cancer cells, a significant challenge in oncology. This guide offers a side-by-side comparison of this compound's cytotoxic performance, supported by experimental data, to inform further research and development efforts.
Data Presentation: this compound Cytotoxicity (IC50)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines. The data highlights the compound's broad-spectrum anticancer activity.
| Cell Line | Cancer Type | IC50 (nM) |
| Mean Value | Various | 112 |
| HCT116 | Colon Carcinoma | 350 |
| A549 | Lung Carcinoma | 350 |
| P388/CDDP | Cisplatin-Resistant Leukemia | 143 |
| P388/VCR | Vincristine-Resistant Leukemia | 265 |
| P388/ADM | Doxorubicin-Resistant Leukemia | 557 |
Note: The mean IC50 value is derived from a panel of various cancer cell lines. Specific cell lines contributing to this mean were not fully detailed in the reviewed literature.
Furthermore, studies on human tumor specimens have demonstrated a dose-dependent response to this compound. At a concentration of 1.0 µg/ml, a 75% response rate was observed in breast cancer specimens.[1] At 10 µg/ml, response rates of 67% in non-small-cell lung cancer and 57% in ovarian cancer specimens were reported.[1]
Experimental Protocols
The evaluation of this compound cytotoxicity is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for this compound Cytotoxicity Assessment
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in a culture medium. The medium in the wells is replaced with the medium containing the various concentrations of this compound.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To elucidate the mechanisms underlying the cytotoxic effects of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for assessing this compound cytotoxicity.
This compound exerts its anticancer effects through at least two distinct signaling pathways: interference with Polo-like kinase 1 (PLK1) function and inhibition of the Nuclear Factor Y (NF-Y) pathway, which is crucial for the expression of the multidrug resistance gene MDR1.
Caption: this compound mediated disruption of the PLK1 signaling pathway.
Caption: this compound mediated inhibition of the NF-Y/MDR1 pathway.
Conclusion
This compound exhibits significant cytotoxic activity across a variety of cancer types, including those with acquired resistance to conventional chemotherapeutic agents. Its dual mechanism of action, targeting both cell cycle progression via PLK1 and drug resistance through NF-Y inhibition, positions it as a promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate these efforts and provide a solid foundation for comparative analysis with other anticancer compounds.
References
HMN-176: A Promising Agent Against Multidrug Resistance
A detailed comparison of HMN-176's performance in cross-resistance studies, highlighting its potential to overcome resistance to conventional chemotherapeutic agents.
This compound, the active metabolite of the orally available prodrug HMN-214, has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells. This guide provides a comprehensive overview of cross-resistance studies involving this compound, presenting key experimental data, detailed protocols, and visualizations of its mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this novel anticancer agent.
Mechanism of Action: Targeting the Roots of Resistance
This compound exhibits a unique mechanism of action that distinguishes it from many conventional chemotherapeutics. Instead of directly targeting tubulin polymerization, it interferes with the polo-like kinase-1 (plk1), a key regulator of mitosis.[1][2][3] Furthermore, and central to its ability to combat MDR, this compound has been shown to downregulate the expression of the multidrug resistance gene (MDR1).[4][5]
This downregulation is achieved by inhibiting the transcription factor NF-Y, which is crucial for the basal expression of MDR1.[4][5] By suppressing MDR1 expression, this compound effectively reduces the levels of P-glycoprotein (P-gp), a major efflux pump that actively removes a wide range of anticancer drugs from the cell, thereby restoring sensitivity to these agents.[4]
Below is a diagram illustrating the proposed signaling pathway for this compound's action on MDR1 expression.
Caption: this compound inhibits the NF-Y transcription factor, leading to reduced MDR1 gene expression and P-gp levels.
Cross-Resistance Studies: A Quantitative Comparison
Numerous studies have demonstrated that this compound retains significant activity in cell lines resistant to a variety of standard chemotherapeutic agents. The following tables summarize the key findings from these cross-resistance studies.
Table 1: Cross-Resistance in an Adriamycin-Resistant Ovarian Cancer Cell Line (K2/ARS)
This study highlights the low degree of cross-resistance to this compound in a human ovarian cancer cell line selected for resistance to Adriamycin.[4]
| Compound | Parental Cell Line (K2) GI₅₀ (µM) | Resistant Cell Line (K2/ARS) GI₅₀ (µM) | Resistance Index (Fold Increase) |
| Adriamycin | 0.01 | 7.9 | 790 |
| Taxol | 0.002 | 3.3 | 1650 |
| Vincristine | 0.001 | 1.8 | 1800 |
| This compound | 0.07 | 1.0 | 14.3 |
Table 2: Cytotoxicity of this compound against P388 Leukemia Cell Lines with Acquired Resistance
This data demonstrates the potent cytotoxicity of this compound against P388 leukemia cells that are resistant to other common anticancer drugs.[6]
| Cell Line | Resistance to | This compound IC₅₀ (nM) |
| P388/S (sensitive) | - | 112 (mean) |
| P388/CIS | Cisplatin | 143 |
| P388/ADR | Doxorubicin | 557 |
| P388/VCR | Vincristine | 265 |
Table 3: Activity of this compound in Various Human Tumor Specimens
An ex-vivo study using a soft agar (B569324) cloning assay showed that this compound is active against a range of human tumor specimens, with low levels of cross-resistance to several standard agents.[7]
| Tumor Type | % Response at 10.0 µg/mL | Observed Cross-Resistance to |
| Breast Cancer | 75% (6/8) | Low levels observed for Cisplatin, Cyclophosphamide, 5-Fluorouracil, and Etoposide |
| Non-Small Cell Lung Cancer | 67% (4/6) | Low levels observed for Cisplatin, Cyclophosphamide, 5-Fluorouracil, and Etoposide |
| Ovarian Cancer | 57% (4/7) | Low levels observed for Cisplatin, Cyclophosphamide, 5-Fluorouracil, and Etoposide |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Cell Culture and Drug Sensitivity Assays
The following workflow outlines the general procedure for determining the cytotoxic effects of this compound and other compounds on sensitive and resistant cancer cell lines.
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of anticancer compounds.
Detailed Protocol for Growth Inhibition (GI₅₀) Assay: .[4][8]
-
Cell Seeding: Cancer cells (e.g., K2 and K2/ARS) are seeded into 96-well microplates at a density of 3 x 10³ to 1 x 10⁴ cells per well.
-
Drug Addition: The following day, various concentrations of the test compounds (this compound, Adriamycin, Taxol, Vincristine) are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: After incubation, cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the drug that causes a 50% reduction in cell growth (GI₅₀) is calculated from the dose-response curves. The resistance index is then calculated by dividing the GI₅₀ of the resistant cell line by the GI₅₀ of the parental, sensitive cell line.
MDR1 mRNA Expression Analysis
The effect of this compound on MDR1 gene expression is a key aspect of its mechanism. The following protocol outlines the steps for this analysis.
Protocol for Reverse Transcription-Polymerase Chain Reaction (RT-PCR): .[4][5]
-
Cell Treatment: Sensitive and resistant cells are treated with this compound (e.g., 1 µM and 3 µM) for 48 hours.
-
RNA Extraction: Total RNA is extracted from the treated and untreated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is then used as a template for PCR amplification of the MDR1 gene and a housekeeping gene (e.g., GAPDH) as an internal control.
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized to determine the relative expression levels of MDR1 mRNA. A significant decrease in the MDR1 band intensity in this compound-treated resistant cells compared to untreated resistant cells indicates suppression of MDR1 expression.[4]
Conclusion
The data presented in this guide strongly support the potential of this compound as an effective agent for overcoming multidrug resistance in cancer. Its unique mechanism of action, involving the downregulation of MDR1 expression via inhibition of the NF-Y transcription factor, sets it apart from many existing chemotherapeutics. The consistently low levels of cross-resistance observed in various MDR cell lines and tumor specimens underscore its promise for the treatment of refractory cancers. Further clinical investigation of this compound and its prodrug HMN-214 is warranted to translate these encouraging preclinical findings into tangible benefits for patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 173529-10-7 | DprE1 | MOLNOVA [molnova.com]
- 3. This compound | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|T3643|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
Evaluating the Synergistic Potential of HMN-176 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of HMN-176 with Other Anticancer Agents.
This compound, the active metabolite of the oral prodrug HMN-214, is a novel stilbene (B7821643) derivative that has demonstrated potent antitumor activity. Its distinct mechanism of action, which involves the inhibition of Polo-like kinase 1 (PLK1) and the restoration of chemosensitivity in multidrug-resistant (MDR) cells, makes it a compelling candidate for combination therapies. This guide provides an objective comparison of this compound's synergistic effects with various chemotherapeutic drugs, supported by available experimental data.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound exhibits a dual mechanism of action that contributes to its anticancer effects. Firstly, it interferes with the function of PLK1, a key regulator of mitosis, leading to cell cycle arrest and apoptosis. Secondly, it has been shown to restore sensitivity to chemotherapy in multidrug-resistant cells by downregulating the expression of the MDR1 gene. This is achieved through the inhibition of the transcription factor NF-Y, which plays a crucial role in the expression of MDR1.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other chemotherapeutic agents has been evaluated in preclinical studies. The Combination Index (CI), a quantitative measure of drug interaction, is used to define synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1).
A key study investigating the synergistic potential of this compound reported significant synergy with a range of commonly used chemotherapeutics when this compound was administered prior to the second agent. However, it is noteworthy that a synergistic effect was not observed with paclitaxel (B517696) (Taxol).
| Drug Combination | Cell Lines | Outcome | Quantitative Data |
| This compound + Adriamycin | K2/ARS (Adriamycin-resistant human ovarian cancer) | Sensitization to Adriamycin | Pretreatment with 3 µM this compound decreased the GI50 of Adriamycin by approximately 50%. |
| This compound + Gemcitabine | HCT116 (colon), A549 (lung) | Synergy | Combination Index (CI) < 1 |
| This compound + Irinotecan | HCT116 (colon), A549 (lung) | Synergy | Combination Index (CI) < 1 |
| This compound + Cisplatin | HCT116 (colon), A549 (lung) | Synergy | Combination Index (CI) < 1 |
| This compound + Etoposide | HCT116 (colon), A549 (lung) | Synergy | Combination Index (CI) < 1 |
| This compound + 5-Fluorouracil (5-FU) | HCT116 (colon), A549 (lung) | Synergy | Combination Index (CI) < 1 |
| This compound + Doxorubicin | HCT116 (colon), A549 (lung) | Synergy | Combination Index (CI) < 1 |
| This compound + Paclitaxel (Taxol) | HCT116 (colon), A549 (lung) | No Synergy | Not applicable |
| This compound + Vincristine | Not specified in searched literature | Data not available | Not applicable |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in evaluating the synergistic effects of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with this compound, the combination drug, or both at various concentrations for the desired duration (e.g., 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the cells for 1.5 hours at 37°C.
-
Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
2. Clonogenic Survival Assay: This assay determines the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
-
Procedure:
-
Treat cells with this compound, the combination drug, or both for a specified time.
-
Trypsinize the cells and seed a known number of cells into 6-well plates.
-
Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fix the colonies with a solution of acetic acid and methanol (B129727) (1:7).
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.
-
Cell Cycle Analysis
Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining: This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Harvest and wash the treated and untreated cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend in PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Analysis of Gene and Protein Expression
1. Western Blotting for MDR1 Protein: This technique is used to detect and quantify the expression of the MDR1 protein.
-
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MDR1.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescent substrate.
-
2. RT-PCR for MDR1 Gene Expression: This method is used to measure the levels of MDR1 mRNA.
-
Procedure:
-
Isolate total RNA from treated and untreated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Amplify the MDR1 cDNA using specific primers in a PCR reaction.
-
Analyze the PCR products by gel electrophoresis to determine the level of MDR1 expression.
-
3. Luciferase Reporter Assay for MDR1 Promoter Activity: This assay is used to investigate the effect of this compound on the transcriptional activity of the MDR1 promoter.
-
Procedure:
-
Transfect cells with a reporter plasmid containing the MDR1 promoter linked to a luciferase gene.
-
Treat the transfected cells with this compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter to account for variations in transfection efficiency.
-
4. Electrophoretic Mobility Shift Assay (EMSA) for NF-Y Binding: This assay is used to determine if this compound inhibits the binding of the NF-Y transcription factor to the MDR1 promoter.
-
Procedure:
-
Prepare nuclear extracts from treated and untreated cells.
-
Synthesize and label a DNA probe corresponding to the NF-Y binding site in the MDR1 promoter.
-
Incubate the nuclear extracts with the labeled probe in the presence or absence of this compound.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or other detection methods.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.
References
Head-to-Head Comparison of HMN-176 and its Prodrug HMN-214 In Vivo
This guide provides a comprehensive comparison of HMN-176 and its orally bioavailable prodrug, HMN-214, with a focus on their in vivo performance. HMN-214 is designed for oral administration and is rapidly converted to the active metabolite, this compound, in the body.[1] Therefore, in vivo studies are typically conducted using HMN-214 to evaluate the therapeutic effects of this compound.
Mechanism of Action
This compound, the active form of HMN-214, exerts its anti-tumor effects through a dual mechanism of action. Primarily, it indirectly inhibits Polo-like Kinase 1 (PLK1), a key regulator of mitosis.[1][2] This inhibition is not direct but occurs through the alteration of PLK1's subcellular localization, leading to mitotic arrest at the G2/M phase, disruption of spindle pole formation, and ultimately, apoptosis.[1][3][4]
Additionally, this compound has been shown to restore chemosensitivity in multidrug-resistant cells by targeting the transcription factor NF-Y.[5][6] By inhibiting NF-Y, this compound downregulates the expression of the multidrug resistance gene (MDR1).[5][6]
Below is a diagram illustrating the conversion of HMN-214 to this compound and its subsequent effects on the PLK1 signaling pathway and MDR1 expression.
Caption: Conversion of HMN-214 to this compound and its inhibitory effects.
Head-to-Head In Vivo Studies
Direct head-to-head in vivo comparative studies between this compound and HMN-214 are limited due to the poor oral bioavailability of this compound.[7] HMN-214 was specifically developed as a prodrug for effective oral administration.[7] The following table summarizes the in vivo anti-tumor activity of orally administered HMN-214 in various human tumor xenograft models in mice.
| Tumor Model | Cell Line | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 | 10-20 mg/kg, p.o., QD x 28 | Inhibits tumor growth | [8] |
| Lung Cancer | A549 | 10-20 mg/kg, p.o., QD x 28 | Inhibits tumor growth | [8] |
| Colon Cancer | WiDr | 10-20 mg/kg, p.o., QD x 28 | Inhibits tumor growth | [8] |
| Multidrug-Resistant | KB-A.1 | 10-20 mg/kg, p.o. | Decreases MDR1 mRNA expression | [9] |
| Colon Cancer | HCT116 | 40 mg/kg, p.o., QD x 5 | 46-60% tumor inhibition (monotherapy) | [10] |
| Colon Cancer | HCT116 | 40 mg/kg, p.o., QD x 5, with delayed 5-FU/LV | 76% tumor inhibition (combination therapy) | [10] |
Key Experimental Protocols
In Vivo Antitumor Activity Assessment in Xenograft Models
A common protocol for evaluating the in vivo efficacy of HMN-214 involves the use of human tumor xenografts in immunodeficient mice.
-
Cell Culture and Implantation: Human tumor cells (e.g., PC-3, A549, WiDr) are cultured in vitro. The cells are then harvested and subcutaneously implanted into the flank of nude mice.[8][9]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~145 mm³). The mice are then randomized into control and treatment groups.[9]
-
Drug Administration: HMN-214 is suspended in a vehicle such as a 0.5% methylcellulose (B11928114) solution and administered orally (p.o.) to the treatment group at specified doses and schedules.[5][9]
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Body weight is also monitored as an indicator of toxicity.[10]
The workflow for a typical in vivo xenograft study is depicted below.
Caption: Workflow of an in vivo xenograft study.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
In vitro studies are crucial for determining the cytotoxic effects of this compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density.[1]
-
Drug Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound (or HMN-214) for a defined period (e.g., 72 hours).[1]
-
Reagent Addition: A reagent such as MTT or CCK-8 is added to each well, which is converted into a colored product by metabolically active cells.[1]
-
Absorbance Measurement: The absorbance is measured using a microplate reader, and the cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then determined.[1]
Summary
HMN-214 serves as an effective oral prodrug for the active anti-tumor agent this compound. The primary mechanism of action involves the indirect inhibition of PLK1, leading to mitotic catastrophe and apoptosis. Additionally, this compound can overcome multidrug resistance by downregulating MDR1 expression. In vivo studies using HMN-214 have demonstrated significant anti-tumor activity across a range of human cancer xenograft models. The development of HMN-214 has enabled the oral delivery of this compound, showing promise for its clinical application in cancer therapy.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Assessing the Specificity of HMN-176 for Polo-like Kinase 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Polo-like kinase 1 (PLK1) inhibitor HMN-176, the active metabolite of the prodrug HMN-214, against other well-characterized PLK1 inhibitors.[1][2][3] The objective is to assess the specificity of this compound for its target, PLK1, a key regulator of mitosis and a prominent target in oncology.[1][4][5] Overexpression of PLK1 is a common feature in many cancers and is often associated with poor prognosis.[1][6]
**Executive Summary
This compound distinguishes itself from many other PLK1 inhibitors by its unique mechanism of action. While most inhibitors are ATP-competitive, targeting the kinase domain, this compound appears to function by altering the subcellular localization of PLK1.[1][3][7] This guide compares this compound with established ATP-competitive inhibitors such as Volasertib, BI 2536, and Onvansertib, presenting key data on their potency and selectivity.
Comparative Analysis of PLK1 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and its alternatives.
Table 1: In Vitro Potency of PLK1 Inhibitors against PLK1
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| This compound | PLK1 | Mean IC50 of 118 nM (across 22 human tumor cell lines) | Alters subcellular spatial location of PLK1 |
| Volasertib (BI 6727) | PLK1 | 0.87 | ATP-competitive |
| BI 2536 | PLK1 | 0.83 | ATP-competitive |
| Onvansertib (NMS-P937) | PLK1 | 2 | ATP-competitive |
Table 2: Selectivity Profile of PLK1 Inhibitors
| Inhibitor | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Notes on Selectivity |
| This compound | Data not available | Data not available | Primarily interferes with PLK1 function.[1] |
| Volasertib (BI 6727) | 5 | 56 | 6-fold and 65-fold more selective for PLK1 over PLK2 and PLK3, respectively.[8][9] |
| BI 2536 | >1000-fold selective for PLK1 over a large panel of other kinases.[10] | >1000-fold selective for PLK1 over a large panel of other kinases.[10] | Highly selective for PLK1.[10] |
| Onvansertib (NMS-P937) | Marginal activity (48% inhibition at 10 µM) | Marginal activity (40% inhibition at 10 µM) | Over 5000-fold selectivity for PLK1 over PLK2/PLK3.[8][11] |
Signaling Pathways and Experimental Workflows
To understand the context of PLK1 inhibition and the methods used to assess specificity, the following diagrams illustrate the PLK1 signaling pathway and a general experimental workflow for evaluating inhibitor specificity.
Caption: Simplified PLK1 signaling pathway leading to mitotic entry.
Caption: General workflow for evaluating the specificity of a kinase inhibitor.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of PLK1 inhibitor specificity.
1. In Vitro PLK1 Kinase Assay (Radiometric)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PLK1 enzyme.
-
Materials:
-
Substrate: Dephosphorylated casein or a specific peptide substrate (e.g., PLKtide).[12][14]
-
Kinase Buffer: 50 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA, 50 mM MgCl₂, 0.5 mM DTT.[12]
-
Test compounds (e.g., this compound, Volasertib) at various concentrations.
-
Phosphocellulose P81 paper.[12]
-
1% Phosphoric acid.[12]
-
Scintillation counter.[12]
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).
-
In a reaction tube, combine the recombinant PLK1 enzyme, the substrate, and the test compound at the desired concentrations in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes).[12][14]
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.[12]
-
Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.[12]
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of PLK1 inhibitors on cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[5]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.[5]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct target engagement of a compound with PLK1 within a cellular context.
-
Materials:
-
Human cancer cell lines.
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Equipment for freeze-thawing.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against PLK1.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescence detection system.
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.[16]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide the cell suspension into aliquots.
-
Heat the aliquots at different temperatures for a short duration (e.g., 3 minutes).[16]
-
Lyse the cells by freeze-thawing.[16]
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.[16]
-
Analyze the amount of soluble PLK1 in the supernatant at each temperature by Western blotting.[16]
-
Plot the amount of soluble PLK1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Conclusion
This compound presents a distinct approach to PLK1 inhibition.[1][3][7] While ATP-competitive inhibitors like Volasertib, BI 2536, and Onvansertib have demonstrated high potency and varying degrees of selectivity against the kinase domain, this compound's mechanism of altering PLK1's subcellular localization offers a potentially different pharmacological profile.[1][8][9][10] This could have implications for efficacy and resistance mechanisms. Further head-to-head studies employing the detailed experimental protocols outlined in this guide are necessary to fully elucidate the comparative specificity and therapeutic potential of this compound.
References
- 1. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Side-Effect Profiles of HMN-176 and BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of two investigational anticancer agents, HMN-176 (the active metabolite of the prodrug HMN-214) and BI 2536. Both compounds have been evaluated in clinical trials, and this document summarizes the available data on their adverse effects, supported by experimental protocols and an examination of their targeted signaling pathways.
Executive Summary
This compound and BI 2536 are both inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis, making them promising candidates for cancer therapy. While both drugs exhibit side effects typical of cytotoxic agents, their specific profiles show notable differences. Data from a Phase I clinical trial of HMN-214, the oral prodrug of this compound, identified dose-limiting toxicities related to pain and metabolic changes. In contrast, Phase I and II trials of BI 2536 have highlighted hematological toxicities, fatigue, and gastrointestinal issues as the most common adverse events. This guide aims to provide a detailed, data-driven comparison to inform further research and development.
Data Presentation: Side-Effect Profiles
The following tables summarize the key adverse events observed in clinical trials for HMN-214 (this compound's prodrug) and BI 2536. The severity of these events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), a standardized system for reporting the severity of side effects in cancer clinical trials.[1][2][3][4]
Table 1: Dose-Limiting Toxicities (DLTs)
| Feature | HMN-214 (oral)[5][6] | BI 2536 (intravenous)[7][8] |
| Maximum Tolerated Dose (MTD) | 8 mg/m²/day | 60 mg (on a 3-day schedule) |
| Dose-Limiting Toxicities | - Severe myalgia/bone pain syndrome- Hyperglycemia- Grade 3 bone pain | - Hematologic events (neutropenia, leukopenia)- Hypertension- Elevated liver enzymes- Fatigue |
Table 2: Most Frequently Reported Drug-Related Adverse Events
| Adverse Event | HMN-214 (this compound)[6][9] | BI 2536[7][10] |
| Hematological | Grade 3 anemia (one patient) | Leukopenia (38%)Neutropenia (29%)Anemia (14%)Grade 4 Neutropenia (37% in a Phase II study) |
| Constitutional | MyalgiasFatigue | Fatigue (62%) |
| Metabolic | Hyperglycemia | Anorexia (29%) |
| Musculoskeletal | Bone pain | - |
| Gastrointestinal | - | Nausea (29%)Constipation (29%)Mucosal inflammation (29%) |
| Dermatological | - | Alopecia (33%) |
| Neurological | Sensory neuropathy and ileus (low grade and frequency) | - |
| Cardiovascular | Chest pain (non-cardiac) | Hypertension |
| Hepatic | - | Elevated liver enzymes |
Experimental Protocols
The side-effect profiles of this compound (via its prodrug HMN-214) and BI 2536 were primarily determined during Phase I clinical trials. These studies are designed to assess the safety, tolerability, and pharmacokinetic properties of a new drug and to establish the maximum tolerated dose (MTD).
HMN-214 Phase I Trial Methodology[5][6]
A dose-escalation study was conducted in patients with advanced solid tumors. HMN-214 was administered orally on a continuous 21-day dosing schedule every 28 days. The study enrolled 33 patients across four dosing cohorts, with doses ranging from 3 to 9.9 mg/m²/day. Dose-limiting toxicities (DLTs) were defined as specific adverse events that were considered unacceptable. The MTD was determined to be 8 mg/m²/day. Adverse events were monitored and graded according to the CTCAE.
BI 2536 Phase I Trial Methodology[7][8]
An open-label, accelerated titration design was used in a Phase I study involving 21 patients with advanced solid tumors. BI 2536 was administered as a single 60-minute intravenous infusion on days 1, 2, and 3 of a 21-day treatment cycle, with doses ranging from 50 to 70 mg. The MTD was established based on the occurrence of DLTs during the first treatment course. Safety assessments, including the monitoring and grading of adverse events using CTCAE, were a primary objective.
Signaling Pathways and Mechanisms of Action
Both this compound and BI 2536 primarily target the Polo-like kinase 1 (PLK1) signaling pathway, which plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
PLK1 Signaling Pathway
PLK1 is a serine/threonine kinase that is overexpressed in many types of cancer. It is involved in centrosome maturation, spindle formation, and chromosome segregation. By inhibiting PLK1, both this compound and BI 2536 disrupt these critical mitotic processes, leading to cell death.
This compound and the NF-Y Signaling Pathway
In addition to its effects on PLK1, this compound has been shown to inhibit the transcription factor NF-Y.[9][11] NF-Y plays a role in the expression of the multidrug resistance gene (MDR1). By inhibiting NF-Y, this compound may also help to overcome drug resistance in cancer cells.
Conclusion
This compound (via its prodrug HMN-214) and BI 2536 are both promising PLK1 inhibitors with distinct side-effect profiles. The primary dose-limiting toxicities of HMN-214 are pain-related and metabolic, whereas BI 2536 is more commonly associated with hematological and constitutional adverse events. A thorough understanding of these differences is crucial for the design of future clinical trials, including the selection of appropriate patient populations and the development of strategies to manage potential toxicities. Further research, including head-to-head comparative studies, would be beneficial to more definitively delineate the relative safety and efficacy of these two agents.
References
- 1. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. evs.nci.nih.gov [evs.nci.nih.gov]
- 5. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Promising Agent Overcoming Multidrug Resistance in Ovarian Cancer
HMN-176, the active metabolite of the orally available prodrug HMN-214, demonstrates a significant ability to circumvent multidrug resistance in cancer cells, particularly in ovarian cancer. Its unique dual mechanism of action, involving both direct cytotoxicity and the downregulation of the multidrug resistance gene 1 (MDR1), sets it apart from many conventional chemotherapeutic agents. This guide provides a comparative analysis of this compound's performance against standard-of-care drugs, supported by experimental data, and details the methodologies for key experiments.
Comparative Analysis of Cytotoxicity and Resistance
This compound exhibits potent cytotoxic activity against various cancer cell lines and, critically, shows a low level of cross-resistance in cell lines resistant to other common anticancer drugs. This suggests that this compound may be effective in treating tumors that have developed resistance to frontline therapies.
A key study investigated the efficacy of this compound in an Adriamycin-resistant human ovarian cancer cell line, K2/ARS. The results demonstrated that this compound has a significantly lower resistance factor compared to other widely used chemotherapeutics like Taxol (paclitaxel) and vincristine.
| Drug | Cell Line | GI50 (nM) | Resistance Factor |
| Adriamycin | K2 (Parental) | 7.5 | 790 |
| K2/ARS (Resistant) | 5925 | ||
| This compound | K2 (Parental) | 15 | 14.3 |
| K2/ARS (Resistant) | 215 | ||
| Taxol | K2 (Parental) | 1.2 | 1650 |
| K2/ARS (Resistant) | 1980 | ||
| Vincristine | K2 (Parental) | 0.8 | 1800 |
| K2/ARS (Resistant) | 1440 |
GI50: The concentration of drug required to inhibit cell growth by 50%. Resistance Factor = GI50 in resistant cell line / GI50 in parental cell line.
These data highlight the significantly lower acquired resistance to this compound in a multidrug-resistant ovarian cancer cell line compared to conventional microtubule-targeting agents.
Mechanism of Action: Overcoming Resistance at the Molecular Level
The primary mechanism by which this compound overcomes multidrug resistance is through the downregulation of the MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. P-gp is a major contributor to multidrug resistance by actively transporting a wide range of chemotherapeutic drugs out of the cancer cell.
This compound achieves this by targeting the transcription factor NF-Y (Nuclear Factor Y). NF-Y is crucial for the basal expression of the MDR1 gene. By inhibiting the binding of NF-Y to the Y-box element in the MDR1 promoter, this compound effectively suppresses the transcription of the MDR1 gene, leading to reduced P-gp levels and the restoration of sensitivity to other chemotherapeutic agents.[2]
In addition to its effect on MDR1, this compound also exhibits direct cytotoxic effects by interfering with mitosis. It has been shown to interact with polo-like kinase-1 (plk1), a key regulator of the cell cycle, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound's resistance mechanisms are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for NF-Y DNA Binding
This assay is used to determine if this compound can inhibit the binding of the NF-Y transcription factor to its DNA target sequence within the MDR1 promoter.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line (e.g., HeLa or K2/ARS ovarian cancer cells) that expresses NF-Y.
-
Oligonucleotide Probe Labeling: Synthesize and anneal complementary oligonucleotides corresponding to the Y-box sequence of the human MDR1 promoter. Label the double-stranded probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following components in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol):
-
Nuclear extract (containing NF-Y)
-
Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)
-
Labeled oligonucleotide probe
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 5-6% acrylamide).
-
Run the gel in a suitable buffer (e.g., 0.5x TBE) at a constant voltage until the dye front has migrated an adequate distance.
-
-
Detection:
-
If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
If using a fluorescently labeled probe, visualize the gel directly using a fluorescence imager.
-
If using a radioactive probe, expose the dried gel to X-ray film or a phosphorimager screen.
-
Expected Outcome: A band representing the NF-Y-DNA complex will be observed. In the presence of increasing concentrations of this compound, the intensity of this band should decrease, indicating inhibition of NF-Y binding.
Luciferase Reporter Assay for MDR1 Promoter Activity
This assay quantifies the transcriptional activity of the MDR1 promoter in response to this compound treatment.
Methodology:
-
Plasmid Construction: Clone the promoter region of the human MDR1 gene upstream of a luciferase reporter gene in a suitable expression vector.
-
Cell Culture and Transfection:
-
Seed a human cell line (e.g., HeLa or A2780 ovarian cancer cells) in multi-well plates.
-
Co-transfect the cells with the MDR1 promoter-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (for normalization of transfection efficiency).
-
-
This compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity (from the MDR1 promoter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or as a percentage of the control.
-
Expected Outcome: this compound treatment should lead to a dose-dependent decrease in the normalized firefly luciferase activity, indicating suppression of MDR1 promoter activity.
Conclusion
This compound presents a compelling profile as an anticancer agent, particularly for drug-resistant ovarian cancer. Its ability to overcome multidrug resistance by targeting the NF-Y/MDR1 axis, coupled with its direct cytotoxic effects, offers a multi-pronged attack on tumor cells. The low cross-resistance observed with other standard chemotherapies further underscores its potential clinical utility. The experimental data strongly suggest that this compound warrants further investigation as a therapeutic option for patients with tumors that have become refractory to conventional treatments.
References
- 1. Investigation of this compound anticancer activity in human tumor specimens in vitro and the effects of this compound on differential gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]
HMN-176: A Novel Anti-Centrosome Agent Disrupting Spindle Assembly
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The fidelity of cell division hinges on the proper formation and function of the mitotic spindle, a complex microtubule-based structure responsible for accurate chromosome segregation. Errors in this process can lead to aneuploidy, a hallmark of cancer. Consequently, the mitotic spindle remains a critical target for anticancer drug development. This guide provides a comprehensive comparison of HMN-176, a first-in-class anti-centrosome agent, with other compounds that disrupt spindle assembly, supported by experimental data and detailed protocols.
This compound: A Unique Mechanism of Action
This compound is the active metabolite of the orally available prodrug HMN-214. It exhibits potent anti-proliferative activity by disrupting mitotic progression. Unlike many conventional microtubule-targeting agents, this compound does not directly inhibit the polymerization or depolymerization of tubulin. Instead, its primary mechanism involves the inhibition of centrosome-dependent microtubule nucleation.[1] This leads to defects in the formation of astral microtubules, resulting in the assembly of short or multipolar spindles, ultimately delaying the satisfaction of the spindle assembly checkpoint (SAC).[1]
In the pancreatic cancer cell line CFPAC-1, treatment with this compound leads to the formation of multipolar spindles. In contrast, in the near-diploid, non-cancerous hTERT-RPE1 cell line, this compound treatment results in the formation of small spindles.[1][2] This differential effect suggests a potential therapeutic window, exploiting the often-aberrant centrosome function in cancer cells.
Comparative Analysis of Spindle-Disrupting Agents
To understand the unique impact of this compound, it is essential to compare its effects with other classes of compounds that target spindle assembly. This section provides a quantitative comparison of this compound with microtubule-targeting agents (Paclitaxel and Vincristine), a direct Polo-like kinase 1 (PLK1) inhibitor (BI 2536), and a Spindle Assembly Checkpoint (SAC) inhibitor (Reversine).
Data Presentation: Quantitative Effects on Mitosis
| Compound Class | Compound | Mechanism of Action | Cell Line(s) | Concentration | Key Quantitative Effect(s) |
| Anti-centrosome Agent | This compound | Inhibits centrosome-dependent microtubule nucleation | hTERT-RPE1 | 2.5 µM | Mitotic duration increased ~3-fold |
| CFPAC-1 | 2.5 µM | Mitotic duration increased ~5-fold; induces multipolar spindles[1] | |||
| Microtubule Stabilizer | Paclitaxel (B517696) | Suppresses microtubule dynamics, leading to mitotic arrest | Cal51 | 10 nM | ~40% of cells exhibited multipolar spindles at anaphase onset[3][4] |
| Patient Tumors | 80 mg/m² | 25-60% increase in multipolar mitotic cells[3][4] | |||
| Microtubule Destabilizer | Vincristine | Inhibits tubulin polymerization | SH-SY5Y | 0.1 µM | IC50 for mitotic arrest |
| KB3, RS4;11 | 100 nM | Induces significant mitotic arrest[5] | |||
| PLK1 Inhibitor | BI 2536 | Inhibits Polo-like kinase 1, crucial for centrosome maturation and spindle formation | SH-SY5Y | 5 nM | G2/M population increased from ~13% to ~64%[6] |
| Primary Cardiac Fibroblasts | 100 nM | ~50% of cells arrested in mitosis with monopolar spindles[7] | |||
| SAC Inhibitor (MPS1) | Reversine (B1683945) | Inhibits Monopolar Spindle 1 (MPS1) kinase, overriding the SAC | HeLa | 0.5-1.0 µM | Causes dose-dependent reduction in mitotic arrest duration, overriding nocodazole-induced arrest[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Immunofluorescence Staining for Spindle Morphology
Objective: To visualize and quantify mitotic spindle defects (e.g., multipolar or small spindles) following drug treatment.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., CFPAC-1, hTERT-RPE1) on sterile glass coverslips in a multi-well plate. Allow cells to adhere and grow to the desired confluency. Treat cells with the compound of interest (e.g., 2.5 µM this compound) or vehicle control (e.g., 0.01% DMSO) for a specified duration (e.g., 2 hours).[1][2]
-
Fixation: Aspirate the culture medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol (B129727) for 4 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a microtubule marker (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with a DNA stain (e.g., DAPI) for 5 minutes to visualize chromosomes. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the stained cells using a fluorescence or confocal microscope. Capture images and quantify the percentage of mitotic cells exhibiting abnormal spindle morphologies (bipolar, multipolar, small spindles).
Protocol 2: Time-Lapse Microscopy for Mitotic Duration
Objective: To measure the duration of mitosis from nuclear envelope breakdown (NEBD) to anaphase onset.
Procedure:
-
Cell Line Preparation: Use a cell line stably expressing a fluorescent nuclear marker, such as Histone H2B-GFP or H2B-RFP, to allow for accurate tracking of mitotic events.
-
Cell Plating and Treatment: Plate the cells in a glass-bottom imaging dish. Allow them to adhere before adding the drug of interest (e.g., this compound) or vehicle control.
-
Imaging Setup: Place the dish in a live-cell imaging chamber on the microscope stage, maintained at 37°C and 5% CO₂.
-
Time-Lapse Acquisition: Acquire images (phase-contrast and fluorescence) at regular intervals (e.g., every 4-5 minutes) for an extended period (e.g., 24-48 hours).[9]
-
Data Analysis: Manually or automatically track individual cells through the time-lapse movie. Determine the time of NEBD (when the nuclear envelope disappears and chromosomes become visible in the cytoplasm) and the time of anaphase onset (when sister chromatids separate). The duration of mitosis is the time difference between these two events.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is key to understanding the impact of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromosomal instability sensitizes patient breast tumors to multipolar divisions induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Lapse Microscopy of Cycling RPE1 Cells with Brightfield and H2B Imaging, Annotated with Cell Cycle States from integrated FUCCI Intensities [zenodo.org]
Safety Operating Guide
Proper Disposal of HMN-176: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and responsible disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for HMN-176, a potent anticancer agent. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its cytotoxic nature necessitates careful handling and disposal to ensure personnel safety and environmental protection.
This compound is an active metabolite of the prodrug HMN-214 and demonstrates significant cytotoxicity against various cancer cell lines. Although its Safety Data Sheet (SDS) does not mandate specific hazardous disposal protocols, best practices for laboratory chemical waste management should be strictly followed to minimize risk.
Summary of this compound Safety Information
| Property | Information | Reference |
| GHS Classification | Not classified as hazardous | [1] |
| Primary Hazard | Potent cytotoxic agent | |
| Environmental Precautions | Do not allow to enter sewers, surface, or ground water. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses, gloves) |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, liquid solution, or contaminated materials).
Unused or Expired Solid this compound
Solid this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.
-
Segregation and Labeling:
-
Do not mix this compound with other chemical waste unless instructed to do so by your EHS department.
-
Ensure the original container is clearly labeled with the chemical name ("this compound") and any associated hazard warnings. If transferring to a new container, ensure it is appropriate for solid waste, properly sealed, and clearly labeled.
-
-
Packaging:
-
Keep the compound in its original, tightly sealed container.
-
-
Storage and Collection:
-
Store the packaged waste in a designated, secure area for chemical waste pickup.
-
Contact your institution's EHS department to schedule a waste collection.
-
This compound Solutions (Aqueous and Solvent-Based)
Liquid waste containing this compound should be treated as chemical waste. Under no circumstances should this compound solutions be poured down the drain.
-
Segregation and Labeling:
-
Collect all this compound liquid waste in a dedicated, leak-proof, and clearly labeled waste container.
-
The label should include "this compound," the solvent(s) used, and an approximate concentration.
-
Do not mix with incompatible waste streams.
-
-
Storage and Collection:
-
Store the liquid waste container in a designated and properly ventilated waste accumulation area.
-
Ensure the container is kept closed when not in use.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Contaminated Labware and Materials
Disposable items such as pipette tips, gloves, and flasks that have come into contact with this compound should be managed to prevent exposure.
-
Segregation:
-
Collect all contaminated solid waste in a designated, clearly labeled waste bag or container.
-
This waste should be kept separate from regular laboratory trash.
-
-
Disposal:
-
Dispose of the sealed container or bag through your institution's chemical or cytotoxic waste stream, as advised by your EHS department.
-
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound, a thorough decontamination procedure is essential.
-
Initial Rinse:
-
Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., DMSO, DMF).
-
Collect the rinsate as hazardous liquid waste and dispose of it according to the procedures for this compound solutions.
-
-
Secondary Wash:
-
Wash the glassware with an appropriate laboratory detergent and water.
-
-
Final Rinse:
-
Rinse the glassware thoroughly with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of different forms of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures.
References
Personal protective equipment for handling HMN-176
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling and disposal of HMN-176. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its nature as a potent cytotoxic agent necessitates rigorous handling protocols to ensure personnel safety and prevent contamination. This document outlines the recommended personal protective equipment (PPE), operational procedures, and disposal plans that align with best practices for managing active pharmaceutical ingredients (APIs) and cytotoxic compounds in a laboratory setting.
Official Hazard Classification
The Safety Data Sheet (SDS) for this compound indicates that it is not a classified hazardous substance. The NFPA and HMIS ratings are 0 for health, fire, and reactivity, suggesting minimal risk under standard GHS criteria. However, given its biological activity, a conservative approach to handling is strongly advised to minimize exposure.
Recommended Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, a multi-layered approach to PPE is recommended when handling this compound. This includes protection for the hands, body, eyes, and respiratory system.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloves | Nitrile or neoprene, powder-free. Change outer gloves frequently. | Prevents direct skin contact and cross-contamination. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles. | Shields eyes from potential splashes of solutions containing this compound. |
| Respiratory Protection | Face Mask/Respirator | N95 or higher rated mask. | Prevents inhalation of aerosolized particles, especially when handling the powdered form. |
| Additional Protection | Shoe Covers | Disposable, non-slip. | Minimizes the tracking of contaminants out of the designated handling area. |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling and Disposal Protocol
1. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Personal Protective Equipment (PPE): Before handling, all personnel must don the appropriate PPE as detailed in the table above.
-
Weighing: When handling the powdered form of this compound, it is crucial to weigh the compound in a ventilated enclosure to prevent the inhalation of fine particles.
-
Dissolving: Prepare solutions in a well-ventilated area. Use appropriate solvents as indicated by the experimental protocol.
2. Disposal Plan:
Proper disposal of cytotoxic waste is critical to prevent environmental contamination and ensure the safety of non-laboratory personnel.[1]
-
Waste Segregation: All materials that have come into contact with this compound must be treated as cytotoxic waste.[2][3] This includes:
-
Unused or expired this compound.
-
Contaminated PPE (gloves, gowns, shoe covers).
-
Labware (pipette tips, tubes, flasks).
-
Cleaning materials (wipes, absorbent pads).
-
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[1] These containers are often color-coded (e.g., yellow or red) for easy identification.
-
Sharps Disposal: All sharps, such as needles and syringes, must be placed in a designated sharps container for cytotoxic materials.
-
Decontamination: After completing work, decontaminate all surfaces and equipment with an appropriate cleaning agent, such as a detergent solution followed by 70% ethanol.[2]
-
Waste Pickup: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not mix cytotoxic waste with general laboratory trash.
By adhering to these stringent safety and handling protocols, researchers can work safely with this compound, minimizing personal exposure and environmental impact.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
